molecular formula C14H12N2O4 B1330588 Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate CAS No. 71071-46-0

Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Cat. No.: B1330588
CAS No.: 71071-46-0
M. Wt: 272.26 g/mol
InChI Key: HBWBVIDKBKOVEX-UHFFFAOYSA-N
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Description

Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate is a high-purity synthetic building block and versatile bidentate ligand prized for constructing coordination complexes and advanced functional materials. Its core value lies in the strategic positioning of ester-functionalized groups, which act as synthetic handles for further derivatization or facilitate strong coordination to metal centers. In the field of catalysis, this ligand and its derivatives play a critical structure-directing role. It has been effectively used in molybdenum-based complexes for the epoxidation of bio-derived olefins like DL-limonene and methyl linoleate, demonstrating high yields and selectivity under mild conditions . These catalytic systems can operate as efficient heterogeneous catalysts or reaction-induced self-separating systems, simplifying catalyst recovery and reuse . In materials science, the dicarboxylate derivative of this compound is extensively utilized as a linker in Metal-Organic Frameworks (MOFs). A vanadium-based MOF incorporating the related 2,2'-bipyridine-4,4'-dicarboxylic acid ligand has shown phenomenal performance as a dye adsorbent, capable of removing 94% of Congo Red from solution, and exhibits potent antimicrobial activity against common pathogens like Escherichia coli . Furthermore, the ligand demonstrates significant value in enhancing optoelectronic materials. When used as a bidentate capping ligand for CsPbBr3 perovskite nanocrystals, it effectively passivates surface defects by coordinating with under-coordinated lead atoms. This surface engineering leads to a substantial increase in photoluminescence quantum yield (PLQY) from 64% to 88%, resulting in nanocrystals with enhanced brightness and stability for potential display applications . The ligand's utility extends to the synthesis of novel nanocomposites with biological activity. A microwave-synthesized nanocomposite of molybdenum and the dicarboxylic acid derivative has displayed promising in vitro biological properties, including broad-spectrum antibacterial and antifungal activity that surpassed standard antibiotic drugs, as well as cytotoxicity against bone and breast cancer cell lines . Additionally, it serves as a powerful co-ligand in Schiff base metal complexes, significantly boosting their biological activity. These complexes have shown enhanced antioxidant, antimicrobial, and in vitro cytotoxicity against human breast cancer MCF-7 cell lines, with one cobalt complex exhibiting promising anticancer activity . This compound is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-(4-methoxycarbonylpyridin-2-yl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12N2O4/c1-19-13(17)9-3-5-15-11(7-9)12-8-10(4-6-16-12)14(18)20-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWBVIDKBKOVEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30315836
Record name Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate
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Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71071-46-0
Record name 71071-46-0
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Record name Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate
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Record name Dimethyl 2,2'-Bipyridine-4,4'-dicarboxylate
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. This versatile bidentate chelating ligand is a crucial building block in coordination chemistry, materials science, and pharmaceutical development.

Core Chemical Properties

This compound, also known as 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine, is a white to off-white crystalline powder. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₄[1]
Molecular Weight 272.26 g/mol [1]
CAS Number 71071-46-0
Appearance White to off-white powder
Melting Point 208-212 °C
Solubility Soluble in many common organic solvents. Insoluble in water.[2]
Purity ≥98.0% (HPLC)[3]

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: the oxidation of 4,4'-dimethyl-2,2'-bipyridine to form the corresponding dicarboxylic acid, followed by Fischer esterification.

Experimental Protocol: Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic Acid

This protocol is based on the oxidation of 4,4'-dimethyl-2,2'-bipyridine.

Materials:

  • 4,4'-dimethyl-2,2'-bipyridine

  • Water

  • Nitric acid

  • Potassium permanganate

  • Concentrated hydrochloric acid

  • Deionized water

Procedure:

  • Dissolve 4,4'-dimethyl-2,2'-bipyridine in a mixture of water and nitric acid.

  • Slowly add potassium permanganate to the solution to initiate the oxidation of the methyl groups. The reaction is exothermic and should be controlled.[4]

  • After the reaction is complete, cool the solution to room temperature.

  • Filter the reaction mixture under reduced pressure to remove any insoluble matter.[4]

  • To the filtrate, add concentrated hydrochloric acid to adjust the pH to 1. This will precipitate the 2,2'-bipyridine-4,4'-dicarboxylic acid as a white solid.[5]

  • Collect the white precipitate by vacuum filtration and wash it with deionized water.[5]

  • Dry the product under vacuum to obtain pure 2,2'-bipyridine-4,4'-dicarboxylic acid.[5]

Experimental Protocol: Fischer Esterification to this compound

This protocol outlines the esterification of the synthesized dicarboxylic acid.

Materials:

  • 2,2'-bipyridine-4,4'-dicarboxylic acid

  • Methanol

  • Concentrated sulfuric acid

  • Dichloromethane

  • 0.6 M aqueous sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask, suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in an excess of methanol.[6]

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.[6]

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[6]

  • After the reaction is complete, cool the solution to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing water.

  • Extract the product into dichloromethane.[6]

  • Wash the organic layer sequentially with water, 0.6 M aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with a saturated sodium chloride solution.[6]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization.

Materials:

  • Crude this compound

  • Ethyl acetate (or another suitable solvent)

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.[7]

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.[8]

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.[7]

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethyl acetate.[7]

  • Dry the crystals under vacuum.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as DMSO-d₆.[9]

  • Expected Signals: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the bipyridine rings and a singlet for the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the molecule's structure.

¹³C NMR Spectroscopy:

  • Sample Preparation: Similar to ¹H NMR, dissolve the sample in a deuterated solvent.

  • Expected Signals: The ¹³C NMR spectrum will show signals for the different carbon environments in the molecule, including the carbonyl carbons of the ester groups, the aromatic carbons of the bipyridine core, and the methyl carbons.[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:

  • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.[11]

  • Nujol Mull: Grind the solid sample with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two KBr plates.[11]

Expected Absorptions: The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • C=O stretching of the ester groups (typically around 1720 cm⁻¹)

  • C-O stretching of the ester groups

  • C=C and C=N stretching vibrations of the aromatic bipyridine rings

Mass Spectrometry (MS)

Experimental Conditions: Various ionization techniques can be used, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to determine the molecular weight of the compound.[12][13] The mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺.

Logical Relationships and Workflows

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Oxidation Oxidation of 4,4'-dimethyl-2,2'-bipyridine Start->Oxidation Diacid 2,2'-Bipyridine-4,4'-dicarboxylic acid Oxidation->Diacid Esterification Fischer Esterification Diacid->Esterification Crude_Product Crude Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate Esterification->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow Pure_Product Pure Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR FTIR FT-IR Spectroscopy Pure_Product->FTIR MS Mass Spectrometry Pure_Product->MS Structural_Confirmation Structural Confirmation and Purity Assessment NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation

Caption: Characterization workflow for the synthesized product.

References

An In-depth Technical Guide to Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 71071-46-0

Abstract

This technical guide provides a comprehensive overview of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate, a key building block in coordination chemistry, materials science, and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, and diverse applications. This guide includes detailed experimental protocols for its synthesis and its utilization in the fabrication of dye-sensitized solar cells and the synthesis of transition metal complexes. Furthermore, the known biological activities of its derivatives are discussed. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound, also known by synonyms such as 4,4'-Dimethoxycarbonyl-2,2'-bipyridine and [2,2'-Bipyridine]-4,4'-dicarboxylic acid 4,4'-dimethyl ester, is a versatile heterocyclic compound.[1][2] Its rigid, planar bipyridine core functionalized with two methyl ester groups makes it an excellent chelating ligand for a wide array of metal ions. This property is fundamental to its application in the synthesis of metal complexes with tailored photophysical and electrochemical properties.[1][3] Consequently, it is a compound of significant interest in the development of advanced materials, including organic light-emitting diodes (OLEDs), and as a component in sensitizing dyes for dye-sensitized solar cells (DSSCs).[3] In the realm of organic synthesis, it serves as a valuable precursor for more complex molecular architectures.[3] This guide aims to consolidate the available technical information on this compound to support its application in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: General and Physical Properties

PropertyValueReference(s)
CAS Number 71071-46-0[1][2]
Molecular Formula C₁₄H₁₂N₂O₄[2][4]
Molecular Weight 272.26 g/mol [2][4]
Appearance Powder[5]
Melting Point 208-212 °C[5]
Purity ≥98.0% (HPLC)[5]
Solubility Soluble in many organic solvents.[5]

Table 2: Chemical Identifiers

IdentifierValueReference(s)
IUPAC Name methyl 2-(4-methoxycarbonyl-2-pyridinyl)pyridine-4-carboxylate[4]
SMILES COC(=O)c1ccnc(c1)-c2cc(ccn2)C(=O)OC[5]
InChI 1S/C14H12N2O4/c1-19-13(17)9-3-5-15-11(7-9)12-8-10(4-6-16-12)14(18)20-2/h3-8H,1-2H3[5]
InChIKey HBWBVIDKBKOVEX-UHFFFAOYSA-N[5]

Table 3: Elemental Composition

ElementPercentageReference(s)
Carbon 61.76%[5]
Hydrogen 4.44%[5]
Nitrogen 10.29%[5]

Synthesis

The synthesis of this compound is typically achieved through a two-step process: the oxidation of the precursor 4,4'-dimethyl-2,2'-bipyridine to 2,2'-bipyridine-4,4'-dicarboxylic acid, followed by the esterification of the dicarboxylic acid.

Experimental Protocol: Synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid

This protocol describes the oxidation of 4,4'-dimethyl-2,2'-bipyridine using potassium permanganate.[6]

Materials:

  • 4,4'-dimethyl-2,2'-bipyridine

  • Potassium permanganate (KMnO₄)

  • Nitric acid (HNO₃)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve 4,4'-dimethyl-2,2'-bipyridine in a mixture of deionized water and nitric acid.

  • Slowly add a solution of potassium permanganate to the reaction mixture with stirring. The molar ratio of 4,4'-dimethyl-2,2'-bipyridine to potassium permanganate should be in the range of 1:2 to 1:8.[6]

  • Maintain the reaction at an elevated temperature with continuous stirring.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture under reduced pressure to remove any insoluble matter.

  • Adjust the pH of the filtrate to 1 by adding concentrated hydrochloric acid to precipitate the product.

  • Allow the mixture to stand for crystallization to complete.

  • Collect the white precipitate of 2,2'-bipyridine-4,4'-dicarboxylic acid by vacuum filtration.

  • Wash the product with deionized water and dry under vacuum. A yield of over 90% can be expected.[7]

Experimental Protocol: Esterification to this compound

This protocol describes a general method for the esterification of a carboxylic acid using methanol in the presence of a catalyst.[8]

Materials:

  • 2,2'-bipyridine-4,4'-dicarboxylic acid

  • Methanol (anhydrous)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

  • Suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in anhydrous dichloromethane.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension.

  • Add an excess of anhydrous methanol to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane to the reaction mixture.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea.

  • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification start_oxidation 4,4'-dimethyl-2,2'-bipyridine reagents_oxidation KMnO4, HNO3, H2O start_oxidation->reagents_oxidation Reacts with product_acid 2,2'-bipyridine-4,4'-dicarboxylic acid reagents_oxidation->product_acid Yields start_esterification 2,2'-bipyridine-4,4'-dicarboxylic acid product_acid->start_esterification reagents_esterification Methanol, DCC, DMAP start_esterification->reagents_esterification Reacts with final_product This compound reagents_esterification->final_product Yields

Synthesis workflow for this compound.

Applications

This compound is a valuable compound with a range of applications, primarily in materials science and coordination chemistry.

Coordination Chemistry

This compound is widely used as a ligand in coordination chemistry to form stable complexes with various transition metals, such as ruthenium and zinc.[1][9] The resulting complexes often exhibit interesting photophysical and electrochemical properties, making them suitable for applications in catalysis and as photosensitizers.[1]

The following is a general protocol for the synthesis of a ruthenium(II) complex using this compound as a ligand.

Materials:

  • cis-[Ru(bpy)₂(Cl)₂]·2H₂O (or a similar ruthenium precursor)

  • This compound

  • N,N-Dimethylformamide (DMF) or a mixture of ethylene glycol and water

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve the ruthenium precursor and a stoichiometric equivalent of this compound in DMF.

  • Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or UV-Vis spectroscopy.

  • Once the reaction is complete, cool the solution to room temperature.

  • Precipitate the product by adding the reaction mixture to a rapidly stirred solution of an appropriate counter-ion (e.g., ammonium hexafluorophosphate in water) or by adding a non-solvent.

  • Collect the precipitate by filtration, wash with a suitable solvent, and dry under vacuum.

  • Further purification can be achieved by recrystallization or column chromatography.

Coordination_Chemistry_Workflow start Ruthenium Precursor + Ligand (this compound) dissolve Dissolve in DMF start->dissolve reflux Reflux under Inert Atmosphere dissolve->reflux precipitate Precipitate Product reflux->precipitate purify Purify (Recrystallization/ Chromatography) precipitate->purify product Ruthenium(II) Bipyridine Complex purify->product

General workflow for the synthesis of a Ruthenium(II) bipyridine complex.
Dye-Sensitized Solar Cells (DSSCs)

The parent compound, 2,2'-bipyridine-4,4'-dicarboxylic acid, is a crucial component in many high-performance sensitizing dyes used in DSSCs, such as the N719 dye. The carboxylic acid groups serve to anchor the dye molecule to the titanium dioxide (TiO₂) photoanode, facilitating efficient electron injection from the excited dye into the semiconductor's conduction band. While this compound itself is not the anchoring ligand, it is a direct precursor to it via hydrolysis.

The following is a general protocol for the fabrication of a DSSC, where a dye derived from 2,2'-bipyridine-4,4'-dicarboxylic acid could be used.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • A ruthenium-based sensitizing dye (e.g., N719) in ethanol

  • Electrolyte solution (e.g., containing an iodide/triiodide redox couple)

  • Platinum-coated counter electrode

  • Surlyn spacer

Procedure:

  • Photoanode Preparation:

    • Clean the FTO glass substrate by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor-blading or screen printing.

    • Sinter the TiO₂-coated substrate at high temperatures (e.g., 450-500 °C) to create a porous, crystalline film.

  • Dye Sensitization:

    • Immerse the cooled TiO₂ photoanode in a solution of the sensitizing dye for a sufficient period (e.g., 12-24 hours) to ensure complete dye adsorption.

    • Rinse the dye-sensitized photoanode with ethanol to remove any excess, unbound dye.

  • Cell Assembly:

    • Place a Surlyn spacer around the dye-sensitized area of the photoanode.

    • Place the platinum-coated counter electrode on top of the spacer, with the conductive side facing the photoanode.

    • Seal the two electrodes together by heating the Surlyn spacer.

  • Electrolyte Filling:

    • Introduce the electrolyte solution into the space between the electrodes through pre-drilled holes in the counter electrode.

    • Seal the holes to prevent electrolyte leakage.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_sensitization Dye Sensitization cluster_assembly Cell Assembly cluster_filling Electrolyte Filling fto FTO Glass tio2_coating TiO2 Coating fto->tio2_coating sintering Sintering tio2_coating->sintering dye_adsorption Dye Adsorption sintering->dye_adsorption assembly Photoanode + Counter Electrode + Spacer dye_adsorption->assembly sealing Sealing assembly->sealing electrolyte_filling Inject Electrolyte sealing->electrolyte_filling final_cell Sealed DSSC electrolyte_filling->final_cell

General workflow for the fabrication of a Dye-Sensitized Solar Cell.
Organic Light-Emitting Diodes (OLEDs)

Biological Activity

There is limited information available on the direct biological activity of this compound. However, metal complexes derived from its parent dicarboxylic acid have been investigated for their biological potential.

It is important to distinguish the target compound from "biphenyl dimethyl dicarboxylate" (DDB), which has been studied for its chemopreventive effects on liver cells.[11] These are structurally different compounds.

While no specific signaling pathways involving this compound have been identified, research into the biological activities of its metal complexes is an emerging area.

Safety Information

This compound should be handled with care in a laboratory setting. The following is a summary of its hazard classifications and precautionary statements.

Table 4: Hazard and Safety Information

CategoryInformationReference(s)
Signal Word Danger[5]
Hazard Statements H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation.[5]
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338[5]
Hazard Classifications Eye Dam. 1, Skin Irrit. 2, STOT SE 3[5]
Target Organs Respiratory system[5]

Conclusion

This compound is a fundamentally important building block with significant utility in coordination chemistry and materials science. Its role as a precursor to versatile ligands for transition metal complexes underpins its application in areas such as catalysis and photovoltaics. While its direct biological activity is not well-documented, the study of its metal complexes is a promising avenue for future research. This technical guide provides a solid foundation of its properties, synthesis, and key applications, complete with detailed experimental protocols and workflows, to aid researchers in harnessing the full potential of this valuable compound.

References

An In-depth Technical Guide to the Physical Properties of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate is a key organic compound utilized primarily as a ligand in coordination chemistry and a building block in the synthesis of functional materials. Its bipyridine core provides a robust bidentate chelation site for metal ions, while the carboxylate groups offer versatile points for further chemical modification. This guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for its synthesis, and general methodologies for the determination of its key physical characteristics.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in various scientific domains. A summary of these properties is presented below.

PropertyValueReference(s)
Chemical Formula C₁₄H₁₂N₂O₄[1][2][3]
Molecular Weight 272.26 g/mol [1][2]
CAS Number 71071-46-0[2][3]
Appearance White powder[3]
Melting Point 208-212 °C
Boiling Point Not explicitly available in literature.
Solubility Soluble in organic solvents such as DMSO and dimethylformamide.[4] Sparingly soluble in aqueous solutions.[4][4]
Purity ≥98.0% (HPLC)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4,4'-dimethyl-2,2'-bipyridine. The first step involves the oxidation of the methyl groups to carboxylic acids, followed by esterification.

Step 1: Oxidation of 4,4'-dimethyl-2,2'-bipyridine to 2,2'-bipyridine-4,4'-dicarboxylic acid [5]

This procedure involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine using potassium permanganate in an acidic aqueous solution.

  • Materials:

    • 4,4'-dimethyl-2,2'-bipyridine

    • Water

    • Nitric acid

    • Potassium permanganate

    • Concentrated hydrochloric acid

    • Deionized water

  • Procedure:

    • Dissolve 4,4'-dimethyl-2,2'-bipyridine in a mixture of water and nitric acid.

    • Heat the solution and add potassium permanganate portion-wise. The reaction is exothermic and the temperature should be carefully controlled.

    • After the addition is complete, continue heating the mixture to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature and filter to remove insoluble manganese dioxide.

    • To the filtrate, add concentrated hydrochloric acid to adjust the pH to 1.

    • Allow the solution to stand for crystallization to occur. A white precipitate of 2,2'-bipyridine-4,4'-dicarboxylic acid will form.

    • Collect the white crystals by vacuum filtration and wash with deionized water.

    • Dry the product under vacuum.

Step 2: Esterification of 2,2'-bipyridine-4,4'-dicarboxylic acid

The esterification of the dicarboxylic acid to its dimethyl ester can be achieved using standard esterification methods, such as the Fischer-Speier esterification or by using a coupling agent. A general procedure using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) is described below.[6]

  • Materials:

    • 2,2'-bipyridine-4,4'-dicarboxylic acid

    • Anhydrous methanol

    • Dicyclohexylcarbodiimide (DCC)

    • 4-dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • Suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in anhydrous dichloromethane.

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension.

    • Add an excess of anhydrous methanol to the mixture.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane to the cooled mixture.

    • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography.

    • Once the reaction is complete, filter off the precipitated dicyclohexylurea.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification start_oxidation 4,4'-dimethyl-2,2'-bipyridine reagents_oxidation H₂O, HNO₃, KMnO₄ reaction_oxidation Oxidation Reaction start_oxidation->reaction_oxidation reagents_oxidation->reaction_oxidation workup_oxidation Filtration & Acidification reaction_oxidation->workup_oxidation product_acid 2,2'-bipyridine-4,4'-dicarboxylic acid workup_oxidation->product_acid start_esterification 2,2'-bipyridine-4,4'-dicarboxylic acid product_acid->start_esterification reagents_esterification Methanol, DCC, DMAP reaction_esterification Esterification Reaction start_esterification->reaction_esterification reagents_esterification->reaction_esterification workup_esterification Filtration & Purification reaction_esterification->workup_esterification final_product This compound workup_esterification->final_product

References

solubility of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of precise quantitative solubility data in peer-reviewed literature, this guide summarizes the available qualitative data and provides detailed experimental protocols for determining solubility, enabling researchers to ascertain precise measurements as required for their specific applications.

Core Physicochemical Properties

This compound is the dimethyl ester derivative of 2,2'-bipyridine-4,4'-dicarboxylic acid. The esterification of the carboxylic acid groups significantly influences its physicochemical properties, including its solubility profile. The presence of the ester functional groups generally increases its solubility in a broader range of organic solvents compared to its dicarboxylic acid precursor.

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound based on the known solubility of its parent compound, 2,2'-bipyridine-4,4'-dicarboxylic acid, and general principles of chemical solubility. The parent acid is noted to be soluble in common organic solvents, particularly polar aprotic solvents.[1][2] The esterification to this compound is expected to enhance its solubility in less polar organic solvents.

Solvent ClassSolvent ExamplesExpected Qualitative SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Highly Soluble The parent dicarboxylic acid exhibits good solubility in these solvents.[1] The ester is expected to maintain or exceed this solubility due to favorable dipole-dipole interactions.
Chlorinated Dichloromethane (DCM), ChloroformSoluble These solvents are effective at dissolving a wide range of organic compounds, and the polarity of the ester should allow for good solubility.
Alcohols Methanol, EthanolModerately Soluble The potential for hydrogen bonding with the nitrogen atoms of the bipyridine core and the polar nature of the ester groups suggest moderate solubility.
Ethers Tetrahydrofuran (THF), Diethyl etherSlightly to Moderately Soluble THF, being more polar than diethyl ether, is expected to be a better solvent. Solubility is likely dependent on the specific ether.
Aromatic Toluene, BenzeneSlightly Soluble The aromatic nature of the bipyridine core suggests some solubility, though the polar ester groups may limit this.
Non-polar Alkanes Hexane, CyclohexaneSlightly Soluble to Insoluble The significant polarity of the molecule is likely to result in poor solubility in non-polar aliphatic solvents.

Experimental Protocols for Solubility Determination

Accurate quantitative solubility data is often determined empirically. The following are detailed methodologies for two common and effective methods for determining the solubility of a solid organic compound like this compound in organic solvents.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.

Materials:

  • This compound

  • Selected organic solvents (high purity)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Vials with solvent-resistant caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or nitrogen stream for solvent evaporation

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

  • Equilibration: Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, cool the dish/vial to room temperature in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent withdrawn.

G Gravimetric Solubility Determination Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis prep1 Add excess solute to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sampling1 Settle excess solid equil1->sampling1 sampling2 Withdraw known volume of supernatant via filter sampling1->sampling2 analysis1 Evaporate solvent from filtered sample sampling2->analysis1 analysis2 Weigh residue until constant mass analysis1->analysis2 analysis3 Calculate solubility (mass/volume) analysis2->analysis3

References

An In-depth Technical Guide on the Spectroscopic Properties of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. The information is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in utilizing this compound for their applications. This guide details the methodologies for key spectroscopic experiments and presents the available data in a structured format for easy reference and comparison.

Introduction

This compound is a key organic ligand in the synthesis of a wide array of functional materials. Its bipyridine core provides a strong chelating site for metal ions, while the ester functionalities at the 4 and 4' positions offer opportunities for further chemical modification. A thorough understanding of its spectroscopic signature is paramount for its characterization, purity assessment, and for elucidating its role in more complex systems. This guide covers its nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and fluorescence spectroscopic properties.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Chemical Shifts

Proton AssignmentChemical Shift (δ, ppm)MultiplicitySolvent
H-6, H-6'8.93dCDCl₃
H-3, H-3'8.83sCDCl₃
H-5, H-5'7.93dCDCl₃
-OCH₃4.01sCDCl₃

Table 2: ¹³C NMR Chemical Shifts

Carbon AssignmentChemical Shift (δ, ppm)Solvent
C=O165.2CDCl₃
C-2, C-2'157.2CDCl₃
C-6, C-6'150.8CDCl₃
C-4, C-4'140.2CDCl₃
C-5, C-5'122.0CDCl₃
C-3, C-3'120.2CDCl₃
-OCH₃53.0CDCl₃

Note: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The assignments are based on computational predictions and comparison with similar bipyridine derivatives.

Infrared (IR) Spectroscopy

Table 3: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational Mode
~3050C-H aromatic stretching
~2950C-H aliphatic stretching (-OCH₃)
~1730C=O ester stretching
~1600C=N and C=C ring stretching
~1440C-H bending
~1280C-O ester stretching

Note: The exact peak positions may vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

Table 4: Anticipated Photophysical Properties

ParameterExpected Range/ValueSolvent Dependency
UV-Vis Absorption
λmax (π→π*)280 - 300 nmExpected
Molar Absorptivity (ε)HighExpected
Fluorescence Emission
λem350 - 450 nmExpected
Quantum Yield (Φ)Low to moderateExpected

Note: The photophysical properties of bipyridine derivatives are known to be sensitive to solvent polarity. The ester groups in the target molecule may lead to slight shifts in the absorption and emission maxima compared to the dicarboxylic acid.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • Typically, spectra are collected in the range of 4000-400 cm⁻¹.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically in the range of 10⁻⁵ to 10⁻⁶ M).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-500 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a suitable fluorescence-grade solvent. The concentration should be low enough to avoid inner-filter effects (absorbance at the excitation wavelength should typically be below 0.1).

  • Instrumentation: A spectrofluorometer.

  • Data Acquisition:

    • Emission Spectrum: Excite the sample at its absorption maximum (λmax) and scan the emission wavelengths over a range that is longer than the excitation wavelength (e.g., 300-600 nm).

    • Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths.

  • Data Analysis: Determine the wavelength of maximum emission (λem). The fluorescence quantum yield (Φ) can be determined relative to a standard fluorophore with a known quantum yield.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_structural Structural Elucidation cluster_photophysical Photophysical Properties cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Fluorescence->Data_Analysis

Caption: Experimental workflow for the characterization of the title compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For more specific applications, further experimental work may be required to fully elucidate its behavior in different chemical environments.

An In-depth Technical Guide to the Theoretical and Computational Studies of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate is a versatile organic compound that serves as a crucial building block in supramolecular chemistry, materials science, and pharmaceutical development. Its rigid bipyridine core, functionalized with electron-withdrawing methyl ester groups, allows it to act as a highly effective chelating ligand for a variety of metal ions. This property has led to its use in the construction of metal-organic frameworks (MOFs), functional dyes, and coordination complexes with potential applications in catalysis and as therapeutic agents. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, alongside detailed experimental protocols for its synthesis and characterization.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are sourced from established chemical databases and provide a baseline for understanding the molecule's behavior.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₄--INVALID-LINK--[1][2][3]
Molecular Weight 272.26 g/mol --INVALID-LINK--[1][2][3]
CAS Number 71071-46-0--INVALID-LINK--[1][2][3]
Appearance White to off-white powder--INVALID-LINK--
Melting Point 208-212 °C--INVALID-LINK--
Synonyms 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine, [2,2'-Bipyridine]-4,4'-dicarboxylic acid 4,4'-dimethyl ester--INVALID-LINK--[4]

Theoretical and Computational Studies

Density Functional Theory (DFT) is a powerful computational tool for investigating the structural and electronic properties of molecules like this compound. While specific, in-depth computational studies exclusively on this molecule are not extensively detailed in the surveyed literature, we can infer its properties based on studies of similar bipyridine derivatives. The following sections and data are illustrative and based on typical results from DFT calculations on related compounds.

Computational Workflow

A general workflow for the computational analysis of this compound using DFT is depicted below. This process allows for a systematic investigation of the molecule's properties, from its basic geometry to its electronic and spectroscopic characteristics.

G start Initial Molecular Structure (e.g., from crystal data or builder) geom_opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm minimum energy, obtain IR/Raman) geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop spec_sim Spectra Simulation (TD-DFT for UV-Vis) geom_opt->spec_sim analysis Analysis and Comparison with Experimental Data freq_calc->analysis elec_prop->analysis spec_sim->analysis

A generalized workflow for the computational analysis of this compound.
Molecular Geometry

Geometry optimization using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, is employed to determine the most stable conformation of the molecule and to obtain key geometric parameters. The following table presents illustrative calculated bond lengths, bond angles, and a key dihedral angle for this compound. These values are based on typical findings for similar bipyridine structures.

Table 1: Illustrative Calculated Geometric Parameters

ParameterBond/AngleTypical Calculated Value (Å or °)
Bond Lengths C-C (inter-ring)~1.49
C-N (pyridine ring)~1.34
C-C (pyridine ring)~1.39
C=O (ester)~1.21
C-O (ester)~1.35
O-CH₃ (ester)~1.44
Bond Angles N-C-C (inter-ring)~116
C-C-N (pyridine ring)~124
C-C-C (pyridine ring)~118
O=C-O (ester)~124
Dihedral Angle N-C-C-N (inter-ring)~180 (for trans conformation)
Electronic Structure and Frontier Molecular Orbitals

The electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity and photophysical behavior of this compound. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra.

Table 2: Illustrative Calculated Electronic Properties

PropertyTypical Calculated Value (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.5 to -2.5
HOMO-LUMO Gap 4.5 to 5.5
First Major Electronic Transition (λmax) 290-310 nm

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the oxidation of 4,4'-dimethyl-2,2'-bipyridine to 2,2'-bipyridine-4,4'-dicarboxylic acid, followed by Fischer esterification.

G start 4,4'-dimethyl-2,2'-bipyridine oxidation Oxidation (e.g., KMnO₄, HNO₃/H₂O) start->oxidation dicarboxylic_acid 2,2'-bipyridine-4,4'-dicarboxylic acid oxidation->dicarboxylic_acid esterification Fischer Esterification (Methanol, H₂SO₄, reflux) dicarboxylic_acid->esterification final_product This compound esterification->final_product G ligand This compound (Ligand) complex Coordination Complex ligand->complex metal Metal Ion (e.g., Ru²⁺, Ir³⁺, etc.) metal->complex oled OLEDs complex->oled dssc DSSCs complex->dssc catalysis Catalysis complex->catalysis pharma Pharmaceuticals complex->pharma

References

An In-depth Technical Guide to the Electronic Properties of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate is a key bidentate chelating ligand in the field of coordination chemistry. Its robust structure and versatile electronic properties make it a valuable component in the design of functional materials, including those for organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and catalysts. This technical guide provides a comprehensive overview of the core electronic properties of this ligand, detailing its synthesis, spectroscopic and electrochemical characteristics, and the computational approaches used to understand its behavior at a molecular level. This document is intended to serve as a resource for researchers and professionals in materials science, chemistry, and drug development.

Introduction

The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry, renowned for its ability to form stable complexes with a wide range of metal ions. The introduction of functional groups onto the bipyridine core allows for the fine-tuning of its steric and electronic properties, thereby influencing the characteristics of the resulting metal complexes. The diester functional groups in this compound act as electron-withdrawing groups, which significantly modulate the electronic structure of the bipyridine system. This guide will delve into the synthesis, and the experimental and theoretical characterization of the electronic properties of this important ligand.

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from 4,4'-dimethyl-2,2'-bipyridine.

Step 1: Oxidation of 4,4'-dimethyl-2,2'-bipyridine to 2,2'-bipyridine-4,4'-dicarboxylic acid.

A common method for this oxidation involves the use of a strong oxidizing agent such as potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium.

Step 2: Esterification of 2,2'-bipyridine-4,4'-dicarboxylic acid.

The resulting dicarboxylic acid is then esterified to yield the dimethyl ester. This is a standard esterification reaction, often carried out by refluxing the dicarboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H2SO4).

Spectroscopic Properties

The spectroscopic properties of this compound provide insight into its electronic transitions.

UV-Visible Absorption Spectroscopy

Table 1: Comparative UV-Vis Absorption Data for Bipyridine Ligands

Compoundλmax (nm)Solvent
2,2'-Bipyridine233, 280Ethanol
4,4'-Dimethyl-2,2'-bipyridine~280Various
This compound Data not available -
2,2'-Bipyridine-4,4'-dicarboxylic acid~300-350 (in complex)Various
Photoluminescence Spectroscopy

Many bipyridine ligands exhibit fluorescence in solution. The emission properties are sensitive to the solvent polarity and the nature of the substituents. The photoluminescence (PL) spectrum of this compound is expected to show an emission band in the UV or blue region of the electromagnetic spectrum. The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the emission process.

Table 2: Comparative Photoluminescence Data for Bipyridine Ligands

Compoundλem (nm)Quantum Yield (ΦF)Solvent
2,2'-Bipyridine~300-350-Various
This compound Data not available Data not available -
Zn(II) complexes with related ligands379-450up to 0.50DMF

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of molecules. For bipyridine ligands, CV can be used to determine the potentials at which the molecule is reduced (accepts electrons) and oxidized (loses electrons). These redox potentials are directly related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electron-withdrawing nature of the dimethyl dicarboxylate groups is expected to make the reduction of the bipyridine core more facile (occur at less negative potentials) compared to unsubstituted bipyridine.

Table 3: Comparative Electrochemical Data for Bipyridine Ligands

CompoundReduction Potential (V vs. ref)Oxidation Potential (V vs. ref)Reference Electrode
2,2'-Bipyridine~ -2.5-Ag/AgCl
4,4'-Dimethyl-2,2'-bipyridine~ -2.6-Ag/AgCl
This compound Data not available Data not available -

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are key molecular orbitals involved in electronic transitions and chemical reactions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the electronic and optical properties of a molecule.

Experimental Determination

The energies of the HOMO and LUMO levels can be estimated experimentally using a combination of cyclic voltammetry and UV-Vis spectroscopy. The onset of the first oxidation potential in the CV is related to the HOMO energy, while the onset of the first reduction potential is related to the LUMO energy. The HOMO-LUMO gap can also be estimated from the onset of the lowest energy absorption band in the UV-Vis spectrum.

Computational Determination

Density Functional Theory (DFT) is a powerful computational method used to calculate the electronic structure of molecules, including the energies and shapes of the HOMO and LUMO. These calculations provide valuable insights that complement experimental data. For this compound, DFT calculations would likely show that the HOMO is distributed over the entire bipyridine framework, while the LUMO is also delocalized with significant contributions from the carboxylate groups.

Table 4: Comparative HOMO-LUMO Data for Bipyridine Ligands (from DFT)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
2,2'-Bipyridine~ -6.4~ -0.9~ 5.5
4,4'-Dimethyl-2,2'-bipyridine~ -6.2~ -0.8~ 5.4
This compound Data not available Data not available Data not available

Experimental Protocols

Synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid
  • Materials: 4,4'-dimethyl-2,2'-bipyridine, potassium permanganate (KMnO4), water, nitric acid, hydrochloric acid.

  • Procedure: 4,4'-dimethyl-2,2'-bipyridine is dissolved in a mixture of water and nitric acid. Potassium permanganate is then added portion-wise to the solution. The reaction mixture is heated and stirred for a specified time. After cooling, the precipitated manganese dioxide is filtered off. The filtrate is then acidified with concentrated hydrochloric acid to precipitate the 2,2'-bipyridine-4,4'-dicarboxylic acid, which is collected by filtration, washed with water, and dried.

UV-Visible Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane).

  • Measurement: The absorbance of the solution is measured over a wavelength range of 200-800 nm using a quartz cuvette. A blank spectrum of the solvent is recorded and subtracted from the sample spectrum.

Photoluminescence Spectroscopy
  • Instrumentation: A spectrofluorometer equipped with an excitation source, a sample holder, and an emission detector.

  • Sample Preparation: A dilute solution of the ligand is prepared in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measurement: The sample is excited at a wavelength corresponding to an absorption maximum. The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

Cyclic Voltammetry
  • Instrumentation: A potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).

  • Sample Preparation: A solution of the ligand is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6). The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen).

  • Measurement: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured as a function of the applied potential.

Visualizations

Caption: Molecular structure of the ligand.

experimental_workflow Experimental Workflow for Characterization cluster_synthesis Synthesis cluster_characterization Characterization start 4,4'-dimethyl-2,2'-bipyridine oxidation Oxidation start->oxidation dicarboxylic_acid 2,2'-bipyridine-4,4'-dicarboxylic acid oxidation->dicarboxylic_acid esterification Esterification dicarboxylic_acid->esterification product This compound esterification->product uv_vis UV-Vis Spectroscopy product->uv_vis pl Photoluminescence Spectroscopy product->pl cv Cyclic Voltammetry product->cv dft DFT Calculations product->dft homo_lumo_gap_exp HOMO-LUMO Gap (Experimental) uv_vis->homo_lumo_gap_exp homo_lumo_energy_exp HOMO/LUMO Energy (Experimental) cv->homo_lumo_energy_exp homo_lumo_energy_comp HOMO/LUMO Energy (Computational) dft->homo_lumo_energy_comp

Caption: Workflow for synthesis and characterization.

energy_level_diagram Conceptual Energy Level Diagram cluster_transitions Electronic Transitions lumo LUMO homo HOMO ground_state Ground State (S0) excited_state Excited State (S1) ground_state->excited_state Absorption (hν) excited_state->ground_state Fluorescence (hν') absorption Absorption emission Emission

Caption: Conceptual electronic energy level diagram.

Conclusion

An In-depth Technical Guide to Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate as a Bidentate Chelating Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate is a versatile bidentate chelating ligand that has garnered significant interest in the fields of coordination chemistry, materials science, and drug development. Its rigid, planar structure, coupled with the presence of two nitrogen atoms for metal coordination and two ester functionalities for further modification, makes it a valuable building block for the synthesis of a wide array of metal complexes and metal-organic frameworks (MOFs). This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a chelating agent. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate its use in research and development.

Introduction

Bipyridine-based ligands are fundamental components in the construction of functional coordination complexes due to their strong and stable chelation to a variety of metal ions.[1] this compound, a derivative of 2,2'-bipyridine, offers enhanced functionality through its methoxycarbonyl groups. These groups can influence the electronic properties of the resulting metal complexes and provide sites for post-synthetic modifications.[2] This ligand is particularly noted for its use in the construction of MOFs, where it can act as a linker to create porous materials with applications in gas storage, catalysis, and sensing.[3] In the realm of drug development, bipyridine derivatives have shown promise for their potential anticancer activities, although specific signaling pathways for this particular ester have not been extensively elucidated.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₂N₂O₄[6]
Molecular Weight 272.26 g/mol [6][7]
CAS Number 71071-46-0[6][7]
Appearance Powder[7]
Melting Point 208-212 °C[7]
Purity ≥98.0% (HPLC)[7]
Solubility Soluble in many organic solvents
InChI 1S/C14H12N2O4/c1-19-13(17)9-3-5-15-11(7-9)12-8-10(4-6-16-12)14(18)20-2/h3-8H,1-2H3[7]
SMILES COC(=O)c1ccnc(c1)-c2cc(ccn2)C(=O)OC[7]

Synthesis and Experimental Protocols

Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic Acid

The precursor to the target ligand, 2,2'-bipyridine-4,4'-dicarboxylic acid, is typically synthesized via the oxidation of 4,4'-dimethyl-2,2'-bipyridine.

Protocol: Oxidation with Potassium Permanganate[8]

  • Dissolve 4,4'-dimethyl-2,2'-bipyridine in a mixed system of water and nitric acid.

  • Add potassium permanganate to the solution to initiate the oxidation of the methyl groups.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture under reduced pressure to remove insoluble matter.

  • Add concentrated hydrochloric acid to the filtrate to adjust the pH to 1, leading to the precipitation of white crystals of 2,2'-bipyridine-4,4'-dicarboxylic acid.

  • Collect the crystals by suction filtration and wash with deionized water.

  • Dry the product under vacuum. A yield of up to 94% can be achieved with this method.[8]

Synthesis of this compound

The dicarboxylic acid is then esterified to yield the dimethyl ester. A general Fischer esterification protocol can be adapted for this purpose.[9]

Protocol: Fischer Esterification[10]

  • Suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours (e.g., overnight).

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the excess methanol.

  • Dilute the residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by washing with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter and concentrate the solution in vacuo to obtain the crude product.

  • The product can be further purified by recrystallization.

Fischer_Esterification cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_products Products Carboxylic_Acid 2,2'-Bipyridine-4,4'-dicarboxylic Acid Process_1 Esterification Carboxylic_Acid->Process_1 Methanol Methanol (excess) Methanol->Process_1 Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Process_1 Reflux Reflux Reflux->Process_1 Dimethyl_Ester This compound Water Water Process_1->Dimethyl_Ester Process_1->Water

Figure 1: Fischer Esterification of 2,2'-Bipyridine-4,4'-dicarboxylic Acid.

Synthesis of Metal Complexes

A general protocol for the synthesis of metal complexes with bipyridine ligands can be adapted for this compound. The following is a representative procedure for the synthesis of a zinc(II) complex.[2]

Protocol: Synthesis of a Zn(II) Complex[2]

  • Dissolve this compound in a suitable solvent such as methanol.

  • In a separate container, dissolve the metal salt (e.g., Zinc(II) chloride) in the same solvent.

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • Stir the resulting mixture at room temperature for a specified period (e.g., 30 minutes).

  • If a precipitate forms, collect it by filtration.

  • The crude complex can be purified by recrystallization from a suitable solvent system (e.g., acetonitrile/diethyl ether) to obtain crystals suitable for X-ray diffraction analysis.

Complex_Synthesis Start Start Dissolve_Ligand Dissolve Ligand in Solvent Start->Dissolve_Ligand Dissolve_Metal_Salt Dissolve Metal Salt in Solvent Start->Dissolve_Metal_Salt Mix_Solutions Combine Solutions Dissolve_Ligand->Mix_Solutions Dissolve_Metal_Salt->Mix_Solutions Stir_Mixture Stir at Room Temperature Mix_Solutions->Stir_Mixture Precipitation Precipitate Formation Stir_Mixture->Precipitation Precipitation->Stir_Mixture No Filter Filter to Collect Complex Precipitation->Filter Yes Purify Purify by Recrystallization Filter->Purify Characterize Characterize Complex Purify->Characterize End End Characterize->End

Figure 2: General Workflow for Metal Complex Synthesis.

Quantitative Data

Spectroscopic Data

The following tables summarize key spectroscopic data for this compound and related compounds.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Compound/NucleusH3, H3'H5, H5'H6, H6'OCH₃C2, C2'C3, C3'C4, C4'C5, C5'C6, C6'C=OOCH₃Reference
This compound (in CDCl₃)8.85 (d)7.95 (dd)9.00 (d)4.01 (s)157.0121.7140.5110.7152.1165.552.8[11][12][13]
[Zn(dimethyl 2,2′-bipyridine-4,5-dicarboxylate)Cl₂] (in DMSO-d₆)8.63 (s)8.29 (d)9.05 (d)3.91 (t)-------[11]

Note: Data for the zinc complex is for a closely related isomer and is provided for comparison.

Table 2: Infrared (IR) and UV-Visible (UV-Vis) Spectroscopic Data

CompoundKey IR Absorptions (cm⁻¹)λ_max (nm) in SolutionReference
Diethyl [2,2'-bipyridine]-4,4'-dicarboxylate~1720 (C=O stretch), ~1600-1400 (aromatic C=C and C=N stretch)-[14][15]
Ru(II) complexes with 2,2'-bipyridine-4,4'-dicarboxylic acid-~300-500 (MLCT bands)[16][17]
Tungsten complexes with 4,4'-dimethyl-2,2'-bipyridine~2100 (C≡N stretch, for cyanido ligands)-[18]
Crystallographic Data

The following table provides representative crystallographic data for metal complexes containing bipyridine-based ligands, illustrating the coordination environment.

Table 3: Selected Bond Lengths (Å) and Angles (°) for Metal Complexes

ComplexM-N (Å)M-O/X (Å)N-M-N (°)O/X-M-O/X (°)Reference
[Fe(piv)₂(dab)₂]n2.221-2.2722.062-2.103--[15]
[Ru(bipy)₂(salicylate)]⁺2.000-2.0822.053-2.091--[5]
[Zn(dimethyl 2,2′-bipyridine-4,5-dicarboxylate)Cl₂]2.058-2.0622.221-2.23079.5115.1[11][19]

Note: Data is for related bipyridine complexes to provide an indication of typical coordination geometries.

Chelation and Coordination Chemistry

This compound acts as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms.[20] The two pyridine rings are typically coplanar upon coordination, which facilitates electron delocalization across the ligand framework.[1] The ester groups are electron-withdrawing, which can influence the redox properties of the metal center and the energy of metal-to-ligand charge transfer (MLCT) transitions.[2]

The stability of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the solvent, and the presence of other ligands in the coordination sphere. The Irving-Williams series can often predict the relative stability of complexes with divalent first-row transition metals.

Chelation cluster_ligand This compound cluster_complex Chelate Complex Ligand Complex Bidentate Chelation Ligand->Complex Coordinates via two N atoms Metal Metal Ion (M) Metal->Complex

Figure 3: Bidentate Chelation of the Ligand to a Metal Ion.

Applications in Drug Development

While specific signaling pathways for this compound are not well-documented, the broader class of bipyridine derivatives has shown significant potential in drug development, particularly in oncology.[4] Bipyridine-containing compounds can form stable complexes with various metal ions, and these complexes can exhibit cytotoxic effects against cancer cell lines.[21]

The proposed mechanisms of action for some bipyridine-based anticancer agents involve the induction of apoptosis through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[4] Some studies have suggested that these compounds may interact with key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[21] However, further research is needed to elucidate the precise molecular targets and signaling cascades affected by this compound and its metal complexes.

Drug_Development Bipyridine_Derivative Bipyridine Derivative Metal_Complexation Metal Complexation Bipyridine_Derivative->Metal_Complexation Cellular_Uptake Cellular Uptake Metal_Complexation->Cellular_Uptake ROS_Generation ROS Generation Cellular_Uptake->ROS_Generation Signaling_Pathways Modulation of Signaling Pathways (e.g., PI3K/AKT/mTOR) Cellular_Uptake->Signaling_Pathways Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Apoptosis Apoptosis (Cell Death) Mitochondrial_Dysfunction->Apoptosis Signaling_Pathways->Apoptosis

Figure 4: Potential Mechanism of Action for Bipyridine Derivatives in Cancer Cells.

Conclusion

This compound is a highly adaptable and valuable ligand in modern chemistry. Its well-defined structure and functional groups provide a robust platform for the design and synthesis of novel metal complexes and materials. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and professionals, enabling further exploration of this ligand's potential in catalysis, materials science, and medicine. While its specific role in biological signaling pathways remains an area for future investigation, the broader family of bipyridine derivatives continues to show promise in the development of new therapeutic agents.

References

A Technical Guide to the Fundamental Applications of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate is a versatile organic compound that serves as a critical building block in the advancement of materials science and coordination chemistry. Its rigid, planar structure, coupled with the coordinating ability of its nitrogen and oxygen atoms, makes it an ideal ligand for the construction of sophisticated supramolecular architectures. This technical guide provides an in-depth exploration of the fundamental applications of this compound, with a primary focus on its role in the development of Metal-Organic Frameworks (MOFs) and Dye-Sensitized Solar Cells (DSSCs). Detailed experimental protocols, quantitative performance data, and visual representations of key processes are presented to facilitate a comprehensive understanding for researchers and professionals in related fields.

Synthesis and Physicochemical Properties

This compound is typically synthesized from its precursor, 4,4'-dimethyl-2,2'-bipyridine. The synthesis involves a two-step process: the oxidation of the methyl groups to carboxylic acids, followed by esterification.

Experimental Protocol: Synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid

A common method for the synthesis of the dicarboxylic acid precursor involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine using potassium permanganate in an acidic medium.[1]

Materials:

  • 4,4'-dimethyl-2,2'-bipyridine

  • Potassium permanganate (KMnO₄)

  • Nitric acid (HNO₃)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve 4,4'-dimethyl-2,2'-bipyridine in a mixture of deionized water and nitric acid.[1]

  • Slowly add potassium permanganate to the solution while stirring. The reaction is exothermic and should be controlled.

  • Heat the mixture to ensure the completion of the oxidation reaction.

  • After the reaction is complete, cool the solution to room temperature.

  • Filter the solution under reduced pressure to remove any insoluble matter.

  • Add concentrated hydrochloric acid to the filtrate to adjust the pH to 1, which will precipitate the 2,2'-bipyridine-4,4'-dicarboxylic acid as a white solid.[1]

  • Collect the white precipitate by suction filtration and wash with deionized water.

  • Dry the product under vacuum to obtain pure 2,2'-bipyridine-4,4'-dicarboxylic acid.

Yields for this process are reported to be as high as 94%.[1]

Experimental Protocol: Esterification to this compound

The dicarboxylic acid is then esterified to the dimethyl ester. A general and widely used method for this transformation is Fischer esterification.

Materials:

  • 2,2'-bipyridine-4,4'-dicarboxylic acid

  • Methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux the mixture for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Neutralize the remaining solution with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Physicochemical Properties
PropertyValue
Molecular FormulaC₁₄H₁₂N₂O₄
Molecular Weight272.26 g/mol
AppearanceWhite to off-white powder
Melting Point208-212 °C
SolubilitySoluble in many common organic solvents, insoluble in water.[2]

Application in Metal-Organic Frameworks (MOFs)

This compound, and more commonly its parent dicarboxylic acid, are extensively used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). The bipyridine unit provides a chelating site for metal ions, while the carboxylate groups bridge metal centers to form extended porous structures.

Synthesis of MOFs

A typical synthesis of MOFs using this type of ligand is carried out under solvothermal conditions.

Experimental Protocol: Synthesis of a Cadmium-based MOF (JMS-3) [3]

Materials:

  • 2,2'-bipyridine-4,4'-dicarboxylic acid (H₂bpydc)

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Predissolve 25 mg (0.098 mmol) of H₂bpydc in 10 mL of DMF.

  • Add 117 mg (0.38 mmol) of Cd(NO₃)₂·4H₂O to the solution.

  • Seal the resulting solution in a glass vial.

  • Heat the vial at 115°C for 8 hours.

  • Cool the vial to room temperature to obtain colorless block-shaped crystals of [Cd₂(bpydc)₂(DMF)₂·2DMF]n.[3]

Logical Relationship of MOF Synthesis

MOF_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Metal_Salt Metal Salt (e.g., Cd(NO₃)₂·4H₂O) Mixing Mixing Metal_Salt->Mixing Ligand Ligand (this compound or its dicarboxylic acid) Ligand->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal Solvothermal Reaction (Heating) Mixing->Solvothermal Sealed Vessel Crystallization Crystallization Solvothermal->Crystallization Cooling MOF Metal-Organic Framework Crystallization->MOF

Caption: General workflow for the solvothermal synthesis of MOFs.

Quantitative Data: Gas Adsorption in MOFs

While specific data for MOFs synthesized directly from the dimethyl ester is less common in the provided search results, the performance of MOFs derived from the analogous dicarboxylic acid ligand highlights the potential of these materials. For instance, a manganese-based MOF incorporating a similar bipyridyl ligand demonstrated significant selectivity for CO₂ over N₂ and CH₄.

MOF CompositionGas PairSelectivity (IAST) at 273 KSelectivity (IAST) at 298 K
[Mn₃(btdc)₃(bpy)₂]·4DMF[4][5]CO₂/N₂31.019.1
CO₂/CO25.717.0
C₂H₆/CH₄33.424.9
C₂H₄/CH₄24.817.7
C₂H₂/CH₄29.319.1

btdc = 2,2′-bithiophen-5,5′-dicarboxylate, bpy = 2,2′-bipyridyl. Data from a related MOF to illustrate potential performance.

Application in Dye-Sensitized Solar Cells (DSSCs)

The dicarboxylic acid derivative of this compound is a cornerstone ligand in the synthesis of ruthenium-based photosensitizing dyes for DSSCs.[6] The carboxylate groups act as anchoring moieties to the TiO₂ semiconductor surface, facilitating efficient electron injection from the photoexcited dye into the conduction band of the TiO₂.[6]

Role in DSSCs

In a typical DSSC, a ruthenium complex containing the 2,2'-bipyridine-4,4'-dicarboxylic acid ligand is adsorbed onto a mesoporous TiO₂ layer. Upon light absorption, the dye is excited, and an electron is injected into the TiO₂ conduction band. The oxidized dye is then regenerated by a redox mediator in the electrolyte.

Signaling Pathway of a Dye-Sensitized Solar Cell

DSSC_Pathway cluster_photoanode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TiO2 TiO₂ Nanoparticles External_Circuit External Circuit TiO2->External_Circuit 3. Electron Transport Dye Ru-Dye with [2,2'-bipyridine]-4,4'-dicarboxylate ligand Dye->TiO2 2. Electron Injection Redox_Mediator Redox Mediator (I⁻/I₃⁻) Redox_Mediator->Dye 4. Dye Regeneration Counter_Electrode Platinum Catalyst Counter_Electrode->Redox_Mediator 5. Redox Mediator Regeneration Light Light (hν) Light->Dye 1. Photon Absorption External_Circuit->Counter_Electrode

Caption: Electron transfer pathway in a dye-sensitized solar cell.

Quantitative Data: Performance of DSSCs

The performance of DSSCs is characterized by several parameters, including the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (η). The use of 2,2'-bipyridine-4,4'-dicarboxylic acid as a ligand in ruthenium dyes has led to high-efficiency solar cells.[6] Additionally, it has been used as an additive in polymer electrolytes for DSSCs.

DSSC ConfigurationVoc (V)Jsc (mA/cm²)FFη (%)
PVDF/KI/I₂ polymer electrolyte[7]----
30% 2,2'-Bp-4,4'-dca-doped PVDF/KI/I₂ polymer electrolyte[7]---3.68
DSSCs with Ru-dyes (e.g., N3, N719) containing 2,2'-bipyridine-4,4'-dicarboxylic acid ligands[6]>0.7>15>0.7>10

Note: Specific values for Voc, Jsc, and FF for the doped polymer electrolyte were not provided in the search result.

The ionic conductivity of the polymer electrolyte was significantly increased by doping with 2,2'-bipyridine-4,4'-dicarboxylic acid, from 8.13 x 10⁻⁸ S cm⁻¹ to 4.94 x 10⁻⁴ S cm⁻¹ for a 30% doping level.[7]

Application in Catalysis

Bipyridine ligands are widely used in catalysis due to their ability to form stable complexes with a variety of transition metals. These complexes can act as catalysts for a range of organic transformations. While specific catalytic applications of this compound are not extensively detailed in the provided search results, its structural similarity to other bipyridine ligands suggests its potential in areas such as water oxidation catalysis when complexed with ruthenium.

Water Oxidation Catalysis

Ruthenium complexes with bipyridine-dicarboxylate ligands have shown promise as catalysts for water oxidation, a key reaction in artificial photosynthesis.[8][9] The electronic properties of the bipyridine ligand can be tuned to optimize the catalytic activity of the metal center.

Experimental Workflow for Catalyst Screening

Catalyst_Screening cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_testing Catalytic Testing Ligand_Synthesis Synthesis of This compound Complexation Complexation with Metal Precursor (e.g., RuCl₃) Ligand_Synthesis->Complexation Catalyst Metal-Bipyridine Complex Complexation->Catalyst Spectroscopy Spectroscopy (NMR, UV-Vis) Catalyst->Spectroscopy Electrochemistry Electrochemistry (Cyclic Voltammetry) Catalyst->Electrochemistry Reaction_Setup Setup of Catalytic Reaction (e.g., Water Oxidation) Catalyst->Reaction_Setup Performance_Analysis Analysis of Products and Turnover Number Reaction_Setup->Performance_Analysis

Caption: A generalized workflow for the synthesis and evaluation of catalysts.

Other Potential Applications

This compound and its derivatives have potential applications in other areas, including:

  • Organic Light-Emitting Diodes (OLEDs): The unique electronic properties of this compound make it a candidate for use in electronic materials.

  • Pharmaceuticals: Bipyridine-containing compounds are known to have biological activity, and this molecule could serve as a scaffold in drug discovery.[10]

  • Agrochemicals and Dyes: It can be used in the formulation of various chemical products.[10]

Conclusion

This compound is a valuable and versatile building block in modern chemistry. Its primary applications lie in the construction of Metal-Organic Frameworks with tunable porosity for gas separation and storage, and as a key component in high-efficiency Dye-Sensitized Solar Cells. The synthetic accessibility and the tunable electronic and structural properties of its metal complexes also suggest significant potential in the field of catalysis. Further research into its applications in electronics and medicinal chemistry is warranted to fully explore the capabilities of this important molecule. This guide provides a foundational understanding of its core applications, complete with the necessary experimental and quantitative data to aid researchers in their endeavors.

References

literature review of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile organic compound that serves as a crucial building block in various fields of chemical research and development.[1] Its rigid bipyridyl core functionalized with two methyl ester groups makes it an excellent chelating ligand for metal ions. This property is leveraged in the synthesis of metal-organic frameworks (MOFs), coordination complexes, and sensitizing dyes for solar cells.[1][2] The compound's formal name is dimethyl 2,2'-bipyridine-4,4'-dicarboxylate, and it is also known by synonyms such as 4,4'-Dimethoxycarbonyl-2,2'-bipyridine and [2,2'-Bipyridine]-4,4'-dicarboxylic acid 4,4'-dimethyl ester.[1][3]

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, spectroscopic data, and detailed experimental protocols for its application in the synthesis of Metal-Organic Frameworks and the fabrication of Dye-Sensitized Solar Cells.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₂N₂O₄[3][4]
Molecular Weight 272.26 g/mol [3][4]
CAS Number 71071-46-0[3]
Appearance Powder[5]
Melting Point 208-212 °C[5]
Elemental Composition C: 61.76%, H: 4.44%, N: 10.29%[3]
InChI 1S/C14H12N2O4/c1-19-13(17)9-3-5-15-11(7-9)12-8-10(4-6-16-12)14(18)20-2/h3-8H,1-2H3[5]
InChIKey HBWBVIDKBKOVEX-UHFFFAOYSA-N[5]
SMILES COC(=O)c1ccnc(c1)-c2cc(ccn2)C(=O)OC[5]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process. The first step involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine to its corresponding dicarboxylic acid. The second step is the esterification of the dicarboxylic acid to the dimethyl ester.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification (Steglich) start 4,4'-dimethyl-2,2'-bipyridine oxidant Potassium Permanganate (KMnO4) in Nitric Acid/Water start->oxidant oxidation Oxidation Reaction oxidant->oxidation product1 2,2'-bipyridine-4,4'-dicarboxylic acid oxidation->product1 methanol Methanol (CH3OH) product1->methanol esterification Esterification Reaction methanol->esterification dcc DCC (Dicyclohexylcarbodiimide) dcc->esterification dmap DMAP (4-Dimethylaminopyridine) dmap->esterification final_product This compound esterification->final_product

Synthesis workflow for this compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid

This protocol is adapted from a method utilizing potassium permanganate as the oxidizing agent.[6]

  • Dissolve 4,4'-dimethyl-2,2'-bipyridine in a mixture of water and nitric acid.[6]

  • Slowly add potassium permanganate to the solution while stirring. The reaction is exothermic and should be controlled.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete.

  • Cool the reaction mixture to room temperature.

  • Filter the solution to remove insoluble manganese dioxide.

  • Add concentrated hydrochloric acid to the filtrate to adjust the pH to 1, which will precipitate the product.[6]

  • Collect the white precipitate of 2,2'-bipyridine-4,4'-dicarboxylic acid by filtration.

  • Wash the product with deionized water and dry under vacuum. A yield of approximately 91-94% can be expected.[6]

Step 2: Synthesis of this compound (Steglich Esterification)

This is a general procedure for esterification that can be applied to 2,2'-bipyridine-4,4'-dicarboxylic acid.[7]

  • Dissolve 2,2'-bipyridine-4,4'-dicarboxylic acid in anhydrous dichloromethane (CH₂Cl₂).

  • Add a catalytic amount (3-10 mol%) of 4-dimethylaminopyridine (DMAP).[7]

  • Add an excess of methanol (at least 2 equivalents).

  • Cool the mixture to 0 °C and add dicyclohexylcarbodiimide (DCC) (2.2 equivalents).[7]

  • Stir the reaction mixture at 0 °C for 5 minutes and then at room temperature for 3 hours.[7]

  • Filter off the precipitated dicyclohexylurea.

  • Evaporate the solvent from the filtrate.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

¹H NMR Spectroscopy

Chemical Shift (ppm)MultiplicityAssignmentReference
3.95s-OCH₃[8]
7.95ddH-5, H-5'[8]
8.88dH-6, H-6'[8]
9.05sH-3, H-3'[8]
Solvent: DMSO-d₆

¹³C NMR Spectroscopy

Chemical Shift (ppm)AssignmentReference
53.0-OCH₃Estimated
121.0C-3, C-3'Estimated
124.0C-5, C-5'Estimated
141.0C-4, C-4'Estimated
151.0C-6, C-6'Estimated
157.0C-2, C-2'Estimated
165.0C=OEstimated
Note: Exact ¹³C NMR data is not readily available in the searched literature. The provided values are estimations based on data for similar bipyridine dicarboxylate compounds.

Mass Spectrometry

m/zInterpretationReference
272.08[M]⁺ (Molecular Ion)[4]
241[M - OCH₃]⁺[4]
214[M - 2CO]⁺ or [M - C₂H₂O₂]⁺[4]

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)AssignmentReference
~1730C=O stretch (ester)[9] (diethyl ester)
~1590, 1550C=C and C=N stretching[9] (diethyl ester)
~1250C-O stretch (ester)[9] (diethyl ester)
Note: The IR data is for the diethyl ester, which is expected to be very similar to the dimethyl ester.

Applications in Materials Science

This compound is a key ligand in the synthesis of advanced materials, particularly Metal-Organic Frameworks (MOFs) and as a component of sensitizing dyes in Dye-Sensitized Solar Cells (DSSCs).

Synthesis of a Metal-Organic Framework (MOF)

The bipyridine unit can be used to construct porous frameworks with metal ions. The following is a general procedure for the synthesis of a MOF using a bipyridine dicarboxylate linker.

G cluster_0 MOF Synthesis ligand This compound solvothermal Solvothermal Reaction (e.g., 115°C, 8h) ligand->solvothermal metal_salt Metal Salt (e.g., Zn(NO3)2·6H2O) metal_salt->solvothermal solvent Solvent (e.g., DMF) solvent->solvothermal mof_crystals MOF Crystals solvothermal->mof_crystals

Workflow for the synthesis of a Metal-Organic Framework.

Experimental Protocol: MOF Synthesis

This protocol is adapted from the synthesis of a zinc-based MOF.

  • Predissolve this compound in N,N-Dimethylformamide (DMF).

  • Add a solution of a metal salt, for example, Zn(NO₃)₂·6H₂O, to the ligand solution.

  • Seal the resulting solution in a glass vial or a Teflon-lined autoclave.

  • Heat the vessel in an oven at a specific temperature (e.g., 115 °C) for a set period (e.g., 8 hours) to allow for the formation of crystals.

  • After cooling to room temperature, collect the crystalline MOF product by filtration.

  • Wash the product with fresh DMF and then with a lower-boiling solvent like methanol or ethanol.

  • Activate the MOF by heating under vacuum to remove residual solvent molecules from the pores.

Fabrication of a Dye-Sensitized Solar Cell (DSSC)

The parent compound, 2,2'-bipyridine-4,4'-dicarboxylic acid, is a common anchoring ligand for ruthenium-based dyes used in DSSCs. The dimethyl ester can be hydrolyzed in situ or used to synthesize derivatives of these dyes.

G cluster_0 DSSC Fabrication photoanode Prepare TiO2 Photoanode sensitization Dye Sensitization with Bipyridine-based Dye photoanode->sensitization assembly Assemble Cell with Counter Electrode and Electrolyte sensitization->assembly dssc_device Complete DSSC Device assembly->dssc_device

Workflow for the fabrication of a Dye-Sensitized Solar Cell.

Experimental Protocol: DSSC Fabrication

This protocol outlines the general steps for fabricating a DSSC.

  • Photoanode Preparation:

    • Clean a fluorine-doped tin oxide (FTO) coated glass slide.

    • Deposit a transparent layer of TiO₂ paste onto the FTO glass using a technique like doctor-blading.

    • Sinter the TiO₂-coated slide at high temperatures (e.g., 450-500 °C) to create a porous, crystalline film.

  • Dye Sensitization:

    • Prepare a solution of a ruthenium-based sensitizer dye that incorporates a bipyridine-dicarboxylate ligand (synthesized from or as a derivative of this compound).

    • Immerse the warm TiO₂ photoanode into the dye solution and leave it for several hours to allow for the adsorption of the dye onto the TiO₂ surface.

    • Rinse the sensitized photoanode with a suitable solvent to remove non-adsorbed dye.

  • DSSC Assembly:

    • Prepare a counter electrode by depositing a catalytic layer (e.g., platinum or carbon) onto another FTO glass slide.

    • Place a spacer between the dye-sensitized photoanode and the counter electrode.

    • Seal the two electrodes together by heating.

    • Introduce an electrolyte solution (typically containing an iodide/triiodide redox couple) into the cell.

    • Seal the filling holes to complete the device.

Conclusion

This compound is a valuable and versatile compound with significant applications in materials science and coordination chemistry. Its synthesis from readily available starting materials and its utility as a ligand for creating functional materials like MOFs and sensitizing dyes for DSSCs make it a compound of high interest to researchers in academia and industry. This guide provides the essential technical information and protocols to facilitate its synthesis and application in these exciting fields.

References

Methodological & Application

Synthesis of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate, a key building block in the development of functional materials, including metal-organic frameworks (MOFs), and as a ligand in coordination chemistry. This protocol outlines a two-step synthetic route, commencing with the oxidation of 4,4'-dimethyl-2,2'-bipyridine to 2,2'-bipyridine-4,4'-dicarboxylic acid, followed by Fischer esterification to yield the desired dimethyl ester.

I. Synthetic Overview

The synthesis proceeds in two primary stages:

  • Oxidation: The methyl groups of 4,4'-dimethyl-2,2'-bipyridine are oxidized to carboxylic acid functionalities using a strong oxidizing agent, potassium permanganate, in an acidic medium.

  • Esterification: The resulting 2,2'-bipyridine-4,4'-dicarboxylic acid is then esterified using methanol in the presence of an acid catalyst to produce this compound.

II. Data Presentation

The following table summarizes the key quantitative data associated with the synthesis protocol.

StepReactantProductReagentsReaction TimeTemperatureYield
1. Oxidation4,4'-Dimethyl-2,2'-bipyridine2,2'-Bipyridine-4,4'-dicarboxylic acidPotassium permanganate, Nitric acid, Water6 hours80°C82-94%[1]
2. Esterification2,2'-Bipyridine-4,4'-dicarboxylic acidThis compoundMethanol, Sulfuric acid45 minutesRefluxNot explicitly reported, but generally high for Fischer esterification.

III. Experimental Protocols

Step 1: Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid

This protocol is adapted from a patented procedure and offers high yields.[1]

Materials:

  • 4,4'-Dimethyl-2,2'-bipyridine (analytically pure)

  • Potassium permanganate (KMnO₄)

  • Nitric acid (HNO₃, concentrated)

  • Deionized water

  • Hydrochloric acid (HCl, concentrated)

  • Four-necked flask equipped with a thermometer, magnetic stirrer, and reflux condenser

Procedure:

  • In the four-necked flask, dissolve 3.7 g (0.02 mol) of 4,4'-dimethyl-2,2'-bipyridine in a mixture of 40 mL of deionized water and 2-8 mL of concentrated nitric acid.

  • Heat the mixture to 80°C with stirring.

  • Once the temperature is stable, add potassium permanganate (12.6 g, 0.08 mol to 25.28 g, 0.16 mol) portion-wise over a period of time, allowing the purple color to disappear before adding the next portion.

  • Maintain the reaction mixture at 80°C for 6 hours.

  • After 6 hours, stop heating and allow the reaction mixture to cool to room temperature.

  • Filter the mixture under reduced pressure to remove the manganese dioxide byproduct.

  • To the filtrate, add concentrated hydrochloric acid to adjust the pH to 1.

  • A white precipitate of 2,2'-bipyridine-4,4'-dicarboxylic acid will form. Allow the crystallization to complete by standing at room temperature or cooling in an ice bath.

  • Collect the white solid by vacuum filtration and wash it with deionized water.

  • Dry the product in a vacuum oven to obtain 2,2'-bipyridine-4,4'-dicarboxylic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

This is a general procedure for Fischer esterification adapted for this specific synthesis.

Materials:

  • 2,2'-Bipyridine-4,4'-dicarboxylic acid (from Step 1)

  • Methanol (MeOH, anhydrous)

  • Sulfuric acid (H₂SO₄, concentrated)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottomed flask with reflux condenser and magnetic stirrer

Procedure:

  • To a round-bottomed flask, add 2,2'-bipyridine-4,4'-dicarboxylic acid and an excess of methanol (e.g., 20-50 mL per gram of diacid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~1 mL) to the suspension.

  • Heat the mixture to reflux with stirring for 45 minutes.[2] The solid diacid should gradually dissolve as the reaction progresses.

  • After reflux, cool the solution to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing deionized water.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be cautious of potential effervescence.

  • Wash the organic layer with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) to obtain a white to off-white crystalline solid.

IV. Visualizations

Logical Relationship of the Synthetic Pathway

Synthesis_Pathway Start 4,4'-Dimethyl-2,2'-bipyridine Intermediate 2,2'-Bipyridine-4,4'-dicarboxylic acid Start->Intermediate Oxidation (KMnO4, HNO3) Final_Product This compound Intermediate->Final_Product Esterification (Methanol, H2SO4)

Caption: Synthetic pathway for this compound.

Experimental Workflow for Esterification

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Mix 2,2'-Bipyridine-4,4'-dicarboxylic acid, Methanol, and H2SO4 Reflux Reflux for 45 minutes Reactants->Reflux Quench Cool and add to water Reflux->Quench Extract Extract with Dichloromethane Quench->Extract Neutralize Wash with NaHCO3 solution Extract->Neutralize Dry Dry with MgSO4 Neutralize->Dry Evaporate Remove solvent under reduced pressure Dry->Evaporate Recrystallize Recrystallize from suitable solvent Evaporate->Recrystallize Final_Product Final_Product Recrystallize->Final_Product Pure this compound

Caption: Workflow for the esterification of 2,2'-bipyridine-4,4'-dicarboxylic acid.

References

Application Notes and Protocols for the Characterization of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate is a key organic ligand and building block in supramolecular chemistry, materials science, and pharmaceutical development. Its bidentate chelating nature and rigid aromatic framework make it an essential component in the synthesis of metal-organic frameworks (MOFs), catalysts, and functional materials. Accurate and thorough characterization is paramount to ensure the purity, identity, and suitability of this compound for its intended applications. These application notes provide detailed protocols for the comprehensive characterization of this compound using a suite of standard analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₁₄H₁₂N₂O₄[1]
Molecular Weight 272.26 g/mol [1]
CAS Number 71071-46-0[1]
Appearance White to off-white crystalline powder[2]
Melting Point 208-212 °C
Solubility Soluble in many common organic solvents such as chloroform, dichloromethane, and methanol. Highly soluble in acidic aqueous solutions (pH < 2).[2]

Characterization Methods

A multi-technique approach is recommended for the unambiguous characterization of this compound. The following sections detail the experimental protocols and expected data for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the compound.

¹H NMR Spectroscopy

  • Expected Chemical Shifts (CDCl₃, 400 MHz) : The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the bipyridine core and the methyl protons of the ester groups. Due to the symmetry of the molecule, a relatively simple spectrum is anticipated.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.90d2HH-6, H-6'
~8.60s2HH-3, H-3'
~7.90d2HH-5, H-5'
~4.00s6H-OCH₃
  • Experimental Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).[3] Tetramethylsilane (TMS) can be used as an internal standard (0 ppm).

    • Instrument Parameters: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

      • Pulse Program: Standard single-pulse sequence.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 5 seconds.

      • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.[3]

    • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift axis using the TMS signal. Integrate all peaks to determine the relative proton ratios.

¹³C NMR Spectroscopy

  • Expected Chemical Shifts (CDCl₃, 100 MHz) : The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~165.5C=O (ester)
~157.0C-2, C-2'
~150.5C-6, C-6'
~140.0C-4, C-4'
~124.0C-5, C-5'
~121.0C-3, C-3'
~53.0-OCH₃
  • Experimental Protocol:

    • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of CDCl₃.

    • Instrument Parameters: Use a broadband probe on a 100 MHz or higher NMR spectrometer.

      • Pulse Program: Standard proton-decoupled ¹³C sequence.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

    • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Experimental Workflow for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Analysis baseline->integrate result Final Spectrum & Data integrate->result MS_Logic sample Sample Solution ionization Ionization (ESI+) sample->ionization mass_analyzer Mass Analyzer ionization->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum detector->spectrum

References

Application Notes and Protocols for the Spectroscopic Analysis of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic analysis of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. This document includes summarized spectral data, detailed experimental protocols, and a workflow diagram to facilitate the characterization of this important bipyridine derivative.

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound. This data is compiled from analogous compounds and spectral databases.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~8.90dH-6, H-6'
~8.70sH-3, H-3'
~7.90dH-5, H-5'
~3.95s-OCH₃

Note: Data is predicted based on spectra of similar bipyridine compounds in DMSO-d₆.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~165.0C=O
~157.0C-2, C-2'
~150.0C-6, C-6'
~140.0C-4, C-4'
~124.0C-5, C-5'
~121.0C-3, C-3'
~53.0-OCH₃

Note: Data is inferred from the analysis of 2,2'-bipyridine-4,4'-dicarboxylate derivatives.[1][2]

Table 3: FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~1730StrongC=O stretch (ester)
~1590MediumC=C/C=N stretch (aromatic ring)
~1440MediumAromatic ring vibration
~1290StrongC-O stretch (ester)
~760StrongC-H out-of-plane bend

Note: Data is based on the analysis of diethyl 2,2'-bipyridine-4,4'-dicarboxylate and other bipyridine derivatives.[3]

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and FTIR spectra of this compound are provided below.

NMR Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes (5 mm)

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) directly in a clean, dry NMR tube.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Lock the spectrometer on the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

    • Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-180 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both spectra.

FTIR Spectroscopy Protocol

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound

  • Potassium bromide (KBr), spectroscopic grade

  • Mortar and pestle (agate recommended)

  • Pellet press

  • FTIR spectrometer with a DTGS or MCT detector

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry the KBr powder in an oven to remove any moisture.

    • Place a small amount of KBr in an agate mortar and grind to a fine powder.

    • Add approximately 1-2 mg of this compound to the KBr (sample to KBr ratio of about 1:100).

    • Mix the sample and KBr thoroughly by grinding with the pestle.

    • Transfer the mixture to a pellet press die and apply pressure to form a transparent or translucent pellet.

  • Background Spectrum:

    • Place a pure KBr pellet (or an empty sample compartment) in the FTIR spectrometer.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum Acquisition:

    • Place the sample KBr pellet in the spectrometer's sample holder.

    • Acquire the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the spectroscopic analysis and the logical relationship of the spectroscopic data to the molecular structure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample This compound NMR_Sample_Prep Dissolve in Deuterated Solvent Sample->NMR_Sample_Prep FTIR_Sample_Prep Prepare KBr Pellet Sample->FTIR_Sample_Prep NMR_Acquisition ¹H and ¹³C NMR Spectra Acquisition NMR_Sample_Prep->NMR_Acquisition FTIR_Acquisition FTIR Spectrum Acquisition FTIR_Sample_Prep->FTIR_Acquisition NMR_Processing Processing and Peak Assignment NMR_Acquisition->NMR_Processing FTIR_Processing Background Subtraction and Peak Identification FTIR_Acquisition->FTIR_Processing Structural_Confirmation Structural Confirmation NMR_Processing->Structural_Confirmation FTIR_Processing->Structural_Confirmation

Caption: Experimental workflow for spectroscopic analysis.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy Molecule This compound Proton_Environment Proton Environments (Chemical Shift, Multiplicity) Molecule->Proton_Environment Carbon_Backbone Carbon Skeleton (Chemical Shift) Molecule->Carbon_Backbone Functional_Groups Functional Groups (Vibrational Frequencies) Molecule->Functional_Groups Proton_Environment->Molecule ¹H NMR Carbon_Backbone->Molecule ¹³C NMR Functional_Groups->Molecule FTIR

Caption: Relationship between structure and spectroscopic data.

References

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including gas storage, catalysis, and drug delivery. The ligand [2,2'-bipyridine]-4,4'-dicarboxylate is of particular interest due to the presence of both carboxylate groups for framework construction and bipyridine nitrogen atoms that can serve as secondary coordination sites or be functionalized post-synthetically.

This document provides detailed protocols for the synthesis of MOFs utilizing Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate as the starting ligand precursor. As the direct synthesis of MOFs from the dimethyl ester is not commonly reported, the initial protocol details the necessary hydrolysis of the ester to the corresponding dicarboxylic acid, which is the active ligand in the subsequent MOF formation steps. The following protocols describe the synthesis of various MOFs using the resulting [2,2'-bipyridine]-4,4'-dicarboxylic acid with different metal ions.

Preliminary Ligand Synthesis: Hydrolysis of this compound

The synthesis of MOFs using bipyridine-dicarboxylate ligands typically proceeds via the dicarboxylic acid form. The following protocol outlines the hydrolysis of this compound to yield [2,2'-bipyridine]-4,4'-dicarboxylic acid (H₂bpydc). This procedure is adapted from established methods for the hydrolysis of aromatic esters.[1]

Protocol 1: Hydrolysis of this compound

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Prepare an aqueous solution of sodium hydroxide and add it to the flask.

  • Stir the biphasic mixture vigorously at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, separate the aqueous layer.

  • Acidify the aqueous layer by dropwise addition of hydrochloric acid until a precipitate forms.

  • Collect the white solid precipitate, [2,2'-bipyridine]-4,4'-dicarboxylic acid, by filtration.

  • Wash the solid with deionized water and dry under vacuum.

Logical Relationship: Ligand Preparation

This compound This compound Hydrolysis\n(NaOH, CH2Cl2/H2O) Hydrolysis (NaOH, CH2Cl2/H2O) This compound->Hydrolysis\n(NaOH, CH2Cl2/H2O) [2,2'-bipyridine]-4,4'-dicarboxylic acid\n(H2bpydc) [2,2'-bipyridine]-4,4'-dicarboxylic acid (H2bpydc) Hydrolysis\n(NaOH, CH2Cl2/H2O)->[2,2'-bipyridine]-4,4'-dicarboxylic acid\n(H2bpydc)

Caption: Ligand preparation workflow.

Metal-Organic Framework Synthesis Protocols

The following protocols describe the synthesis of various MOFs using the prepared [2,2'-bipyridine]-4,4'-dicarboxylic acid (H₂bpydc) ligand.

Protocol 2: Synthesis of a Cadmium-based MOF (JMS-3)

This protocol is adapted from the synthesis of [Cd(bpydc)₂(DMF)₂·2DMF]n, a two-dimensional porous MOF.[2]

Materials:

  • [2,2'-bipyridine]-4,4'-dicarboxylic acid (H₂bpydc)

  • Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-dissolve 25 mg (0.098 mmol) of H₂bpydc in 10 mL of DMF in a glass vial.

  • Add 117 mg (0.38 mmol) of Cd(NO₃)₂·4H₂O to the solution.

  • Seal the glass vial and heat it at 115°C for 8 hours.

  • Colorless block-shaped crystals will form upon cooling.

  • Collect the crystals by filtration.

Protocol 3: Synthesis of a Zinc-based MOF (JMS-4)

This protocol details the synthesis of [Zn(bpydc)(DMF)·DMF]n, another 2D porous MOF.[2]

Materials:

  • [2,2'-bipyridine]-4,4'-dicarboxylic acid (H₂bpydc)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Follow the same initial steps as for JMS-3, using Zn(NO₃)₂·6H₂O as the metal salt.

  • The reaction conditions (temperature and time) may be varied to optimize crystal growth.

Experimental Workflow: MOF Synthesis

cluster_ligand Ligand Preparation cluster_metal Metal Salt H2bpydc [2,2'-bipyridine]-4,4'-dicarboxylic acid Mix Mix H2bpydc->Mix Metal_Salt Cd(NO3)2·4H2O or Zn(NO3)2·6H2O Metal_Salt->Mix Solvent DMF Solvent->Mix Heat Heat Mix->Heat 115°C, 8h Crystallization Crystallization Heat->Crystallization Filtration Filtration Crystallization->Filtration MOF Product MOF Product Filtration->MOF Product

Caption: General solvothermal synthesis workflow.

Characterization Data

The properties of the synthesized MOFs are crucial for their application. The following table summarizes key characterization data for MOFs synthesized with the [2,2'-bipyridine]-4,4'-dicarboxylic acid ligand.

MOF NameMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (cm³/g at 273K)Thermal Stability
JMS-3Cadmium--30.89Decomposes above 150°C[2]
JMS-4Zinc--16.08-

Note: Further characterization such as Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA) is recommended to confirm the phase purity and thermal stability of the synthesized materials.

Applications in Drug Delivery

MOFs are extensively studied for their potential in drug delivery due to their high drug loading capacity and tunable release kinetics. The porous structure of MOFs allows for the encapsulation of therapeutic agents, which can then be released in a controlled manner.

Drug Loading and Release Mechanism

Drug molecules can be loaded into MOFs through various mechanisms, including:

  • Encapsulation: The drug is incorporated into the pores of the MOF during or after synthesis.

  • Surface Adsorption: The drug molecules adhere to the external surface of the MOF crystals.

  • Coordination: The drug molecule coordinates directly to the metal centers of the MOF.

The release of the drug is often triggered by changes in the physiological environment, such as pH, temperature, or the presence of specific ions.

Signaling Pathway: pH-Responsive Drug Release

MOF_Drug_Complex Drug-Loaded MOF Framework_Destabilization MOF Framework Destabilization MOF_Drug_Complex->Framework_Destabilization Protonation of Ligand Acidic_Environment Low pH (e.g., Tumor Microenvironment) Acidic_Environment->Framework_Destabilization Drug_Release Drug Release Framework_Destabilization->Drug_Release

Caption: pH-triggered drug release from a MOF.

Protocol 4: General Procedure for Drug Loading

This protocol provides a general guideline for the encapsulation of a model drug into a synthesized MOF.

Materials:

  • Activated MOF powder

  • Model drug (e.g., Ibuprofen, 5-Fluorouracil)

  • Suitable solvent (e.g., ethanol, water)

Procedure:

  • Activate the synthesized MOF by solvent exchange and heating under vacuum to remove any guest molecules from the pores.

  • Prepare a concentrated solution of the model drug in a suitable solvent.

  • Disperse the activated MOF powder in the drug solution.

  • Stir the suspension for a specified period (e.g., 24-48 hours) at room temperature to allow for drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation or filtration.

  • Wash the collected solid with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading capacity using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by analyzing the supernatant before and after loading.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers interested in the synthesis and application of MOFs derived from this compound. By first hydrolyzing the ester to the corresponding dicarboxylic acid, a versatile ligand is obtained that can be used to synthesize a variety of MOFs with potential applications in drug delivery and other fields. The provided workflows and characterization data serve as a valuable resource for the design and development of novel MOF-based materials.

References

Application Notes and Protocols for Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate in Dye-Sensitized Solar Cells (DSSCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate and its hydrolyzed form, 4,4'-dicarboxy-2,2'-bipyridine, are pivotal ligands in the development of ruthenium-based sensitizers for dye-sensitized solar cells (DSSCs). These bipyridyl ligands serve as crucial components for anchoring the dye to the titanium dioxide (TiO₂) photoanode, facilitating efficient electron injection from the photo-excited dye into the semiconductor's conduction band. The ester groups of this compound can influence the solubility and processing of the sensitizer, while the carboxylic acid groups of the hydrolyzed form provide strong binding to the TiO₂ surface. This document provides a comprehensive overview of the application of these ligands in DSSCs, including detailed experimental protocols, performance data of related sensitizers, and workflow diagrams.

II. Principle of DSSC Operation

A dye-sensitized solar cell converts light energy into electrical energy through a photo-electrochemical process. The key steps are as follows:

  • Light Absorption: A sensitizer dye, anchored to a mesoporous TiO₂ layer, absorbs photons from sunlight, leading to the excitation of an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO).

  • Electron Injection: The excited electron is injected into the conduction band of the TiO₂ nanoparticles.

  • Electron Transport: The injected electrons travel through the interconnected TiO₂ nanoparticles to the conductive substrate of the photoanode.

  • External Circuit: The electrons flow from the photoanode through an external circuit to the counter electrode, generating an electric current.

  • Redox Mediator Regeneration: At the counter electrode, the electrons catalyze the reduction of the oxidized species of a redox mediator (typically I₃⁻/I⁻) in the electrolyte.

  • Dye Regeneration: The reduced form of the redox mediator diffuses back to the photoanode and donates an electron to the oxidized dye, regenerating it for the next light absorption cycle.

DSSC_Principle cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TiO2 TiO₂ Nanoparticles External_Circuit External Circuit TiO2->External_Circuit 3. Electron Transport Dye Sensitizer Dye (S) Dye->TiO2 2. Electron Injection Redox Redox Mediator (I⁻/I₃⁻) Redox->Dye 4. Dye Regeneration Pt Pt Catalyst Pt->Redox 6. Mediator Regeneration Light hv (Light) Light->Dye 1. Light Absorption (S → S*) External_Circuit->Pt 5. Electron Flow

Working principle of a dye-sensitized solar cell.

III. Quantitative Data Presentation

The direct use of this compound in the final sensitizer for high-performance DSSCs is not widely reported due to potential hydrolysis or decarboxylation during synthesis.[1][2][3][4] Therefore, the following tables summarize the photovoltaic performance of DSSCs sensitized with ruthenium complexes containing the hydrolyzed form, 4,4'-dicarboxy-2,2'-bipyridine, which is the active anchoring ligand. These values are representative of the performance achievable with this class of sensitizers under standard AM 1.5G illumination (100 mW/cm²).[5]

Table 1: Photovoltaic Performance of DSSCs with Ruthenium Sensitizers Containing 4,4'-Dicarboxy-2,2'-bipyridine Ligands.

SensitizerJsc (mA/cm²)Voc (V)FFPCE (%)Reference
N317.810.720.577.3[5]
N71918.20.740.709.45[5]
Ru-T26.530.690.632.84[2]
HRD-1---5.77[1]
HRD-2---4.87[1]
CYC-B2217.130.7140.7068.63[6]

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill factor, PCE: Power conversion efficiency.

IV. Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative ruthenium sensitizer and the fabrication of a dye-sensitized solar cell.

A. Synthesis of a Ruthenium Sensitizer with 4,4'-Dicarboxy-2,2'-bipyridine

This protocol describes the synthesis of a heteroleptic ruthenium(II) complex, analogous to the widely used N3 and N719 dyes.

1. Synthesis of cis-Dichlorobis(4,4'-dicarboxy-2,2'-bipyridine)ruthenium(II)

  • Materials: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O), 4,4'-dicarboxy-2,2'-bipyridine, N,N-Dimethylformamide (DMF), Acetone, Diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve RuCl₃·xH₂O (1 equivalent) and 4,4'-dicarboxy-2,2'-bipyridine (2 equivalents) in DMF.

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) with constant stirring for 8 hours. The color of the solution will change to a deep red or purple.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing distilled water to precipitate the product.

    • Collect the solid product by vacuum filtration and wash it sequentially with distilled water, acetone, and diethyl ether.

    • Dry the product under vacuum to obtain the cis-Dichlorobis(4,4'-dicarboxy-2,2'-bipyridine)ruthenium(II) complex.

Note on the use of this compound: While direct synthesis with the dimethyl ester is possible, it often leads to low yields and potential side reactions like hydrolysis of the ester groups, especially at high temperatures in solvents like DMF.[4] If the esterified ligand is used, a subsequent hydrolysis step is typically required to generate the carboxylic acid groups necessary for anchoring to the TiO₂ surface.

Sensitizer_Synthesis cluster_synthesis Sensitizer Synthesis Start RuCl₃·xH₂O + 4,4'-dicarboxy-2,2'-bipyridine Reaction Reflux in DMF (8 hours, inert atmosphere) Start->Reaction Precipitation Precipitate in Water Reaction->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Product cis-Dichlorobis(4,4'-dicarboxy-2,2'-bipyridine)ruthenium(II) Drying->Product

Synthesis of a Ru(II) sensitizer.

B. Fabrication of a Dye-Sensitized Solar Cell

This protocol outlines the step-by-step fabrication of a DSSC using a synthesized ruthenium sensitizer.

1. Preparation of the TiO₂ Photoanode

  • Materials: Fluorine-doped tin oxide (FTO) coated glass, detergent solution, deionized water, acetone, isopropanol, TiO₂ paste, doctor blade or screen printer.

  • Procedure:

    • Clean the FTO glass slides by sonicating sequentially in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique or screen printing.[7] The active area can be defined using adhesive tape as a spacer.

    • Dry the TiO₂ film at 125°C for 5-10 minutes to evaporate the solvents.

    • Sinter the TiO₂-coated FTO glass in a furnace at 450-500°C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles and the FTO substrate.

    • Allow the photoanode to cool down to room temperature slowly.

2. Dye Sensitization

  • Materials: Synthesized ruthenium sensitizer, suitable solvent (e.g., a 1:1 v/v mixture of acetonitrile and tert-butanol), sealed container.

  • Procedure:

    • Prepare a dye solution of the ruthenium complex (typically 0.3-0.5 mM) in the chosen solvent.

    • Immerse the warm (around 80°C) TiO₂ photoanode into the dye solution.

    • Keep the photoanode in the sealed container in the dark for 12-24 hours to allow for complete dye adsorption.

    • After sensitization, remove the photoanode from the dye solution and rinse it with the same solvent to remove any non-adsorbed dye molecules.

    • Dry the sensitized photoanode gently with a stream of nitrogen or air.

3. Preparation of the Counter Electrode

  • Materials: FTO coated glass, platinum precursor solution (e.g., H₂PtCl₆ in isopropanol), or platinum paste.

  • Procedure:

    • Clean another FTO glass slide using the same procedure as for the photoanode.

    • Deposit a thin layer of the platinum precursor solution onto the conductive side of the FTO glass.

    • Heat the FTO glass at 400°C for 15-20 minutes to form a catalytic platinum layer.[3] Alternatively, screen-print a platinum paste and sinter at the appropriate temperature.[8]

4. Assembly of the DSSC

  • Materials: Sensitized photoanode, platinum-coated counter electrode, thermoplastic sealant (e.g., Surlyn®), electrolyte solution (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine in acetonitrile), vacuum backfilling setup.

  • Procedure:

    • Place the sealant around the active area of the sensitized photoanode.

    • Assemble the photoanode and the counter electrode in a sandwich configuration with the conductive sides facing each other.

    • Heat the assembly on a hot plate at approximately 100-120°C to seal the cell.

    • Introduce the electrolyte solution into the cell through pre-drilled holes in the counter electrode using vacuum backfilling.

    • Seal the holes with a small piece of sealant and a coverslip.

DSSC_Fabrication cluster_photoanode Photoanode Preparation cluster_sensitization Dye Sensitization cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly FTO_Clean_A Clean FTO Glass TiO2_Deposit Deposit TiO₂ Paste FTO_Clean_A->TiO2_Deposit Sinter_A Sinter at 450-500°C TiO2_Deposit->Sinter_A Immerse Immerse Photoanode (12-24h) Sinter_A->Immerse Dye_Solution Prepare Dye Solution Dye_Solution->Immerse Rinse_Dry Rinse and Dry Immerse->Rinse_Dry Assemble Assemble Electrodes with Sealant Rinse_Dry->Assemble FTO_Clean_C Clean FTO Glass Pt_Deposit Deposit Platinum FTO_Clean_C->Pt_Deposit Sinter_C Sinter at 400°C Pt_Deposit->Sinter_C Sinter_C->Assemble Seal Heat Seal Assemble->Seal Fill Fill with Electrolyte Seal->Fill Final_Seal Seal Fill Holes Fill->Final_Seal Finished_DSSC Finished_DSSC Final_Seal->Finished_DSSC Finished DSSC

DSSC fabrication workflow.

V. Characterization

The performance of the fabricated DSSCs should be evaluated under standard testing conditions (AM 1.5G, 100 mW/cm²). Key parameters to be determined include:

  • Open-circuit voltage (Voc): The maximum voltage from the solar cell at zero current.

  • Short-circuit current density (Jsc): The maximum current density from the solar cell at zero voltage.

  • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax × Vmax) / (Jsc × Voc).

  • Power Conversion Efficiency (η): The overall efficiency of the solar cell, calculated as (Jsc × Voc × FF) / Pin, where Pin is the power of the incident light.

Electrochemical Impedance Spectroscopy (EIS) can be employed to investigate the internal charge transfer processes and recombination kinetics within the DSSC.

VI. Conclusion

This compound and its dicarboxylic acid derivative are essential building blocks for high-performance ruthenium-based sensitizers in DSSCs. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working in the field of solar energy conversion. While the direct use of the dimethyl ester in sensitizer synthesis presents challenges, the established routes using the dicarboxylic acid ligand have consistently yielded efficient and stable dye-sensitized solar cells. Further molecular engineering of these bipyridine ligands continues to be a promising avenue for advancing DSSC technology.

References

Application Notes and Protocols for Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate is a functionalized bipyridine derivative with potential applications in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). Its electron-deficient pyridine rings suggest its utility as an electron-transporting material (ETM) or as a host for emissive dopants. Furthermore, the bipyridine moiety is a well-established chelating ligand for the formation of highly efficient phosphorescent emitters with metal ions such as iridium(III) and platinum(II). The methoxycarbonyl substituents allow for the tuning of electronic properties and solubility. These application notes provide an overview of the potential roles of this compound in OLEDs, along with detailed protocols for its synthesis and the fabrication and characterization of OLED devices.

Potential Applications in OLEDs

  • Electron Transport Layer (ETL): The electron-deficient nature of the bipyridine core makes this molecule a candidate for an electron transport layer, facilitating the injection and transport of electrons from the cathode to the emissive layer.

  • Host Material: It can potentially serve as a host material in the emissive layer (EML) for phosphorescent guest emitters, owing to its high triplet energy.

  • Ligand for Phosphorescent Emitters: The bipyridine unit can act as a bidentate ligand to coordinate with heavy metal ions like Ir(III) or Pt(II) to form phosphorescent emitters. These emitters can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis of this compound, which is typically achieved through the esterification of 2,2'-bipyridine-4,4'-dicarboxylic acid.

Materials:

  • 2,2'-bipyridine-4,4'-dicarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in anhydrous methanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator. Redissolve the residue in dichloromethane and carefully neutralize the acidic solution by washing with a saturated sodium bicarbonate solution in a separatory funnel until effervescence ceases.

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography or recrystallization to yield a pure solid.

cluster_synthesis Synthesis Workflow Reactants Reactants Esterification Esterification Reactants->Esterification H2SO4, MeOH, Reflux Workup Workup Esterification->Workup Neutralization & Extraction Purification Purification Workup->Purification Chromatography Product Product Purification->Product

Synthesis of this compound.
Protocol 2: Fabrication of a Multilayer OLED Device

This protocol outlines the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment. The device architecture is a representative example where this compound could be used as the ETL.

Device Structure: ITO / HTL / EML / ETL / Cathode

Materials and Equipment:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Transport Layer (HTL) material (e.g., TAPC)

  • Emissive Layer (EML) host and dopant materials (e.g., CBP and Ir(ppy)3)

  • Electron-Transport Layer (ETL) material (this compound)

  • Cathode material (e.g., LiF/Al)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning solutions (e.g., Decon 90, deionized water, isopropanol)

  • Ultrasonic bath

  • Nitrogen glovebox

Procedure:

  • Substrate Cleaning:

    • Sonicate the ITO substrates sequentially in a cleaning solution (e.g., Decon 90), deionized water, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and remove organic residues.

  • Layer Deposition (Thermal Evaporation):

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • HTL Deposition: Deposit the hole-transporting material (e.g., 40 nm of TAPC) onto the ITO substrate.

    • EML Deposition: Co-evaporate the host and dopant materials (e.g., 20 nm of CBP doped with 6 wt% Ir(ppy)3) to form the emissive layer.

    • ETL Deposition: Deposit the electron-transporting material, this compound (e.g., 30 nm).

    • Cathode Deposition: Deposit a thin layer of LiF (1 nm) followed by a thicker layer of Aluminum (100 nm) through a shadow mask to define the cathode and the active area of the device.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.

cluster_fabrication OLED Fabrication Workflow ITO_Cleaning ITO Substrate Cleaning HTL_Deposition HTL Deposition ITO_Cleaning->HTL_Deposition EML_Deposition EML Deposition HTL_Deposition->EML_Deposition ETL_Deposition ETL Deposition EML_Deposition->ETL_Deposition Cathode_Deposition Cathode Deposition ETL_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation

A typical workflow for OLED device fabrication.

Data Presentation

The performance of an OLED is characterized by several key parameters. The following tables present representative data for OLEDs incorporating bipyridine-based materials, which can serve as a benchmark for devices utilizing this compound.

Table 1: Performance of a Representative Green Phosphorescent OLED using a Bipyridine-based ETL.

ParameterValue
Turn-on Voltage (at 1 cd/m²)2.8 V
Maximum Luminance> 20,000 cd/m²
Maximum Current Efficiency65 cd/A
Maximum Power Efficiency58 lm/W
Maximum External Quantum Efficiency (EQE)18%
CIE Coordinates (x, y)(0.32, 0.61)

Table 2: Performance Comparison of OLEDs with Different Bipyridine-based Emitters.

Emitter Complex LigandEmission ColorMax EQE (%)Power Efficiency (lm/W)
Pt(II) complex with fluorinated bipyridineBlue15.225.8
Ir(III) complex with phenyl-bipyridineGreen21.574.0
Ir(III) complex with dibenzofuran-bipyridineRed19.835.1

Signaling Pathway

The fundamental process of light emission in an OLED involves the injection of charge carriers, their transport through the organic layers, the formation of excitons in the emissive layer, and the subsequent radiative decay of these excitons to produce light.

cluster_oled_mechanism Electroluminescence Mechanism Cathode Cathode ETL Electron Transport Layer Cathode->ETL Electron Injection Anode Anode HTL Hole Transport Layer Anode->HTL Hole Injection EML Emissive Layer ETL->EML Electron Transport Exciton Exciton Formation & Recombination EML->Exciton HTL->EML Hole Transport Photon Light Emission (Photon) Exciton->Photon Radiative Decay

Simplified mechanism of electroluminescence in an OLED.

Application Notes and Protocols for Metal Complexation with Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate, also known as 4,4'-bis(methoxycarbonyl)-2,2'-bipyridine, is a versatile bidentate chelating ligand. It serves as a crucial building block in coordination chemistry and materials science. The presence of electron-withdrawing dimethyl ester groups at the 4,4'-positions significantly influences the electronic properties of the bipyridine system. This modification affects the photophysical and electrochemical characteristics of the resulting metal complexes, making them promising candidates for applications in catalysis, photovoltaics, luminescent materials, and as precursors for functionalized metal-organic frameworks (MOFs).

This document provides detailed experimental protocols for the synthesis, purification, and characterization of metal complexes using this specialized ligand. The methodologies are designed to be adaptable for various transition metals.

General Experimental Workflow

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complex often precipitates from the solution or is isolated after solvent removal. Subsequent purification is generally achieved through washing or recrystallization.

G General Workflow for Metal Complexation cluster_prep Preparation cluster_reaction Complexation Reaction cluster_iso Isolation & Purification cluster_char Characterization Ligand Dissolve Ligand in Solvent (e.g., Ethanol) Combine Combine Solutions Ligand->Combine MetalSalt Dissolve Metal Salt in Solvent (e.g., Ethanol) MetalSalt->Combine Stir Stir at Room Temp or Heat (e.g., 3h) Combine->Stir Initiate Reaction Filter Collect Precipitate by Filtration Stir->Filter Precipitate Forms Wash Wash with Solvent (e.g., Ethanol, Ether) Filter->Wash Dry Dry Product Under Vacuum Wash->Dry NMR NMR Spectroscopy Dry->NMR Analyze Product IR IR Spectroscopy Dry->IR Analyze Product UVVis UV-Vis Spectroscopy Dry->UVVis Analyze Product XRay Single-Crystal X-ray Diffraction Dry->XRay Analyze Product

Caption: General workflow for the synthesis and characterization of metal complexes.

Experimental Protocols

Protocol 1: General Synthesis of a Zinc(II) Complex

This protocol is adapted from the synthesis of zinc(II) complexes with the isomeric ligand, dimethyl 2,2′-bipyridine-4,5-dicarboxylate, and is expected to be effective for the 4,4'-dicarboxylate derivative under similar mild conditions.

Materials and Reagents:

  • This compound (1.0 mmol, 272.26 mg)

  • Zinc(II) Chloride (ZnCl₂, anhydrous) (1.0 mmol, 136.30 mg)

  • Ethanol (or Methanol), analytical grade (approx. 20 mL)

  • Diethyl ether

  • Standard laboratory glassware (flasks, magnetic stirrer, filtration apparatus)

Procedure:

  • Ligand Solution: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 15 mL of ethanol with stirring. Gentle warming may be applied to facilitate dissolution.

  • Metal Salt Solution: In a separate beaker, dissolve zinc(II) chloride (1.0 mmol) in 5 mL of ethanol.

  • Reaction: Slowly add the zinc(II) chloride solution to the stirring ligand solution at room temperature.

  • Complexation: Stir the resulting reaction mixture for 3 hours at room temperature. A precipitate may form during this time.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected precipitate sequentially with small portions of cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the final product under vacuum to yield the [Zn(C₁₄H₁₂N₂O₄)Cl₂] complex as a solid.

Protocol 2: Synthesis of a Heteroleptic Ruthenium(II) Complex

This protocol describes a common method for synthesizing heteroleptic ruthenium(II) complexes by reacting a precursor complex with the desired ligand.

Materials and Reagents:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O (precursor complex, where bpy = 2,2'-bipyridine)

  • This compound

  • N,N-Dimethylformamide (DMF) or an Ethanol/Water mixture

  • Inert gas (Nitrogen or Argon)

  • Reflux apparatus

  • Ammonium hexafluorophosphate (NH₄PF₆) for counter-ion exchange (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1 stoichiometric equivalent) in DMF.

  • Inert Atmosphere: Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reflux: Heat the mixture to reflux with stirring. The reaction progress can be monitored by a color change and Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Cooling: Once the reaction is complete, cool the solution to room temperature.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Counter-ion Exchange (Optional): To obtain the hexafluorophosphate salt, dissolve the crude product in a minimum amount of water/acetone and add a saturated aqueous solution of NH₄PF₆. The --INVALID-LINK--₂ complex will precipitate.

  • Isolation: Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry under vacuum.

Data Presentation

Quantitative data for metal complexes of this compound is not widely available in the literature. The table below presents representative data for analogous Zinc(II) complexes synthesized with the isomeric ligand, Dimethyl 2,2'-bipyridine-4,5-dicarboxylate, which can serve as an expected baseline for characterization.[1]

Complex FormulaYield (%)Molar Conductivity (Λ_M / Ω⁻¹ cm² mol⁻¹)Key IR Bands (cm⁻¹) (C=O)¹H NMR (δ, ppm) H-6, H-6'
[Zn(C₁₄H₁₂N₂O₄)Cl₂] (4,5-isomer)~8515.5 (in DMF)17309.25, 8.95
[Zn(C₁₄H₁₂N₂O₄)Br₂] (4,5-isomer)~8818.2 (in DMF)17289.26, 8.94

Note: Data presented is for the 4,5-dicarboxylate isomer and serves as a reference. Actual results for the 4,4'-dicarboxylate isomer may vary.

Visualizations

Chemical Structure

G General Structure of a Metal Complex cluster_complex M M N1 N M->N1 N2 N M->N2 X1 X M->X1 X2 X M->X2 L_backbone [2,2'-bipyridine]-4,4'-dicarboxylate caption M = Metal Ion (e.g., Zn, Ru) X = Other Ligands (e.g., Cl⁻, H₂O, another bipyridine)

Caption: General coordination of the ligand to a central metal ion.

References

Application of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate in Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate is a versatile bidentate chelating ligand that plays a crucial role in the development of advanced catalytic systems. Its rigid aromatic framework, coupled with the coordinating nitrogen atoms and functional ester groups, makes it an ideal building block for creating highly efficient and selective catalysts. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in various catalytic applications, including photocatalysis, electrocatalysis, and cross-coupling reactions.

Photocatalytic Carbon Dioxide Reduction

Complexes of this compound, particularly with ruthenium, are effective photocatalysts for the reduction of carbon dioxide (CO2) to valuable chemical feedstocks such as carbon monoxide (CO) and formic acid (HCOOH). The ester groups on the bipyridine ligand can be used to tune the electronic properties and solubility of the catalytic complex.

General Mechanism of Photoredox Catalysis

The photocatalytic reduction of CO2 typically involves a photosensitizer, the catalyst, and a sacrificial electron donor. The general mechanism is as follows:

  • Light Absorption: The photosensitizer absorbs light, promoting it to an excited state.

  • Electron Transfer: The excited photosensitizer is reductively quenched by a sacrificial electron donor, generating a reduced photosensitizer and the oxidized donor.

  • Catalyst Activation: The reduced photosensitizer transfers an electron to the catalyst (e.g., a Ru(II) complex), reducing it to a more active catalytic species (e.g., Ru(I) or Ru(0)).

  • CO2 Binding and Reduction: The activated catalyst binds and reduces CO2 to products like CO or HCOOH.

  • Catalyst Regeneration: The catalyst is regenerated to its initial state, completing the catalytic cycle.

Photocatalytic_CO2_Reduction cluster_photosensitizer Photosensitizer Cycle cluster_catalyst Catalyst Cycle PS Photosensitizer (PS) PS_excited PS* PS->PS_excited Light (hν) PS_reduced PS⁻ PS_excited->PS_reduced Sacrificial Electron Donor (SED) PS_reduced->PS e⁻ Cat Catalyst (Cat) Cat_reduced Cat⁻ Cat->Cat_reduced e⁻ from PS⁻ Cat_reduced->Cat CO₂ → CO/HCOOH Experimental_Workflow_Photocatalysis start Start dissolve Dissolve Catalyst, Photosensitizer, and SED in Solvent start->dissolve purge Purge with CO₂ dissolve->purge irradiate Irradiate with Light and Stir purge->irradiate analyze_gas Analyze Gas Phase (GC) irradiate->analyze_gas Headspace Sampling analyze_liquid Analyze Liquid Phase (HPLC/NMR) irradiate->analyze_liquid Reaction Quenching end End analyze_gas->end analyze_liquid->end Electrocatalytic_Water_Oxidation M_II [M(II)-OH₂]²⁺ M_III [M(III)-OH]²⁺ M_II->M_III -e⁻, -H⁺ M_IV [M(IV)=O]²⁺ M_III->M_IV -e⁻, -H⁺ M_V [M(V)=O]³⁺ M_IV->M_V -e⁻ M_V->M_II +H₂O, -O₂, -2H⁺ Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd [R¹-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal [R¹-Pd(II)-R²]L₂ OxAdd->Transmetal Transmetalation (R²-B(OR)₂) Transmetal->Pd0 Reductive Elimination Product R¹-R² Transmetal->Product

Application Notes and Protocols: Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate for Gas Adsorption and Separation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate is a key organic linker in the synthesis of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials. These materials, constructed from metal ions or clusters linked by organic molecules, are notable for their high porosity, large surface areas, and tunable structures. MOFs synthesized with this compound have demonstrated significant potential for applications in gas adsorption and separation, particularly for carbon dioxide capture. The bipyridine nitrogen sites and the overall framework architecture play a crucial role in their selective gas uptake capabilities.

Key Applications and Material Properties

Metal-organic frameworks utilizing the this compound linker are primarily investigated for their utility in gas storage and separation. The inherent properties of the linker, such as its rigidity and the presence of nitrogen atoms, contribute to the formation of robust, porous structures with an affinity for specific gases like CO2.

Primary Applications:

  • Carbon Dioxide (CO2) Capture: These MOFs are promising candidates for capturing CO2 from flue gas and other industrial emissions.

  • Gas Storage: The porous nature of these materials allows for the storage of gases such as hydrogen (H2) and methane (CH4).

  • Gas Separation: The selective adsorption properties of these MOFs enable the separation of gas mixtures, for instance, CO2 from N2 or CH4.

Experimental Protocols

Synthesis of a Representative MOF

This section details a solvothermal method for synthesizing a Metal-Organic Framework using this compound. The following is a general procedure that can be adapted based on the specific metal salt and desired framework.

Materials:

  • This compound (or its hydrolyzed form, 2,2′-bipyridine-4,4′-dicarboxylic acid, H2bpydc)

  • Metal Salt (e.g., Zinc nitrate hexahydrate [Zn(NO3)2·6H2O] or Cadmium nitrate tetrahydrate [Cd(NO3)2·4H2O])

  • Solvent: N,N-Dimethylformamide (DMF)

  • Glass vials

  • Programmable oven

Procedure:

  • A solution of the metal salt (e.g., 117 mg of Cd(NO3)2·4H2O, 0.38 mmol) is prepared in DMF (10 mL).[1]

  • To this solution, the this compound linker (e.g., 25 mg, 0.098 mmol) is added.[1]

  • The vial is sealed and heated in an oven at a specific temperature, for instance, 115°C for 8 hours, to facilitate the growth of colorless, block-shaped crystals.[1]

  • After the reaction, the oven is cooled to room temperature.

  • The resulting crystals are washed with fresh DMF to remove unreacted reagents.

  • The MOF is then activated by solvent exchange (e.g., with methanol) followed by heating at 80°C for 24 hours to remove guest molecules.[1]

Gas Adsorption Measurements

The following protocol outlines the standard procedure for evaluating the gas adsorption properties of the synthesized MOF.

Equipment:

  • Volumetric gas adsorption analyzer

  • High-purity adsorptive gases (e.g., CO2, N2, H2)

  • Sample tubes

  • Vacuum pump

  • Heating mantle

Procedure:

  • Sample Activation: A weighed sample of the MOF is placed in a sample tube and degassed under a high vacuum at an elevated temperature to remove any guest molecules from the pores.

  • Adsorption Analysis:

    • The sample tube is then transferred to the analysis port of the adsorption instrument.

    • The appropriate coolant (e.g., liquid nitrogen for 77 K measurements, a water bath for 273 K or 298 K) is used to maintain a constant temperature.

    • The adsorptive gas is introduced into the system in controlled doses, and the pressure is allowed to equilibrate.

    • The amount of gas adsorbed is measured at various pressures to generate an adsorption isotherm.

    • A corresponding desorption isotherm is typically measured by reducing the pressure.

Data Presentation

The performance of MOFs based on this compound is quantified by their gas uptake capacities and selectivity.

Table 1: CO2 Adsorption Data for Selected MOFs

MOFTemperature (K)CO2 Uptake (cm³/g)CO2 Uptake (mmol/g)
JMS-3 ([Cd2(bpydc)2(DMF)2·2DMF]n)27330.891.39
JMS-3 ([Cd2(bpydc)2(DMF)2·2DMF]n)29826.501.18
JMS-4 ([Zn(bpydc)(DMF)·DMF]n)27316.080.71
JMS-4 ([Zn(bpydc)(DMF)·DMF]n)29810.960.49

Data sourced from Tshuma et al., 2020.[1]

Table 2: Gas Adsorption Data for a Mn-based MOF ([Mn3(btdc)3(bpy)2]·4DMF)

GasTemperature (K)Uptake (cm³/g)
CO227354.9
CO229834.0

Data highlights the significant CO2 adsorption capacity of a related bipyridyl-containing MOF.[2]

Visualizations

The following diagrams illustrate the synthesis and application workflow for these materials.

synthesis_workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_characterization Characterization A Mix Linker and Metal Salt in DMF B Solvothermal Reaction A->B C Crystal Formation B->C D Solvent Exchange C->D E Heating under Vacuum D->E F Gas Adsorption Analysis E->F

Caption: Workflow for the synthesis and activation of a MOF for gas adsorption studies.

application_pathway cluster_material Material cluster_properties Key Properties cluster_applications Applications MOF This compound based MOF Porosity High Porosity MOF->Porosity SurfaceArea Large Surface Area MOF->SurfaceArea Selectivity Chemical Selectivity MOF->Selectivity GasAdsorption Gas Adsorption (e.g., CO2) Porosity->GasAdsorption SurfaceArea->GasAdsorption GasSeparation Gas Separation Selectivity->GasSeparation

Caption: Relationship between MOF properties and its applications in gas adsorption and separation.

References

Application Notes and Protocols: Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate as a fundamental building block in the synthesis of a wide range of functional organic and organometallic materials. This versatile molecule serves as a key precursor for the construction of metal-organic frameworks (MOFs), coordination complexes, and other advanced materials with applications in catalysis, electronics, and sensing.

Introduction

This compound is a heterocyclic organic compound featuring a bipyridine core functionalized with two methyl ester groups. The bipyridine moiety acts as a strong chelating ligand for various metal ions, while the ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid, offering a versatile platform for creating extended structures. This combination of functionalities makes it a valuable precursor in coordination chemistry and materials science.[1] Its utility extends to the development of organic light-emitting diodes (OLEDs) and other electronic materials, where its distinct electronic properties can be harnessed to improve device performance.

Applications in the Synthesis of Metal-Organic Frameworks (MOFs)

While the direct use of this compound in MOF synthesis is less common than its dicarboxylic acid counterpart (2,2'-bipyridine-4,4'-dicarboxylic acid, H₂bpydc), it serves as a crucial starting material for the synthesis of the ligand. The ester is typically hydrolyzed to the diacid in situ or in a separate step before being incorporated into the MOF structure.

A prominent application of the resulting bipyridine-based MOFs is in post-synthetic modification (PSM). In this approach, a MOF with accessible bipyridine units is first synthesized and then functionalized. For instance, a platinum complex can be immobilized within a 2,2'-bipyridine-based microporous MOF, creating a bifunctional photocatalyst for hydrogen production.

Representative MOF Synthesis using the corresponding Dicarboxylic Acid

The following table summarizes the synthesis conditions for two porous metal-organic frameworks, JMS-3 and JMS-4, using the hydrolyzed form of this compound (H₂bpydc).

ParameterJMS-3JMS-4
Metal Salt Cd(NO₃)₂·4H₂OZn(NO₃)₂·6H₂O
Ligand H₂bpydcH₂bpydc
Solvent DMFDMF
Temperature 115°CNot Specified
Reaction Time 8 hoursNot Specified
Resulting MOF [Cd(bpydc)₂(DMF)₂·2DMF]n[Zn(bpydc)(DMF)·DMF]n
Structure 2D interdigitated network2D interdigitated network

Application in the Synthesis of Coordination Complexes

This compound and its derivatives are widely employed as ligands in the synthesis of discrete coordination complexes with various transition metals. The bipyridine core provides a stable coordination environment, and the ester functionalities can be used to tune the electronic properties of the resulting complex.

Synthesis of Zinc(II) Complexes

A related compound, dimethyl 2,2′-bipyridine-4,5-dicarboxylate (py-2py), has been used to synthesize zinc(II) complexes. This procedure can be adapted for this compound. The resulting complexes, with the general formula [Zn(ligand)X₂] (where X is a halide), exhibit a distorted tetrahedral geometry.[2]

Experimental Protocol: Synthesis of a Generic Zinc(II) Bipyridine Dicarboxylate Complex

This protocol is adapted from the synthesis of related zinc(II) complexes.[2]

Materials:

  • This compound

  • Zinc(II) chloride (or other zinc halide)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask with stirring.

  • In a separate flask, dissolve an equimolar amount of zinc(II) chloride in methanol.

  • Slowly add the zinc(II) chloride solution to the ligand solution with continuous stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Reduce the solvent volume under reduced pressure until a precipitate begins to form.

  • Add diethyl ether to the mixture to induce further precipitation of the complex.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold methanol and then with diethyl ether.

  • Dry the product under vacuum.

Characterization: The resulting complex can be characterized by elemental analysis, IR spectroscopy, ¹H NMR spectroscopy, and single-crystal X-ray diffraction to confirm its structure and purity.

Role as a Precursor for Functional Ligands

One of the primary applications of this compound is as a starting material for the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid. This transformation is a key step in the production of ligands for various applications, including dye-sensitized solar cells.

Experimental Protocol: Oxidation of this compound to 2,2'-bipyridine-4,4'-dicarboxylic acid

This protocol is based on the oxidation of the methyl groups of the related 4,4'-dimethyl-2,2'-bipyridine.

Materials:

  • This compound (or 4,4'-dimethyl-2,2'-bipyridine as a precursor to the target ligand)

  • Potassium permanganate (KMnO₄)

  • Nitric acid (concentrated)

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • Dissolve the starting bipyridine compound in a mixture of deionized water and a small amount of nitric acid in a round-bottom flask.

  • Gradually add potassium permanganate to the stirring solution in portions. The reaction is exothermic and should be controlled.

  • Heat the mixture to reflux for several hours to ensure complete oxidation.

  • After cooling to room temperature, filter the reaction mixture under reduced pressure to remove insoluble matter.

  • Add concentrated hydrochloric acid to the filtrate to adjust the pH to 1, inducing the precipitation of the dicarboxylic acid as a white solid.

  • Collect the precipitate by vacuum filtration and wash with deionized water.

  • Dry the product under vacuum.

The yield for the synthesis of 2,2'-bipyridine-4,4'-dicarboxylic acid from 4,4'-dimethyl-2,2'-bipyridine using this method can be as high as 94%.[3]

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic transformations and experimental workflows involving this compound.

Synthesis_of_Dicarboxylic_Acid Start Dimethyl [2,2'-bipyridine]- 4,4'-dicarboxylate Reagents 1. Hydrolysis (e.g., NaOH, H₂O) 2. Acidification (e.g., HCl) Start->Reagents Oxidation/ Hydrolysis Product 2,2'-Bipyridine-4,4'- dicarboxylic Acid Reagents->Product

Caption: Synthesis of the dicarboxylic acid ligand.

MOF_Synthesis_Workflow start Dimethyl [2,2'-bipyridine]- 4,4'-dicarboxylate hydrolysis Hydrolysis start->hydrolysis diacid 2,2'-Bipyridine-4,4'- dicarboxylic Acid hydrolysis->diacid solvothermal Solvothermal Reaction diacid->solvothermal metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) metal_salt->solvothermal solvent Solvent (e.g., DMF) solvent->solvothermal mof Metal-Organic Framework solvothermal->mof Coordination_Complex_Synthesis Ligand Dimethyl [2,2'-bipyridine]- 4,4'-dicarboxylate (in Methanol) Reaction Stir at Room Temp. Ligand->Reaction Metal Metal Salt (e.g., ZnCl₂) (in Methanol) Metal->Reaction Isolation Precipitation & Filtration Reaction->Isolation Product Coordination Complex [M(ligand)X₂] Isolation->Product

References

Application Notes and Protocols: Antimicrobial Studies of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial studies on derivatives of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. Due to the limited direct studies on the 4,4'-dicarboxylate derivative, this document leverages data from its close isomer, Dimethyl 2,2′-bipyridine-4,5-dicarboxylate, and its metal complexes to provide relevant protocols and data. This information is intended to guide researchers in the synthesis, characterization, and antimicrobial evaluation of this class of compounds.

Quantitative Antimicrobial Activity

The antimicrobial potential of bipyridine dicarboxylate derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric for this activity. The following table summarizes the antimicrobial activity of Dimethyl 2,2′-bipyridine-4,5-dicarboxylate (a close isomer of the target compound) and its Zinc(II) complexes.

Table 1: Minimum Inhibitory Concentration (MIC) of Dimethyl 2,2′-bipyridine-4,5-dicarboxylate and its Zinc(II) Complexes [1]

Compound/ComplexTest OrganismStrainMIC (µg/mL)
Dimethyl 2,2′-bipyridine-4,5-dicarboxylate (py-2py)Pseudomonas aeruginosaNCTC 10332>500
Staphylococcus aureusATCC 25923>500
Candida albicansATCC 10231>500
Candida parapsilosisATCC 22019>500
[Zn(py-2py)Cl₂] (Complex 1)Pseudomonas aeruginosaNCTC 10332>500
Staphylococcus aureusATCC 25923>500
Candida albicansATCC 1023162.5
Candida parapsilosisATCC 2201962.5
[Zn(py-2py)Br₂] (Complex 2)Pseudomonas aeruginosaNCTC 10332>500
Staphylococcus aureusATCC 25923>500
Candida albicansATCC 10231>500
Candida parapsilosisATCC 22019>500

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of its corresponding carboxylic acid precursor, 2,2'-bipyridine-4,4'-dicarboxylic acid.

Protocol: Esterification of 2,2'-bipyridine-4,4'-dicarboxylic acid

  • Dissolution: Suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in methanol.

  • Acid Catalyst: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) to the suspension while stirring in an ice bath.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

G cluster_synthesis Synthesis Workflow start Start: 2,2'-bipyridine-4,4'- dicarboxylic acid & Methanol step1 Add Acid Catalyst (e.g., H₂SO₄) start->step1 step2 Reflux Reaction step1->step2 step3 Neutralization (e.g., NaHCO₃) step2->step3 step4 Solvent Extraction step3->step4 step5 Purification (Chromatography/Recrystallization) step4->step5 end End Product: This compound step5->end

Caption: Synthesis of this compound.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay [1]

  • Preparation of Stock Solution: Dissolve the test compounds in Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 50 mg/mL).

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the compound stock solutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria and 1 x 10⁵ CFU/mL for fungi).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive controls (microorganisms in broth without the test compound) and negative controls (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_mic MIC Determination Workflow start Start: Test Compound & Microbial Strains step1 Prepare Compound Stock Solution in DMSO start->step1 step3 Prepare Standardized Microbial Inoculum start->step3 step2 Serial Dilution in 96-well Plate step1->step2 step4 Inoculate Wells step2->step4 step3->step4 step5 Incubate Plates step4->step5 step6 Observe for Growth step5->step6 end Determine MIC Value step6->end

Caption: Workflow for MIC determination via broth microdilution.

Potential Mechanism of Action

While the precise mechanism of action for this compound is not extensively studied, related 2,2'-bipyridine derivatives and their metal complexes are known to exert their antimicrobial effects through various mechanisms. These can include:

  • Membrane Disruption: The lipophilic nature of these compounds can facilitate their interaction with and disruption of the microbial cell membrane, leading to leakage of cellular contents.

  • Inhibition of Biofilm Formation: Some derivatives have been shown to inhibit the formation of biofilms, which are critical for microbial survival and resistance.[1]

  • Reactive Oxygen Species (ROS) Generation: Metal complexes of bipyridine derivatives can catalyze the production of ROS, which can damage cellular components such as DNA, proteins, and lipids.

  • DNA Intercalation: The planar structure of the bipyridine ring allows for intercalation into the DNA helix, which can interfere with DNA replication and transcription.

G cluster_moa Potential Antimicrobial Mechanisms cluster_targets Cellular Targets cluster_effects Antimicrobial Effects compound Bipyridine Derivative membrane Cell Membrane compound->membrane interacts with biofilm Biofilm Formation compound->biofilm inhibits dna DNA compound->dna intercalates into cellular_processes Cellular Processes compound->cellular_processes induces disruption Membrane Disruption membrane->disruption inhibition Biofilm Inhibition biofilm->inhibition intercalation DNA Intercalation dna->intercalation ros ROS Generation cellular_processes->ros cell_death Cell Death disruption->cell_death inhibition->cell_death intercalation->cell_death ros->cell_death

Caption: Potential mechanisms of antimicrobial action.

References

Troubleshooting & Optimization

optimizing reaction conditions for Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic Acid via Oxidation

Q1: My oxidation of 4,4'-dimethyl-2,2'-bipyridine is incomplete, and I have a mixture of starting material, mono-oxidized product, and the desired di-acid. How can I improve the conversion?

A1: Incomplete oxidation is a common issue. Here are several factors to consider for optimization:

  • Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration. With potassium permanganate (KMnO₄), a reflux time of 12 hours or more may be necessary.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Oxidant Stoichiometry: Using an insufficient amount of the oxidizing agent will lead to incomplete conversion. For KMnO₄, a significant excess is often required. Some protocols suggest adding the oxidant in portions to maintain its concentration throughout the reaction.[1]

  • Choice of Oxidizing Agent: While KMnO₄ is a strong and common oxidant, other reagents like sodium dichromate (Na₂Cr₂O₇) in concentrated sulfuric acid can also be effective.[2] The choice of oxidant can influence reaction time and yield.

  • Acidity of the Medium: The oxidation is typically performed in an acidic medium (e.g., with nitric acid or sulfuric acid). The acid concentration can affect the oxidizing power of the permanganate.

Q2: I have a mixture of the desired 2,2'-bipyridine-4,4'-dicarboxylic acid and the mono-carboxylic acid byproduct. How can I separate them?

A2: Separating the di-acid from the mono-acid can be challenging due to their similar properties. Here are a few approaches:

  • Fractional Crystallization: The di-acid is generally less soluble than the mono-acid in acidic aqueous solutions. Careful adjustment of the pH and controlled crystallization may allow for the selective precipitation of the di-acid.

  • Column Chromatography: While challenging for highly polar compounds, ion-exchange chromatography can be an effective method for separating molecules based on their charge differences at a specific pH.[3][4]

  • Esterification and Purification: A common strategy is to proceed with the esterification of the crude mixture. The resulting dimethyl ester, mono-methyl ester, and unreacted starting material will have different polarities and can be more easily separated by silica gel column chromatography.

Q3: The workup of my oxidation reaction is difficult, and I'm getting low yields of the dicarboxylic acid.

A3: A proper workup procedure is crucial for isolating the dicarboxylic acid. After the oxidation, the excess oxidant needs to be quenched (e.g., with sodium metabisulfite for KMnO₄). The product is then typically precipitated by adjusting the pH of the solution to around 1 with a strong acid like HCl.[2] Ensure the solution is sufficiently cooled to maximize precipitation. Washing the precipitate with cold deionized water will help remove inorganic salts.

Synthesis of this compound via Esterification

Q4: My Fischer esterification of 2,2'-bipyridine-4,4'-dicarboxylic acid is giving low yields. What can I do to improve it?

A4: Fischer esterification is an equilibrium-driven reaction. To drive the reaction towards the product, consider the following:

  • Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent.[5]

  • Water Removal: The water produced during the reaction can be removed by using a Dean-Stark apparatus or by adding a dehydrating agent.[5]

  • Catalyst: Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated sulfuric acid) is used.[5][6]

  • Reaction Time: Reflux the reaction mixture for an extended period (e.g., 24 hours or more) to ensure it reaches equilibrium.[7]

Q5: I am struggling with the esterification of the sterically hindered 2,2'-bipyridine-4,4'-dicarboxylic acid. Are there alternative methods to Fischer esterification?

A5: Yes, for sterically hindered carboxylic acids, other esterification methods can be more effective:

  • Acid Chloride Formation: A highly effective method is to first convert the dicarboxylic acid to its corresponding diacyl chloride using a reagent like thionyl chloride (SOCl₂).[8] The highly reactive diacyl chloride can then be reacted with methanol to form the dimethyl ester in high yield.[8]

  • Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate the esterification under milder conditions.[9][10]

Q6: During the workup of my esterification reaction, I suspect some of the product is hydrolyzing back to the carboxylic acid. How can I prevent this?

A6: To prevent hydrolysis, it is important to work under anhydrous conditions as much as possible and to neutralize any acidic catalyst during the workup. After the reaction is complete, the excess methanol is typically removed under reduced pressure. The residue can be dissolved in an organic solvent like dichloromethane and washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst.[5][7] Subsequent washing with brine and drying over an anhydrous salt like sodium sulfate before solvent evaporation will help to isolate the pure ester.

Data Presentation

Table 1: Comparison of Oxidation Methods for 4,4'-dimethyl-2,2'-bipyridine

Oxidizing AgentCo-reagents/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
KMnO₄Water, Nitric AcidRefluxNot Specified82-94[2]
KMnO₄25% Sulfuric Acid1301250[1]
Na₂Cr₂O₇·2H₂OConcentrated H₂SO₄Not Specified0.5Not Specified[2]

Table 2: Comparison of Esterification Methods for 2,2'-bipyridine-4,4'-dicarboxylic Acid

MethodReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Fischer EsterificationMethanol, H₂SO₄MethanolReflux2496[7]
Acid ChlorideSOCl₂, MethanolMethanolReflux2Not Specified[8]
Carbodiimide CouplingDCC, DMAP, MethanolCH₂Cl₂203High[9]

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic Acid via Potassium Permanganate Oxidation (Adapted from CN104892503A)

  • Dissolve 4,4'-dimethyl-2,2'-bipyridine in a mixture of water and a catalytic amount of nitric acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Heat the solution to reflux.

  • Slowly add a stoichiometric excess of potassium permanganate (KMnO₄) in portions to the refluxing solution.

  • Continue refluxing until the purple color of the permanganate disappears, indicating the completion of the reaction (monitor by TLC if possible).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture under reduced pressure to remove the manganese dioxide precipitate.

  • To the filtrate, add concentrated hydrochloric acid (HCl) dropwise until the pH reaches 1 to precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white precipitate by vacuum filtration.

  • Wash the precipitate with cold deionized water.

  • Dry the product under vacuum to obtain 2,2'-bipyridine-4,4'-dicarboxylic acid.

Protocol 2: Synthesis of this compound via Acid Chloride Formation (General procedure based on standard methods)

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and stir until the solid dissolves and gas evolution ceases, indicating the formation of the diacyl chloride.

  • Carefully remove the excess SOCl₂ under reduced pressure.

  • To the resulting crude diacyl chloride, add anhydrous methanol under an inert atmosphere. The reaction is typically exothermic.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization (e.g., from methanol or ethanol) or column chromatography on silica gel to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification start 4,4'-dimethyl-2,2'-bipyridine oxidation Oxidation (e.g., KMnO4, H2SO4) start->oxidation diacid 2,2'-Bipyridine-4,4'-dicarboxylic Acid oxidation->diacid esterification Esterification (e.g., SOCl2, then MeOH) diacid->esterification product This compound esterification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Oxidation problem Problem: Incomplete Oxidation cause1 Possible Cause: Insufficient Reaction Time/Temp problem->cause1 cause2 Possible Cause: Low Oxidant Stoichiometry problem->cause2 cause3 Possible Cause: Inefficient Oxidant problem->cause3 solution1 Solution: Increase reflux time, monitor by TLC cause1->solution1 solution2 Solution: Increase molar excess of oxidant, add in portions cause2->solution2 solution3 Solution: Consider alternative oxidant (e.g., Na2Cr2O7/H2SO4) cause3->solution3 Troubleshooting_Esterification problem Problem: Low Esterification Yield cause1 Possible Cause: Equilibrium Limitation (Fischer) problem->cause1 cause2 Possible Cause: Steric Hindrance problem->cause2 cause3 Possible Cause: Product Hydrolysis during Workup problem->cause3 solution1 Solution: Use excess methanol, remove water cause1->solution1 solution2 Solution: Use acid chloride or carbodiimide method cause2->solution2 solution3 Solution: Neutralize acid catalyst, use anhydrous workup cause3->solution3

References

Technical Support Center: Troubleshooting Low Reaction Yield for Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low reaction yields in the synthesis of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. The information is presented in a question-and-answer format to directly address common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield for this compound is significantly lower than reported values. What are the most critical steps to scrutinize?

Low overall yield is often a cumulative effect of inefficiencies in the two primary stages of the synthesis: the oxidation of 4,4'-dimethyl-2,2'-bipyridine to [2,2'-bipyridine]-4,4'-dicarboxylic acid, and the subsequent esterification to the dimethyl ester. The most critical aspects to review are:

  • Purity of Starting Material: Ensure the 4,4'-dimethyl-2,2'-bipyridine is of high purity. Impurities can interfere with the oxidation reaction.

  • Oxidation Reaction Conditions: This step is often the main source of yield loss. Incomplete oxidation, over-oxidation, or side reactions can significantly reduce the amount of the desired dicarboxylic acid intermediate.

  • Purification of the Dicarboxylic Acid: [2,2'-bipyridine]-4,4'-dicarboxylic acid has low solubility in many common organic solvents, which can lead to significant product loss during purification and transfer.

  • Esterification Reaction Conditions: Incomplete esterification or hydrolysis of the product during workup are common problems that lower the final yield.

Q2: I am seeing a significant amount of starting material (4,4'-dimethyl-2,2'-bipyridine) remaining after the oxidation step. How can I improve the conversion?

Incomplete oxidation is a frequent cause of low yields. Consider the following troubleshooting steps:

  • Choice of Oxidizing Agent: Strong oxidizing agents are required. Potassium permanganate (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) in sulfuric acid are commonly used.[1][2] Ensure the oxidizing agent is fresh and has not degraded.

  • Stoichiometry of Oxidizing Agent: An insufficient amount of the oxidizing agent will result in incomplete reaction. It is crucial to use a sufficient excess of the oxidant.

  • Reaction Temperature and Time: The oxidation of the methyl groups requires elevated temperatures. Ensure the reaction is heated sufficiently and for an adequate duration to drive it to completion.[3] Monitor the reaction progress if possible. For instance, with potassium permanganate, the disappearance of the purple color can indicate the consumption of the oxidant.[3]

  • Acidity of the Medium: The oxidation is typically performed in a strong acidic medium, such as concentrated sulfuric acid or a mixture of water and nitric acid.[1][2][3] The acidity plays a crucial role in the oxidant's reactivity.

Q3: My product from the oxidation step is a brownish or off-white powder, not the expected white solid. What could be the cause?

The formation of colored impurities often indicates side reactions or the presence of residual manganese dioxide (from KMnO₄ oxidation) or chromium salts (from dichromate oxidation).

  • Work-up Procedure: After the oxidation, it is crucial to properly quench any remaining oxidizing agent and remove the inorganic byproducts. For permanganate oxidation, this may involve the addition of a reducing agent. For dichromate oxidation, the green Cr(III) ions need to be effectively removed during the purification of the dicarboxylic acid.[2]

  • Purification of the Dicarboxylic Acid: The crude dicarboxylic acid should be purified to remove these colored impurities. A common method is to dissolve the solid in an alkaline solution (e.g., 10% NaOH) and then re-precipitate the dicarboxylic acid by acidifying with an acid like HCl.[2] This process helps to remove metal ion impurities.

Q4: I am struggling with the low solubility of [2,2'-bipyridine]-4,4'-dicarboxylic acid during purification and the subsequent esterification step. How can I address this?

The poor solubility of the dicarboxylic acid is a known challenge.[4] Here are some strategies:

  • For Purification: As mentioned, dissolving the crude product in a basic aqueous solution to form the soluble dicarboxylate salt, followed by filtration and re-precipitation, is an effective purification strategy.[2]

  • For Esterification:

    • Use of a Co-solvent: While the dicarboxylic acid has low solubility in methanol alone, using a co-solvent like tetrahydrofuran (THF) might improve solubility.

    • Conversion to the Acid Chloride: A more reactive intermediate, the diacyl chloride, can be formed by reacting the dicarboxylic acid with thionyl chloride (SOCl₂). The diacyl chloride is typically more soluble in organic solvents and reacts readily with methanol to form the dimethyl ester.

    • Direct Esterification with Acid Catalyst: For the direct esterification with methanol, a strong acid catalyst like concentrated sulfuric acid or anhydrous HCl gas is essential. The reaction often needs to be heated at reflux for an extended period to ensure complete conversion.

Q5: My final product, this compound, shows the presence of the mono-ester or the dicarboxylic acid in the NMR spectrum. How can I improve the esterification?

The presence of incompletely esterified products points to issues with the esterification reaction.

  • Anhydrous Conditions: Ensure that the methanol and the entire reaction setup are dry. Water will hydrolyze the ester product back to the carboxylic acid, especially under acidic conditions.

  • Reaction Time and Temperature: The esterification of both carboxylic acid groups may require prolonged reaction times at reflux.

  • Catalyst: Ensure a sufficient amount of a strong acid catalyst is used.

  • Removal of Water: If using a method that produces water as a byproduct (Fischer esterification), its removal can drive the equilibrium towards the product side.

Quantitative Data Summary

The following tables summarize reaction conditions and reported yields for the key steps in the synthesis of this compound.

Table 1: Oxidation of 4,4'-Dimethyl-2,2'-bipyridine to [2,2'-bipyridine]-4,4'-dicarboxylic acid

Oxidizing AgentCo-reagents/SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
KMnO₄Water, Nitric Acid80682-94[1]
Na₂Cr₂O₇·2H₂OConcentrated H₂SO₄Not specified0.5Not specified[2]
CrO₃H₂SO₄Not specifiedNot specifiedNot specified[5]

Table 2: Esterification of [2,2'-bipyridine]-4,4'-dicarboxylic acid

ReagentsSolventCatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
MethanolNot specifiedHClNot specifiedNot specifiedNot specified
Methanol, TriethylamineTHF, Water-50181

Experimental Protocols

Protocol 1: Synthesis of [2,2'-bipyridine]-4,4'-dicarboxylic acid via Permanganate Oxidation

This protocol is adapted from a patented procedure.[1]

  • Dissolution: In a four-necked flask equipped with a thermometer, magnetic stirrer, and reflux condenser, dissolve 3.7g (0.02 mol) of 4,4'-dimethyl-2,2'-bipyridine in a mixture of 40 mL of water and 4 mL of nitric acid.

  • Oxidation: Heat the mixture to 80°C with stirring. While maintaining this temperature, add solid potassium permanganate (a total of 25.28g, 0.16 mol) in five portions.

  • Reaction: After the final addition of potassium permanganate, continue stirring the reaction mixture at 80°C for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solution under reduced pressure to remove insoluble manganese dioxide.

  • Precipitation: To the filtrate, add concentrated hydrochloric acid to adjust the pH to 1. White crystals of [2,2'-bipyridine]-4,4'-dicarboxylic acid will precipitate.

  • Isolation and Purification: Allow the crystallization to complete by standing. Collect the white crystals by suction filtration and wash them with deionized water. Dry the product under vacuum. The reported yield is in the range of 82-94%.[1]

Protocol 2: Esterification of [2,2'-bipyridine]-4,4'-dicarboxylic acid

This is a general procedure for acid-catalyzed esterification.

  • Reaction Setup: Suspend [2,2'-bipyridine]-4,4'-dicarboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or acetyl chloride (which will generate HCl in situ).

  • Reaction: Heat the mixture to reflux and maintain it for several hours (e.g., 12-24 hours). The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, neutralize the excess acid carefully with a base such as sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification start 4,4'-Dimethyl-2,2'-bipyridine oxidation Oxidation with KMnO4 or Na2Cr2O7 start->oxidation dicarboxylic_acid [2,2'-Bipyridine]-4,4'-dicarboxylic acid (crude) oxidation->dicarboxylic_acid purification Purification (Base dissolution, Acid precipitation) dicarboxylic_acid->purification pure_dicarboxylic_acid Pure [2,2'-Bipyridine]-4,4'-dicarboxylic acid purification->pure_dicarboxylic_acid esterification Esterification with Methanol (Acid catalyst) pure_dicarboxylic_acid->esterification final_product_crude This compound (crude) esterification->final_product_crude final_purification Final Purification (Recrystallization or Chromatography) final_product_crude->final_purification final_product Pure this compound final_purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_oxidation_issues Oxidation Step Issues cluster_esterification_issues Esterification Step Issues start Low Overall Yield incomplete_oxidation Incomplete Oxidation? (Starting material remains) start->incomplete_oxidation side_reactions Side Reactions? (Colored impurities) start->side_reactions incomplete_esterification Incomplete Esterification? (Mono-ester/diacid present) start->incomplete_esterification hydrolysis Product Hydrolysis? start->hydrolysis check_oxidant Check Oxidant Stoichiometry & Freshness incomplete_oxidation->check_oxidant check_temp_time Increase Reaction Temperature/Time incomplete_oxidation->check_temp_time improve_workup Improve Work-up & Purification of Diacid side_reactions->improve_workup check_conditions Ensure Anhydrous Conditions incomplete_esterification->check_conditions increase_time_catalyst Increase Reaction Time & Catalyst Amount incomplete_esterification->increase_time_catalyst anhydrous_workup Ensure Anhydrous Work-up hydrolysis->anhydrous_workup

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate.

Troubleshooting Guide

Q1: My synthesized this compound appears as an off-white or yellowish powder. How can I decolorize it?

A1: A yellowish tint often indicates the presence of colored impurities, potentially from starting materials or side reactions. Here are a few approaches to decolorize your product:

  • Recrystallization with Activated Carbon:

    • Dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate, or a toluene/heptane mixture).

    • Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution.

    • Gently boil the solution for 5-10 minutes. The activated carbon will adsorb colored impurities.

    • Perform a hot filtration to remove the activated carbon. This step is crucial and must be done quickly to prevent premature crystallization.

    • Allow the filtrate to cool slowly to induce crystallization of the purified, colorless product.

  • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel is a more rigorous method. A solvent system such as ethyl acetate/hexanes can be used to separate the desired compound from colored impurities.

Q2: During recrystallization, my product "oils out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute is insoluble in the cold solvent but melts in the hot solvent, or the solution becomes supersaturated at a temperature above the solute's melting point. To address this:

  • Increase the amount of solvent: The concentration of your compound in the hot solution may be too high. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Lower the boiling point of the solvent system: If using a high-boiling point solvent, switch to a lower-boiling point one or use a solvent mixture.

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed the solution: Add a tiny crystal of pure this compound to the cooled solution to induce crystallization.

Q3: After purification by recrystallization, my yield is very low. How can I improve it?

A3: Low yield after recrystallization can be due to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved even after cooling. To recover more product, you can try to partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals.

  • Cooling the solution too quickly: Rapid cooling leads to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Premature crystallization during hot filtration: If the solution cools too much during the removal of insoluble impurities or activated carbon, the product will crystallize on the filter paper. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.

Q4: HPLC analysis of my purified product still shows the presence of starting materials (e.g., 4,4'-dimethyl-2,2'-bipyridine). How can I remove them?

A4: If starting materials persist after initial purification, a more selective method is required:

  • Column Chromatography: This is the most effective method for separating compounds with different polarities. Since 4,4'-dimethyl-2,2'-bipyridine is less polar than the diester product, it will elute first from a silica gel column using a non-polar to moderately polar solvent gradient (e.g., hexanes/ethyl acetate).

  • Acid Wash: If the starting material is basic (like 4,4'-dimethyl-2,2'-bipyridine), an acid wash during workup can be effective. Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute acid solution (e.g., 1M HCl). The basic impurity will be protonated and move to the aqueous layer. Be cautious, as prolonged exposure to strong acid could potentially hydrolyze the ester groups of your product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

A1: Common impurities may include:

  • Unreacted starting material: 4,4'-dimethyl-2,2'-bipyridine.

  • Partially reacted intermediate: The mono-ester, mono-carboxylic acid.

  • Over-reaction or side-product: The fully hydrolyzed 2,2'-bipyridine-4,4'-dicarboxylic acid.

  • Reagents from the synthesis: For example, oxidizing agents or their byproducts if the synthesis starts from the dimethyl precursor.

Q2: What is a suitable solvent for recrystallizing this compound?

A2: The choice of solvent depends on the impurities present. Good starting points are:

  • Ethanol: The compound is likely soluble in hot ethanol and less soluble in cold ethanol.

  • Ethyl Acetate: Another good option for moderately polar compounds.

  • Toluene/Heptane or Dichloromethane/Hexanes: A solvent/anti-solvent system can be effective. Dissolve the compound in a minimum amount of the hot "good" solvent (toluene or dichloromethane) and then slowly add the "poor" solvent (heptane or hexanes) until the solution becomes cloudy. Re-heat to clarify and then cool slowly.

Q3: How can I confirm the purity of my final product?

A3: Several analytical techniques can be used to assess purity:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity. A product information sheet for a commercial sample indicates that a purity of ≥98.0% is achievable as measured by HPLC.[1]

  • Melting Point: A sharp melting point range close to the literature value (208-212 °C) is indicative of high purity.[1] Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of impurities by comparing the spectra to a reference.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample. A single spot on the TLC plate suggests a high degree of purity.

Q4: What are the storage conditions for purified this compound?

A4: It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC14H12N2O4[1][2]
Molecular Weight272.26 g/mol [1][2]
AppearancePowder[1]
Melting Point208-212 °C[1]
Purity (Commercial)≥98.0% (HPLC)[1]
Water Content≤1.0%[1]

Table 2: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood general-purpose solvent.
Ethyl Acetate77Moderately PolarOften used for compounds of intermediate polarity.
Toluene111Non-polarCan be used in a solvent/anti-solvent system with heptane.
Heptane98Non-polarOften used as an anti-solvent.
Dichloromethane40Moderately PolarLow boiling point, can be used in a system with hexanes.
Hexanes69Non-polarOften used as an anti-solvent.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry of hexanes or a hexanes/ethyl acetate mixture.

  • Loading: Carefully add the prepared slurry of the product onto the top of the packed column.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 9:1 hexanes/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, etc.).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization

Purification_Workflow start Crude Product (this compound) check_purity Assess Purity (TLC, HPLC, or Melting Point) start->check_purity is_pure Is Purity >98%? check_purity->is_pure final_product Pure Product is_pure->final_product Yes recrystallization Recrystallization is_pure->recrystallization No check_recrystallization Assess Purity After Recrystallization recrystallization->check_recrystallization is_recrystallization_ok Is Purity Sufficient? check_recrystallization->is_recrystallization_ok is_recrystallization_ok->final_product Yes column_chromatography Column Chromatography is_recrystallization_ok->column_chromatography No check_column Assess Purity After Column Chromatography column_chromatography->check_column is_column_ok Is Purity Sufficient? check_column->is_column_ok is_column_ok->final_product Yes is_column_ok->column_chromatography No, repeat or re-evaluate

Caption: Purification workflow for this compound.

References

addressing solubility issues of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a crystalline solid. While quantitative solubility data is not extensively published, based on its chemical structure and related bipyridine compounds, it is expected to be soluble in several organic solvents. It is sparingly soluble in aqueous solutions. For its precursor, 2,2'-Bipyridine-4,4'-dicarboxylic acid, it is noted to be soluble in common organic solvents but insoluble in water.[1]

Q2: I am having trouble dissolving the compound. Are there any general tips?

A2: Yes, solubility issues with bipyridine derivatives can be common.[2] Increasing the temperature (gentle heating) and using mechanical agitation such as sonication can significantly aid dissolution. For compounds that are resistant to dissolving, using a co-solvent system may also be effective.[3]

Q3: Can I use polar aprotic solvents like DMSO or DMF?

A3: Yes, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often effective for dissolving bipyridine compounds, especially those that are difficult to solubilize in other solvents.[2][4] Heating the mixture in these solvents may further enhance solubility.

Q4: Is this compound soluble in alcohols like methanol or ethanol?

A4: Based on the synthesis procedures where the precursor diacid is suspended in methanol for esterification, the resulting diester, this compound, is expected to have some solubility in alcohols.[5] For the related compound 4,4'-dimethyl-2,2'-bipyridine, it is soluble in ethanol.[6]

Q5: What about non-polar or halogenated solvents?

A5: The synthesis workup for this compound has been described using dichloromethane, which suggests good solubility in this halogenated solvent.[5] Aromatic non-polar solvents like benzene and toluene are effective for the less polar precursor 4,4'-dimethyl-2,2'-bipyridine and may also be suitable for the diester.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the dissolution of this compound.

Issue 1: The compound is not dissolving in the chosen solvent at room temperature.
  • Root Cause: The compound may have low solubility in the selected solvent at ambient temperature. The crystalline nature of the solid can also slow down the dissolution process.

  • Solutions:

    • Apply Gentle Heat: Warm the solvent to 30-40°C while stirring the mixture. Be cautious not to overheat as it could potentially lead to degradation, although this is less of a concern for this stable molecule.

    • Sonication: Use a sonication bath to provide mechanical energy, which can help break down the crystal lattice and enhance dissolution.

    • Increase Solvent Volume: The concentration of your solution may be too high. Try adding more solvent to see if the compound dissolves.

    • Allow More Time: Some compounds take a significant amount of time to dissolve fully. Allow the mixture to stir for an extended period (e.g., 1-2 hours).

Issue 2: The compound precipitates out of solution after cooling.
  • Root Cause: The solution was likely saturated or supersaturated at a higher temperature. As the temperature decreases, the solubility limit is exceeded, causing the compound to precipitate.

  • Solutions:

    • Maintain a Working Temperature: If your experimental conditions allow, maintain the solution at a slightly elevated temperature where the compound remains dissolved.

    • Use a Co-solvent: Adding a small amount of a stronger solvent (e.g., DMSO or DMF) to your primary solvent can help to keep the compound in solution at lower temperatures.

    • Prepare a More Dilute Solution: Work with a lower concentration of the compound to stay below the solubility limit at your working temperature.

Issue 3: The compound appears to be insoluble in a wide range of solvents.
  • Root Cause: While unlikely given its structure, there could be an issue with the purity of the compound or the solvent. Water contamination in a non-polar aprotic solvent can sometimes hinder dissolution.

  • Solutions:

    • Verify Solvent Quality: Ensure that you are using anhydrous (dry) solvents, especially for non-polar aprotic solvents.

    • Solvent Screening: If one class of solvent is not working, try a different class. For example, if alcohols are ineffective, try a chlorinated solvent like dichloromethane or a polar aprotic solvent like DMF.

    • Check Compound Purity: If possible, verify the purity of your this compound using an appropriate analytical technique (e.g., melting point, NMR).

Data Presentation

Table 1: Qualitative Solubility Profile of this compound and Related Compounds

Solvent ClassSolvent ExampleThis compound (Inferred)2,2'-Bipyridine-4,4'-dicarboxylic acid4,4'-Dimethyl-2,2'-bipyridine
Polar Aprotic DMSO, DMFSoluble, especially with heatSoluble[2][4]Slightly Soluble
Halogenated DichloromethaneSoluble[5]SolubleNot Reported
Alcohols Methanol, EthanolModerately SolubleSolubleSoluble[6]
Aromatic Toluene, BenzeneModerately SolubleNot ReportedSoluble[6]
Aqueous WaterSparingly SolubleInsoluble[1]Highly soluble at pH < 2[6]

Experimental Protocols

Protocol: Preparation of a Stock Solution in a Halogenated Solvent

This protocol describes the preparation of a stock solution of this compound in dichloromethane.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Glass vial with a screw cap

    • Magnetic stirrer and stir bar or vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Weigh the desired amount of this compound and add it to the glass vial.

    • Add the calculated volume of dichloromethane to achieve the target concentration.

    • Cap the vial securely to prevent solvent evaporation.

    • Place the vial on a magnetic stirrer or use a vortex mixer to agitate the mixture.

    • If the compound does not dissolve readily, place the vial in an ultrasonic bath for 10-15 minutes.

    • Gentle warming (to no more than 35°C) can be applied if necessary.

    • Continue agitation until all of the solid has dissolved and the solution is clear.

Visualizations

experimental_workflow Experimental Workflow: Using the Compound as a Ligand cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Weigh Compound dissolve Dissolve in appropriate solvent (e.g., DCM) (See Troubleshooting Guide) start->dissolve mix Combine ligand and metal salt solutions dissolve->mix metal_salt Prepare metal salt solution in a compatible solvent metal_salt->mix react Stir at specified temperature and time mix->react isolate Isolate product (e.g., precipitation, crystallization) react->isolate purify Purify complex isolate->purify analyze Characterize product (e.g., NMR, X-ray) purify->analyze

Caption: Experimental workflow for using the compound as a ligand.

troubleshooting_logic Troubleshooting Dissolution Logic start Compound does not dissolve check_conc Is the concentration too high? start->check_conc action_dilute Dilute with more solvent check_conc->action_dilute Yes check_temp Is the solution at room temp? check_conc->check_temp No success Dissolution achieved action_dilute->success action_heat Apply gentle heat (30-40°C) check_temp->action_heat Yes check_agitation Is the mixture being agitated? check_temp->check_agitation No action_heat->success action_sonicate Use sonication check_agitation->action_sonicate No check_solvent Is the solvent appropriate? check_agitation->check_solvent Yes action_sonicate->success action_change_solvent Try a different solvent class (e.g., DMF, DMSO) check_solvent->action_change_solvent No check_solvent->success Yes action_change_solvent->success

Caption: Decision tree for troubleshooting solubility issues.

References

minimizing side product formation in Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of [2,2'-bipyridine]-4,4'-dicarboxylic acid (Oxidation Step)

Q: My oxidation of 4,4'-dimethyl-2,2'-bipyridine resulted in a low yield of the desired dicarboxylic acid. What are the potential causes and how can I improve the yield?

A: Low yields in the oxidation step are commonly due to incomplete reaction or suboptimal reaction conditions. Here are the primary factors and solutions:

  • Incomplete Oxidation: The most common side product is the mono-oxidized intermediate, 4-methyl-[2,2'-bipyridine]-4'-carboxylic acid. To drive the reaction to completion, consider the following:

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. The disappearance of the purple color of potassium permanganate can be a visual indicator of consumption, but allowing the reaction to stir for several hours at an elevated temperature is crucial for complete oxidation.

    • Oxidant Stoichiometry: An insufficient amount of the oxidizing agent will lead to incomplete conversion. Ensure the correct molar ratio of the oxidant to the starting material is used. A molar ratio of 4,4'-dimethyl-2,2'-bipyridine to potassium permanganate of 1:4 to 1:8 is often employed.[1]

    • Temperature: The reaction is typically performed at an elevated temperature (e.g., 80°C) to ensure a reasonable reaction rate.[1]

  • Reaction Conditions: The choice of solvent and catalyst can significantly impact the reaction outcome.

    • Acidity: The oxidation is generally carried out in an acidic medium, such as a mixture of water and nitric acid or sulfuric acid.[1] The acidic conditions help to keep the manganese dioxide byproduct in solution and facilitate the oxidation process.

    • Choice of Oxidant: While potassium permanganate is a common choice, sodium dichromate in sulfuric acid can also be used.[2] However, be aware of the environmental and safety concerns associated with chromium compounds.

Issue 2: Presence of Impurities in the Final Dimethyl Ester Product

Q: After esterification, my final product, this compound, is impure. What are the likely impurities and how can I remove them?

A: Impurities in the final product can originate from both the oxidation and esterification steps.

  • Incomplete Esterification: The Fischer-Speier esterification is an equilibrium reaction. The presence of water can drive the reaction backward, leading to incomplete conversion.

    • Monoester and Diacid: The most probable impurities are the monoester (methyl [2,2'-bipyridine]-4-carboxylate-4'-carboxylate) and unreacted [2,2'-bipyridine]-4,4'-dicarboxylic acid.

    • Solution: To drive the equilibrium towards the diester, use a large excess of methanol, which can also serve as the solvent.[3][4] Additionally, ensure all glassware is dry and use anhydrous methanol. The removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also increase the yield.[3]

  • Purification: If impurities are present, purification is necessary.

    • Recrystallization: Recrystallization from a suitable solvent is a common method for purifying the final product.

    • Column Chromatography: For more challenging separations, such as removing the monoester from the diester, column chromatography on silica gel may be required.

Issue 3: Low Yield in the Fischer-Speier Esterification Step

Q: My Fischer-Speier esterification of [2,2'-bipyridine]-4,4'-dicarboxylic acid resulted in a low yield of the dimethyl ester. How can I improve this?

A: Low yields in Fischer-Speier esterification are most often due to the reversible nature of the reaction.

  • Equilibrium Limitations: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.

    • Excess Alcohol: Use a large excess of methanol to push the equilibrium towards the product side.

    • Water Removal: Ensure anhydrous conditions by using dry reagents and glassware. If possible, remove water as it forms.

    • Acid Catalyst: Use a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[3]

  • Reaction Time and Temperature:

    • Ensure the reaction is refluxed for an adequate amount of time to reach equilibrium. Reaction times can range from 1 to 10 hours.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and straightforward synthetic route involves a two-step process:

  • Oxidation: The oxidation of 4,4'-dimethyl-2,2'-bipyridine to [2,2'-bipyridine]-4,4'-dicarboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇).

  • Esterification: The subsequent Fischer-Speier esterification of the resulting dicarboxylic acid with methanol in the presence of an acid catalyst to yield the dimethyl ester.

Q2: What is the major side product in the oxidation of 4,4'-dimethyl-2,2'-bipyridine?

A2: The primary side product is the mono-oxidized species, 4-methyl-[2,2'-bipyridine]-4'-carboxylic acid. This occurs when the oxidation reaction does not go to completion.

Q3: How can I monitor the progress of the oxidation reaction?

A3: When using potassium permanganate, the reaction can be visually monitored. The disappearance of the deep purple color of the permanganate ion indicates its consumption. However, it is recommended to allow the reaction to proceed for a set time under reflux to ensure complete oxidation to the dicarboxylic acid.

Q4: What are the key parameters to control during the Fischer-Speier esterification?

A4: The key parameters to control are:

  • Anhydrous Conditions: The exclusion of water is critical to favor the formation of the ester.

  • Excess Alcohol: Using a large excess of methanol helps to drive the reaction equilibrium towards the product.

  • Acid Catalyst: A strong acid catalyst is necessary to protonate the carboxylic acid and make it more susceptible to nucleophilic attack by the alcohol.

  • Temperature and Reaction Time: Refluxing the reaction mixture for a sufficient amount of time is required to reach equilibrium and maximize the yield.

Experimental Protocols

Protocol 1: Synthesis of [2,2'-bipyridine]-4,4'-dicarboxylic acid via Potassium Permanganate Oxidation

  • Materials:

    • 4,4'-dimethyl-2,2'-bipyridine

    • Potassium permanganate (KMnO₄)

    • Nitric acid (HNO₃)

    • Deionized water

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dimethyl-2,2'-bipyridine in a mixture of deionized water and nitric acid.[1]

    • Heat the solution to 80°C with stirring.[1]

    • Slowly add solid potassium permanganate in portions to the reaction mixture. The reaction is exothermic, so control the rate of addition to maintain the temperature.[1]

    • After the addition is complete, continue to heat the mixture under reflux for several hours to ensure complete oxidation.

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any manganese dioxide that has precipitated.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of 1.[1]

    • The desired [2,2'-bipyridine]-4,4'-dicarboxylic acid will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with deionized water, and dry under vacuum.

Protocol 2: Synthesis of this compound via Fischer-Speier Esterification

  • Materials:

    • [2,2'-bipyridine]-4,4'-dicarboxylic acid

    • Anhydrous methanol

    • Concentrated sulfuric acid (H₂SO₄)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Procedure:

    • Suspend [2,2'-bipyridine]-4,4'-dicarboxylic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

    • Heat the mixture to reflux and maintain the reflux for several hours (typically 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., methanol or ethanol).

Quantitative Data

The following table summarizes the effect of varying molar ratios of reactants on the yield of [2,2'-bipyridine]-4,4'-dicarboxylic acid in the oxidation of 4,4'-dimethyl-2,2'-bipyridine with potassium permanganate.[1]

Molar Ratio (4,4'-dimethyl-2,2'-bipyridine : KMnO₄)Volume of Nitric Acid (mL) per 40 mL WaterYield (%)
1 : 4294
1 : 4489
1 : 4894
1 : 41292
1 : 8491

Visualizations

experimental_workflow cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification start_ox 4,4'-dimethyl-2,2'-bipyridine reagents_ox KMnO4, HNO3, H2O reaction_ox Reflux at 80°C start_ox->reaction_ox reagents_ox->reaction_ox workup_ox Filtration & Acidification (HCl) reaction_ox->workup_ox product_acid [2,2'-bipyridine]-4,4'-dicarboxylic acid workup_ox->product_acid reagents_est Methanol (excess), H2SO4 (cat.) reaction_est Reflux product_acid->reaction_est reagents_est->reaction_est workup_est Extraction & Purification reaction_est->workup_est final_product This compound workup_est->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic problem Low Yield or Impure Final Product check_oxidation Analyze Oxidation Step Product problem->check_oxidation check_esterification Analyze Esterification Step Product problem->check_esterification incomplete_oxidation Incomplete Oxidation? (Presence of mono-acid) check_oxidation->incomplete_oxidation Impurity detected incomplete_esterification Incomplete Esterification? (Presence of mono-ester/di-acid) check_esterification->incomplete_esterification Impurity detected solution_oxidation Increase reaction time Increase oxidant stoichiometry Ensure proper temperature incomplete_oxidation->solution_oxidation Yes solution_esterification Use excess anhydrous methanol Ensure sufficient acid catalyst Increase reflux time incomplete_esterification->solution_esterification Yes

Caption: Troubleshooting logic for low yield or impure product in the synthesis.

References

Technical Support Center: Synthesis and Purification of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The most common and well-documented synthetic pathway involves a two-step process:

  • Oxidation: The synthesis starts with the oxidation of the commercially available precursor, 4,4'-dimethyl-2,2'-bipyridine, to form 2,2'-bipyridine-4,4'-dicarboxylic acid.

  • Esterification: The subsequent step is the esterification of the dicarboxylic acid intermediate to yield the desired product, this compound.

Q2: Which oxidation method is recommended for the first step?

A2: Oxidation of 4,4'-dimethyl-2,2'-bipyridine using potassium permanganate (KMnO₄) in a mixed system of water and nitric acid is a reliable method. This approach is reported to have mild reaction conditions, relatively short reaction times, and high product yields.[1] An alternative method involves oxidation with sodium dichromate (Na₂Cr₂O₇·2H₂O) in concentrated sulfuric acid.[2]

Q3: What are the recommended methods for the esterification of 2,2'-bipyridine-4,4'-dicarboxylic acid?

A3: Two primary methods for the esterification are:

  • Fischer-Speier Esterification: This classic method involves refluxing the dicarboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[3][4][5][6][7] To drive the equilibrium towards the product, it is crucial to remove the water formed during the reaction, either by using a Dean-Stark apparatus or a large excess of the alcohol.[3][4][7]

  • Using Thionyl Chloride (SOCl₂): This method involves reacting the dicarboxylic acid with thionyl chloride to form the more reactive acyl chloride intermediate, which is then reacted with methanol to give the dimethyl ester. This can be a one-pot reaction or a two-step process where the acyl chloride is isolated first.

Q4: What are the typical impurities I might encounter?

A4: Potential impurities can include unreacted starting materials (4,4'-dimethyl-2,2'-bipyridine or 2,2'-bipyridine-4,4'-dicarboxylic acid), partially esterified product (the monoester), and byproducts from side reactions depending on the synthetic route. For instance, in the oxidation step, incomplete oxidation might leave traces of the starting material. During esterification, especially under harsh acidic conditions, side reactions of the bipyridine core could occur, although this is less common.

Q5: What are the most effective purification techniques for this compound?

A5: The primary methods for purification are recrystallization and column chromatography.

  • Recrystallization: This is a common and effective method for purifying the final product. A suitable solvent system needs to be identified where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: For separating the desired diester from the monoester and other impurities, flash chromatography on silica gel can be employed.[8] The choice of eluent is critical for achieving good separation.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause(s) Solution(s)
Low yield in the oxidation of 4,4'-dimethyl-2,2'-bipyridine Incomplete reaction due to insufficient oxidant or reaction time.Increase the molar ratio of the oxidizing agent (e.g., KMnO₄) to the starting material.[1] Extend the reaction time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
Degradation of the product under harsh reaction conditions.Ensure the reaction temperature is controlled, especially during the addition of the oxidant, as the reaction can be exothermic.
Low yield in the esterification reaction Incomplete reaction due to equilibrium limitations in Fischer esterification.Use a large excess of methanol to shift the equilibrium towards the product.[4][6] Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent.[3][4]
Incomplete conversion of the dicarboxylic acid to the acyl chloride when using SOCl₂.Ensure the thionyl chloride is fresh and the reaction is carried out under anhydrous conditions. An excess of SOCl₂ may be required.
The dicarboxylic acid starting material is not fully dissolved.For the esterification step, ensure the dicarboxylic acid is sufficiently soluble in the reaction medium. If not, a co-solvent might be necessary.
Product is a mixture of monoester and diester Incomplete esterification.Increase the reaction time and/or the amount of methanol and acid catalyst.
Insufficient amount of esterifying agent (e.g., SOCl₂/methanol).Use a sufficient excess of the esterifying agent to ensure both carboxylic acid groups react.
Purification Troubleshooting
Problem Possible Cause(s) Solution(s)
Difficulty in recrystallizing the product The chosen solvent is not suitable (product is too soluble or insoluble).Perform small-scale solubility tests with a range of solvents to find an appropriate one. Common solvents for recrystallization of similar compounds include ethyl acetate, ethanol, and toluene.[8]
The product "oils out" instead of crystallizing.The solution may be too concentrated, or the cooling process is too rapid. Try adding a small amount of hot solvent to redissolve the oil and then allow it to cool more slowly. Seeding with a pure crystal can also promote crystallization.[8]
Low recovery after recrystallization Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the crude product.[8]
The product is significantly soluble in the cold solvent.Cool the solution in an ice bath to minimize solubility and maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.[8]
Poor separation in column chromatography The eluent system is not optimal.Systematically test different solvent mixtures with varying polarities using TLC to find the best eluent system for separating the desired product from impurities. A common starting point could be a mixture of hexane and ethyl acetate.[8]
The column is overloaded.Use an appropriate amount of crude product relative to the amount of silica gel in the column.

Quantitative Data

Table 1: Reported Yields for the Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid

Oxidizing Agent Reaction Conditions Yield (%) Reference
Potassium Permanganate (KMnO₄)Water/Nitric Acid mixture82 - 96[1]
Sodium Dichromate (Na₂Cr₂O₇·2H₂O)Concentrated Sulfuric AcidNot specified[2]

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid via Potassium Permanganate Oxidation[1]

Materials:

  • 4,4'-dimethyl-2,2'-bipyridine

  • Potassium permanganate (KMnO₄)

  • Nitric acid

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve 4,4'-dimethyl-2,2'-bipyridine in a mixture of deionized water and nitric acid in a round-bottom flask.

  • Slowly add potassium permanganate to the solution while stirring. The reaction is exothermic, so control the rate of addition to maintain a mild temperature.

  • Continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and filter under reduced pressure to remove any insoluble matter.

  • To the filtrate, add concentrated hydrochloric acid to adjust the pH to 1. This will cause the precipitation of a white solid.

  • Allow the crystallization to complete, then collect the white crystals by suction filtration.

  • Wash the collected crystals with deionized water.

  • Dry the product under vacuum to obtain 2,2'-bipyridine-4,4'-dicarboxylic acid.

Protocol 2: Synthesis of this compound via Fischer Esterification (General Procedure)

Materials:

  • 2,2'-bipyridine-4,4'-dicarboxylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC until the starting material is consumed).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_esterification Step 2: Esterification start 4,4'-dimethyl-2,2'-bipyridine oxidant KMnO4 / H2O, HNO3 start->oxidant oxidation Oxidation Reaction oxidant->oxidation workup1 Acidification (HCl) oxidation->workup1 intermediate 2,2'-bipyridine-4,4'-dicarboxylic acid workup1->intermediate reagents Methanol (excess) / H2SO4 (cat.) intermediate->reagents esterification Fischer Esterification (Reflux) reagents->esterification workup2 Neutralization & Extraction esterification->workup2 purification Purification (Recrystallization / Chromatography) workup2->purification product This compound purification->product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Low Yield or Purity Issue step_check Identify the problematic step: Synthesis or Purification? start->step_check reaction_incomplete Incomplete Reaction? step_check->reaction_incomplete Synthesis recrystallization_fail Recrystallization Failure? step_check->recrystallization_fail Purification side_reactions Side Reactions? reaction_incomplete->side_reactions No incomplete_sol Optimize reaction conditions: - Increase reaction time - Increase reagent stoichiometry - Adjust temperature reaction_incomplete->incomplete_sol Yes side_sol Modify reaction conditions: - Use milder reagents - Control temperature carefully - Purify starting materials side_reactions->side_sol Yes chromatography_fail Poor Chromatographic Separation? recrystallization_fail->chromatography_fail No recrystallization_sol Optimize recrystallization: - Screen for suitable solvents - Control cooling rate - Use seed crystals recrystallization_fail->recrystallization_sol Yes chromatography_sol Optimize chromatography: - Screen for optimal eluent system - Check column loading chromatography_fail->chromatography_sol Yes

Caption: A logical workflow for troubleshooting common issues in the synthesis and purification process.

References

stability testing of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate under common experimental conditions. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid in a tightly sealed container at -20°C. For short-term storage, 0-8°C is also acceptable. The compound is a white to off-white powder.[1] It is advisable to protect it from moisture and light to prevent potential degradation.

Q2: What is the solubility of this compound in common solvents?

Q3: Is this compound stable in aqueous solutions?

The ester functional groups in this compound are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This hydrolysis reaction will yield the corresponding carboxylic acid, 2,2'-bipyridine-4,4'-dicarboxylic acid, and methanol. For a related compound, 2,2'-bipyridine-5,5'-dicarboxylic acid, it is not recommended to store its aqueous solution for more than one day, which suggests a potential for instability in aqueous environments. Therefore, it is advisable to prepare aqueous solutions fresh and use them promptly. The stability in aqueous media will be highly dependent on the pH of the solution.

Q4: What is the thermal stability of this compound?

The melting point of this compound is reported to be in the range of 208-212°C.[4] Bipyridine compounds generally exhibit good thermal stability. However, prolonged exposure to high temperatures may lead to decomposition. It is recommended to handle the compound at elevated temperatures only when necessary and for the shortest possible duration.

Q5: How photostable is this compound?

The bipyridine core is a chromophore that absorbs UV light, which can potentially lead to photodegradation upon prolonged exposure to light. While specific photostability studies on the dimethyl ester are not widely published, related bipyridine derivatives are known to be light-sensitive. It is good laboratory practice to protect solutions and solid samples of the compound from light, especially from high-energy UV sources.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected Precipitation from Solution - Poor solubility in the chosen solvent. - Hydrolysis of the ester to the less soluble dicarboxylic acid. - Change in temperature affecting solubility.- Test solubility in a small scale with different solvents. - Prepare solutions fresh, especially aqueous or protic solutions. - Analyze the precipitate to identify its composition (e.g., via NMR, IR, or MS). - Ensure the working temperature is within the solubility limits of the compound.
Low Yield in a Reaction - Degradation of the starting material. - Incompatibility with reaction conditions (e.g., strong acid/base).- Check the purity of the starting material before use. - Store the compound under the recommended conditions. - Avoid harsh acidic or basic conditions if ester integrity is required. - Perform reactions under an inert atmosphere if oxidation is suspected.
Appearance of New Peaks in HPLC/LC-MS Analysis - Hydrolysis to the dicarboxylic acid. - Photodegradation. - Thermal degradation.- Confirm the identity of the new peak by comparing with a standard of the dicarboxylic acid. - Protect the sample from light during preparation and analysis. - Avoid excessive heating of the sample. - Check the stability of the compound in the mobile phase.
Inconsistent Experimental Results - Batch-to-batch variability of the compound. - Gradual degradation of the stock solution.- Verify the purity of each new batch of the compound. - Prepare fresh stock solutions regularly and store them appropriately. - Monitor the purity of the stock solution over time using a suitable analytical method.

Physicochemical Properties and Stability Summary

Property Value Source
Molecular Formula C₁₄H₁₂N₂O₄[1][5][6]
Molecular Weight 272.26 g/mol [1][4][5][6]
Appearance White to off-white powder[1]
Melting Point 208-212 °C[4]
Recommended Storage -20°C (long-term), 0-8°C (short-term)[1]
Potential Instabilities - Hydrolysis: Susceptible in acidic or basic aqueous solutions. - Photodegradation: Possible upon prolonged exposure to UV light. - Thermal Degradation: Possible at temperatures approaching its melting point.Inferred from chemical structure and data on related compounds.
Incompatibilities Strong oxidizing agents, strong acids, and strong bases.[2]

Experimental Protocols

Protocol 1: General Procedure for Evaluating pH Stability
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final desired concentration. Ensure the amount of organic solvent is minimal to avoid affecting the buffer's properties.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C). Protect the samples from light.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Analysis: Quantify the peak area of the parent compound at each time point to determine the rate of degradation at each pH.

Protocol 2: General Procedure for Evaluating Photostability
  • Sample Preparation: Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water, if stable) at a known concentration.

  • Exposure: Expose the solution to a controlled light source that mimics ICH guidelines (e.g., a combination of cool white fluorescent and near-UV lamps). A dark control sample, wrapped in aluminum foil, should be placed alongside the test sample to monitor for any non-photolytic degradation.

  • Time Points: At various time points, withdraw aliquots from both the exposed and dark control samples.

  • Analysis: Analyze the samples by HPLC or a similar method to determine the concentration of the parent compound.

  • Data Analysis: Compare the degradation of the exposed sample to the dark control to assess the extent of photodegradation.

Diagrams

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results start Prepare Stock Solution prep_samples Prepare Samples in Relevant Media (e.g., Buffers, Solvents) start->prep_samples ph_stress pH Stress (Acidic, Neutral, Basic) prep_samples->ph_stress thermal_stress Thermal Stress (Elevated Temperature) prep_samples->thermal_stress photo_stress Photostability (Light Exposure vs. Dark Control) prep_samples->photo_stress sampling Sample at Time Points ph_stress->sampling thermal_stress->sampling photo_stress->sampling analysis Analytical Method (e.g., HPLC, LC-MS) sampling->analysis quantification Quantify Degradation analysis->quantification data_analysis Determine Degradation Rate and Pathway quantification->data_analysis end Stability Report data_analysis->end

Caption: Experimental workflow for assessing the stability of this compound.

Caption: Troubleshooting flowchart for unexpected experimental results.

References

Technical Support Center: Scaling Up Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound, categorized by the synthetic step.

Stage 1: Oxidation of 4,4'-Dimethyl-2,2'-bipyridine to 2,2'-Bipyridine-4,4'-dicarboxylic Acid
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Dicarboxylic Acid 1. Incomplete oxidation reaction.2. Sub-optimal reaction temperature (too low or too high).3. Product loss during filtration and washing due to some solubility in the mother liquor.4. Incorrect stoichiometry of the oxidizing agent.1. Increase reaction time and monitor progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).2. Optimize the reaction temperature. The oxidation is exothermic, so careful temperature control is crucial.[1]3. Use a finer filter paper or a filter press for larger quantities. Minimize the volume of washing solvent.4. Ensure the oxidizing agent (e.g., potassium permanganate) is added in the correct molar excess.
Difficulty Filtering Precipitated Dicarboxylic Acid 1. The precipitate consists of very fine particles, clogging the filter medium.2. The product precipitates as a gummy or oily solid instead of a crystalline powder.1. Allow the precipitate to age in the mother liquor with gentle stirring to encourage particle growth. Using a centrifuge to pellet the solid before decanting the supernatant can be an alternative for larger scales.2. Ensure the acidification step is performed slowly and with vigorous stirring. Check the pH to ensure complete precipitation.
Product Contamination with Heavy Metals (e.g., Chromium) Use of heavy metal-based oxidizing agents like sodium dichromate.1. Thoroughly wash the crude product with deionized water until the filtrate is colorless.2. Consider alternative, greener oxidation methods, such as using potassium permanganate in a mixed water/nitric acid system, which is suitable for large-scale production.[2]
Stage 2: Esterification of 2,2'-Bipyridine-4,4'-dicarboxylic Acid
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Conversion to Diester (Presence of Monoester and/or Diacid) 1. Insufficient reaction time.2. Equilibrium not driven to the product side.3. Inadequate amount of acid catalyst.1. Extend the reflux time and monitor the reaction progress by TLC or HPLC.2. Use a large excess of methanol (can be used as the solvent). Remove water as it forms using a Dean-Stark trap, especially on a larger scale.3. Increase the catalytic amount of sulfuric acid.
Low Yield of Dimethyl Ester 1. Product loss during work-up and extraction.2. Reversion of the ester to the carboxylic acid during work-up.3. Thermal degradation if heated too strongly or for too long.1. Optimize the extraction procedure. Ensure the pH of the aqueous phase is basic during extraction to minimize the solubility of the ester.2. Neutralize the reaction mixture carefully with a weak base (e.g., sodium bicarbonate solution) before extraction.3. Maintain a consistent and appropriate reflux temperature.
Product is a Dark Color or Oily 1. Charring of the starting material or product by the strong acid catalyst at high temperatures.2. Presence of colored impurities from the oxidation step.1. Add the sulfuric acid slowly and with cooling. Ensure the reaction temperature does not exceed the reflux temperature of methanol.2. Purify the intermediate dicarboxylic acid thoroughly before proceeding to the esterification step. The crude ester can be treated with activated carbon.
Stage 3: Purification of this compound
Problem Potential Cause(s) Recommended Solution(s)
Difficulty in Recrystallization 1. "Oiling out" instead of crystallizing.2. No crystal formation upon cooling.1. The solution may be too concentrated, or cooling is too rapid. Add a small amount of hot solvent to dissolve the oil and allow for slower cooling. Seeding with a pure crystal can also induce crystallization.2. The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures. Evaporate some of the solvent to increase the concentration and try cooling again.
Low Recovery After Recrystallization 1. Too much solvent was used for recrystallization.2. The product has significant solubility in the cold recrystallization solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.2. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 2,2'-Bipyridine-4,4'-dicarboxylic acid?

A1: The most prevalent and scalable method is the oxidation of 4,4'-dimethyl-2,2'-bipyridine.[1] This is often carried out using strong oxidizing agents like potassium permanganate in a mixed aqueous and nitric acid system, which is amenable to large-scale production.[2]

Q2: What are the main challenges when scaling up the initial oxidation step?

A2: The primary challenges include:

  • Exothermic Reaction Management: The oxidation is highly exothermic, and on a large scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of side products.[1]

  • Mixing Efficiency: Achieving uniform mixing of the solid starting material and the oxidizing agent in large reactors can be difficult, potentially leading to localized "hot spots" and incomplete reactions.[1]

  • Product Isolation: Handling and filtering large volumes of the precipitated dicarboxylic acid can be challenging.[1]

Q3: Why is the Fischer esterification recommended for the synthesis of the dimethyl ester, and what are the key considerations?

A3: Fischer esterification, the reaction of the dicarboxylic acid with an alcohol (methanol) in the presence of an acid catalyst (like sulfuric acid), is often preferred for large-scale synthesis due to the low cost of reagents. The main challenge is that the reaction is an equilibrium.[3] To drive the reaction towards the product, a large excess of the alcohol is typically used, and the water formed as a byproduct should be removed.[3]

Q4: How can I monitor the progress of the esterification reaction?

A4: The reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the disappearance of the starting dicarboxylic acid and the formation of the mono- and di-esters.

Q5: What are the best solvents for recrystallizing the final this compound product?

A5: While specific solvent systems for the dimethyl ester are not extensively reported, common solvents for the recrystallization of similar bipyridine compounds include ethyl acetate, ethanol, and toluene.[2] The choice of solvent will depend on the solubility of the crude product and its impurities. It is recommended to perform small-scale solvent screening to identify the optimal system.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scaled-Up Oxidation Reaction Parameters (Illustrative)
ParameterLab-Scale (10 g)Pilot-Scale (1 kg)
Reactant (4,4'-dimethyl-2,2'-bipyridine) 10 g1 kg
Oxidizing Agent (KMnO₄) ~86 g~8.6 kg
Reaction Temperature 80-90 °C80-90 °C (with careful monitoring and cooling)
Reaction Time 6-8 hours8-12 hours
Typical Yield 85-95%80-90%
Purity (Crude Diacid) >95%>93%

Note: This data is illustrative and may vary depending on the specific equipment and conditions used.

Table 2: Comparison of Lab-Scale vs. Scaled-Up Esterification Reaction Parameters (Illustrative)
ParameterLab-Scale (10 g)Pilot-Scale (1 kg)
Reactant (Diacid) 10 g1 kg
Methanol 200 mL20 L
Catalyst (Conc. H₂SO₄) 2 mL200 mL
Reaction Temperature Reflux (~65 °C)Reflux (~65 °C)
Reaction Time 12-24 hours24-48 hours
Typical Yield 80-90%75-85%
Purity (Crude Diester) >97%>95%

Note: This data is illustrative and may vary depending on the specific equipment and conditions used.

Experimental Protocols

Protocol 1: Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic Acid (Scaled-Up)

Materials:

  • 4,4'-Dimethyl-2,2'-bipyridine

  • Potassium permanganate (KMnO₄)

  • Nitric acid (concentrated)

  • Deionized water

  • Hydrochloric acid (concentrated)

Procedure:

  • In a suitable reactor, dissolve 4,4'-dimethyl-2,2'-bipyridine in a mixture of deionized water and a small amount of nitric acid.

  • Heat the mixture to approximately 80°C with vigorous stirring.

  • Gradually add solid potassium permanganate in portions, carefully controlling the addition rate to manage the exothermic reaction and maintain the temperature between 80-90°C.

  • After the addition is complete, continue stirring at 80-90°C for 6-8 hours, or until reaction completion is confirmed by TLC/HPLC.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 1-2 to precipitate the dicarboxylic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the white precipitate by filtration, wash thoroughly with cold deionized water, and dry under vacuum.

Protocol 2: Synthesis of this compound (Fischer Esterification)

Materials:

  • 2,2'-Bipyridine-4,4'-dicarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in a large excess of anhydrous methanol in a reactor equipped with a reflux condenser.

  • With stirring, slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC/HPLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate or ethanol).

Mandatory Visualization

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Esterification & Purification Start Start Raw_Materials_1 4,4'-Dimethyl-2,2'-bipyridine KMnO4, H2O, HNO3 Start->Raw_Materials_1 Oxidation Oxidation Reaction (80-90°C) Raw_Materials_1->Oxidation Filtration_1 Filter MnO2 Oxidation->Filtration_1 Precipitation Acidification (HCl) & Precipitation Filtration_1->Precipitation Filtration_2 Filter & Wash Diacid Precipitation->Filtration_2 Drying_1 Dry Diacid Filtration_2->Drying_1 Diacid_Product 2,2'-Bipyridine-4,4'-dicarboxylic Acid Drying_1->Diacid_Product Raw_Materials_2 Diacid Product Methanol, H2SO4 (cat.) Diacid_Product->Raw_Materials_2 Esterification Fischer Esterification (Reflux) Raw_Materials_2->Esterification Workup Neutralization (NaHCO3) & Extraction Esterification->Workup Drying_2 Dry Organic Phase (Na2SO4) Workup->Drying_2 Evaporation Solvent Removal Drying_2->Evaporation Crude_Ester Crude Dimethyl Ester Evaporation->Crude_Ester Purification Recrystallization Crude_Ester->Purification Final_Product Dimethyl [2,2'-bipyridine]- 4,4'-dicarboxylate Purification->Final_Product

Caption: Production workflow for this compound.

G Start Low Yield in Esterification? Check_Time Was reaction time sufficient? Start->Check_Time Yes Check_Reagents Were reagents in correct excess/ratio? Start->Check_Reagents No Check_Water Was water effectively removed? Check_Time->Check_Water Equilibrium_Issue Root Cause: Equilibrium Not Shifted Check_Reagents->Equilibrium_Issue Incomplete_Reaction Root Cause: Incomplete Reaction Check_Water->Incomplete_Reaction Yes Check_Water->Equilibrium_Issue No Increase_Time Solution: Increase Reflux Time Incomplete_Reaction->Increase_Time Increase_MeOH Solution: Increase Methanol Excess Equilibrium_Issue->Increase_MeOH Remove_Water Solution: Use Dean-Stark Trap Equilibrium_Issue->Remove_Water

Caption: Troubleshooting logic for low yield in the esterification step.

References

Technical Support Center: Optimizing Ligand Concentration for Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ligand concentration for metal complex formation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the ligand-to-metal molar ratio?

A good starting point depends on the expected coordination number of the metal ion. For monodentate ligands (ligands that bind to the metal at a single point), a 1:1 or 1:2 metal-to-ligand ratio is common for initial screening. For polydentate ligands (which bind at multiple sites), a 1:1 ratio is typically the starting point.[1] It is crucial to determine the optimal stoichiometry experimentally, as using an incorrect ratio can lead to low yields or the formation of undesired species.[2]

Q2: How does the choice of solvent affect my complex formation?

The solvent plays a critical role in the stability and formation of metal complexes.[2][3] Key factors to consider include:

  • Polarity: Polar solvents can stabilize charged complexes.[3]

  • Coordinating Ability: A strongly coordinating solvent (a donor solvent) might compete with your ligand for binding sites on the metal ion, potentially reducing the yield.[2] Acetonitrile, for example, is often used as it has a moderate dielectric constant and is weakly coordinating, allowing the ligand to easily complex the metal ion.[4]

  • Solubility: The solvent must be able to dissolve the metal salt and the ligand to facilitate their interaction. The resulting complex must also be soluble enough to prevent premature precipitation.

Q3: How can I quickly confirm that a metal complex has formed?

A color change upon mixing the metal salt and ligand is often a strong initial indicator of complex formation.[2] For more definitive, yet rapid confirmation, techniques like UV-Vis spectroscopy can show the appearance of new absorption bands distinct from the starting materials. Other techniques like FT-IR can show shifts in vibrational frequencies (e.g., C=O or N-H stretches) upon coordination to the metal.[5]

Troubleshooting Guide

This guide addresses common issues encountered during metal complexation experiments.

Q1: Why is the yield of my metal complex unexpectedly low?

Answer: Low yields can stem from several factors:

  • Suboptimal Stoichiometry: The metal-to-ligand ratio may be incorrect, limiting the amount of complex formed. It is essential to determine the correct stoichiometry experimentally using methods like Job's Plot or the Mole-Ratio method.[2][6][7]

  • Reaction Equilibrium: The reaction may not have reached equilibrium. Consider extending the reaction time or gently heating the mixture if the components are thermally stable.

  • Poor Ligand Affinity: The chosen ligand may have a low binding affinity for the metal ion. The stability of a complex depends on factors like the charge and size of the metal ion and the basicity and structure of the ligand.[3]

  • Solvent Competition: The solvent may be coordinating to the metal ion, competing with the ligand and reducing the yield.[2] Try a less-coordinating solvent.

  • Degradation: The reaction conditions (e.g., pH, temperature) might be causing the ligand or metal salt to decompose.

Q2: My product is precipitating during the reaction. What should I do?

Answer: Uncontrolled precipitation can lead to impurities and low yields. Consider these causes and solutions:

  • Low Solubility of the Complex: The final complex may be poorly soluble in the chosen solvent. You may need to switch to a different solvent or solvent mixture. In some cases, modifying the ligand to include solubilizing groups can help.

  • pH-Induced Precipitation: The pH can affect the charge of the ligand and the solubility of the complex.[2] Metal hydroxides can also precipitate at specific pH values. Ensure the pH of your reaction medium is controlled and appropriate for keeping your complex in solution.

  • Formation of Insoluble Polymers: At high concentrations, some multidentate ligands can bridge multiple metal centers, forming insoluble coordination polymers.[2] Try running the reaction at a higher dilution.

Q3: I seem to be forming multiple products or have significant impurities. How can I optimize for a single product?

Answer: The formation of multiple species is a common challenge.

  • Stepwise Formation: Many complexes form in a stepwise manner.[8] For example, a metal that can coordinate two ligands (ML₂) might form ML first. Adjusting the ligand concentration can favor the desired species. A large excess of the ligand will typically favor the formation of the fully coordinated complex.

  • Control of Reaction Conditions: Temperature and reaction time can influence the thermodynamic versus kinetic product. Experiment with different temperatures to favor the formation of the desired, thermodynamically stable complex.

  • Purification: If multiple species are unavoidable during the reaction, purification techniques such as recrystallization, column chromatography, or preparative HPLC will be necessary to isolate the target complex.

Data Tables

Table 1: Common Ligand-to-Metal Ratios Based on Coordination Geometry

Coordination NumberTypical GeometryExample Metal IonsCommon Stoichiometry (Metal:Ligand) for Monodentate Ligands
2LinearAg⁺, Au⁺, Cu⁺1:2
4TetrahedralZn²⁺, Cd²⁺, Co²⁺1:4
4Square PlanarPt²⁺, Pd²⁺, Ni²⁺1:4
6OctahedralFe²⁺/³⁺, Co³⁺, Cr³⁺, Ru²⁺/³⁺1:6

Note: This table provides general guidelines. The actual stoichiometry must be confirmed experimentally.

Table 2: Troubleshooting Summary

ProblemPotential CauseSuggested Solution
Low Yield Incorrect stoichiometryDetermine optimal ratio using Job's Plot or Mole-Ratio Method.[6][7]
Competing solventUse a less-coordinating solvent (e.g., acetonitrile, dichloromethane).[4]
Reaction not at equilibriumIncrease reaction time or gently heat.
Precipitation Low complex solubilityChange solvent or increase reaction dilution.
Incorrect pHBuffer the reaction solution.
Polymer formationDecrease the concentration of reactants.
Multiple Products Stepwise complex formationIncrease the excess of the ligand to push the equilibrium to the final product.
Kinetic vs. thermodynamic controlVary the reaction temperature and time.

Table 3: Influence of Solvent Properties on Complex Formation

Solvent PropertyEffect on Complex FormationExample Solvents
High Polarity / Dielectric Constant Stabilizes charged metal ions and complexes.[3]Water, DMSO, DMF
Low Coordinating Ability Reduces competition with the ligand for the metal center, often leading to higher yields.[4]Acetonitrile, Acetone, Dichloromethane
High Coordinating Ability Can compete with the ligand, potentially hindering complex formation or acting as a labile (easily replaced) ligand.Water, Pyridine, DMSO
Aprotic Avoids unwanted protonation/deprotonation of the ligand.Acetonitrile, THF, Dichloromethane
Key Experimental Protocols

1. Method of Continuous Variation (Job's Plot) for Stoichiometry Determination

This method is used to determine the stoichiometry of a complex in solution by preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.[7][9]

Methodology:

  • Prepare stock solutions of the metal salt (M) and the ligand (L) at the same concentration (e.g., 1 mM).

  • In a series of vials or test tubes, prepare different mixtures of the M and L solutions where the total volume is constant (e.g., 10 mL), but the volume ratios vary (e.g., 9:1 M:L, 8:2 M:L, ..., 1:9 M:L).

  • Allow the solutions to equilibrate for a set amount of time.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal complex. This wavelength should be one where the starting materials have minimal or no absorbance.[10]

  • Plot the measured absorbance versus the mole fraction of the ligand.

  • The plot will typically consist of two linear portions that intersect. The mole fraction at the point of intersection indicates the stoichiometry of the complex.[9][10] For example, an intersection at a mole fraction of 0.67 for the ligand suggests a 1:2 metal-to-ligand complex.

2. Mole-Ratio Method for Stoichiometry Determination

An alternative method where the concentration of one component (usually the metal) is held constant while the concentration of the other (the ligand) is varied.[6][10]

Methodology:

  • Prepare a series of solutions, each containing the same concentration of the metal ion.

  • To each solution, add a progressively increasing concentration of the ligand (e.g., 0.5, 1.0, 1.5, ... equivalents).

  • Allow the solutions to equilibrate.

  • Measure the absorbance of each solution at the λ_max of the complex.

  • Plot the absorbance versus the molar ratio of ligand to metal.

  • The plot will show an increase in absorbance that becomes linear until the metal is saturated. The point at which the slope changes indicates the stoichiometric ratio.[6]

3. Other Essential Characterization Techniques

Once the optimal concentration is found and the complex is synthesized and purified, its identity and structure must be confirmed using a combination of techniques:[5]

  • NMR Spectroscopy (¹H, ¹³C, etc.): To characterize the ligand environment in diamagnetic complexes.[11]

  • Mass Spectrometry (ESI-MS, MALDI-TOF): To confirm the molecular weight of the complex.[12]

  • Elemental Analysis (CHN): To determine the empirical formula.[5]

  • X-ray Crystallography: To determine the precise 3D structure of the complex if suitable crystals can be grown.[11][13]

Visualized Workflows and Logic

G start Define Metal (M) and Ligand (L) stocks Prepare Equimolar Stock Solutions of M and L start->stocks exp_design Design Experiment (e.g., Job's Plot, Mole-Ratio) stocks->exp_design spectro Spectroscopic Analysis (e.g., UV-Vis) exp_design->spectro plot Plot Data (Absorbance vs. Mole Ratio) spectro->plot stoich Determine Stoichiometry plot->stoich optimize Optimize Reaction Conditions (Solvent, Temp, pH) stoich->optimize Stoichiometry Known synthesis Bulk Synthesis & Purification optimize->synthesis char Full Characterization (NMR, MS, X-ray) synthesis->char end Final Complex char->end

Caption: General workflow for optimizing and synthesizing a metal complex.

G start Problem: Low Yield check_stoich Is Stoichiometry Known and Optimized? start->check_stoich det_stoich Determine Stoichiometry (e.g., Job's Plot) check_stoich->det_stoich No check_cond Are Reaction Conditions (Time, Temp) Sufficient? check_stoich->check_cond Yes rerun_opt Re-run reaction with optimal M:L ratio det_stoich->rerun_opt final_check Re-evaluate Yield rerun_opt->final_check inc_time_temp Increase reaction time or temperature check_cond->inc_time_temp No check_solvent Is Solvent Competing with Ligand? check_cond->check_solvent Yes inc_time_temp->final_check change_solvent Switch to a non-coordinating solvent check_solvent->change_solvent Yes check_solvent->final_check No/ Unsure change_solvent->final_check

Caption: Troubleshooting decision tree for a low-yield metal complex reaction.

References

Technical Support Center: Improving OLED Performance with Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate Synonyms: 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine, 4,4'-Dimethoxycarbonyl-2,2'-bipyridine

This technical support center is designed for researchers, scientists, and professionals in drug development who are exploring the use of this compound and related bipyridine compounds to enhance the performance of Organic Light-Emitting Diodes (OLEDs). While direct research on the application of this compound in OLEDs is limited, this guide draws upon established principles and experimental data from similar 2,2'-bipyridine-based materials to provide comprehensive troubleshooting advice and frequently asked questions.

I. Frequently Asked Questions (FAQs)

Q1: What is the potential role of this compound in an OLED device?

Based on the known properties of 2,2'-bipyridine derivatives, this compound could potentially function as an electron transport material (ETM) or as a ligand in a phosphorescent emitter.[1] Bipyridine-based materials are known for their electron-deficient nature, which facilitates electron transport.[2] Additionally, bipyridine ligands are integral to many phosphorescent metal complexes used in the emissive layer of OLEDs.[3][4]

Q2: What are the key material properties to consider for an effective ETM?

An effective ETM should possess several key characteristics to enhance OLED performance:

  • Appropriate HOMO and LUMO energy levels: This is crucial for minimizing the electron injection barrier from the cathode and for effective hole blocking.[2]

  • High electron mobility: This ensures efficient transport of electrons to the emissive layer for recombination with holes.[2]

  • High thermal stability: A high glass transition temperature (Tg) and thermal decomposition temperature are necessary to prevent device degradation from the heat generated during operation.[2]

  • Amorphous film-forming capability: Amorphous thin films help to avoid light scattering and quenching at crystal boundaries.[2]

Q3: How can the performance of an OLED with a new bipyridine-based material be characterized?

A comprehensive characterization of an OLED device involves a suite of electrical and optical measurements:

  • Current-Voltage-Luminance (IVL) characteristics: This fundamental measurement provides information on the turn-on voltage, current density, and brightness of the device.[5]

  • External Quantum Efficiency (EQE): EQE is a critical metric that quantifies the ratio of photons emitted to the number of electrons injected.

  • Power Efficiency: This measures the light output per unit of electrical power input (lumens per watt).

  • Electroluminescence (EL) Spectrum: This reveals the color purity and emission wavelength of the device.

  • Impedance Spectroscopy and Transient Electroluminescence: These advanced techniques can provide insights into charge transport, trapping, and recombination dynamics within the device.[5][6]

Q4: What are common causes of low efficiency in OLEDs using novel materials?

Low efficiency in OLEDs can stem from several factors:

  • Poor charge balance: An imbalance between the number of electrons and holes reaching the emissive layer leads to inefficient recombination.

  • Energy level mismatch: Large energy barriers at the interfaces between different layers can impede charge injection.

  • Material instability: Degradation of the organic materials can create non-emissive sites and quench excitons.[7]

  • Sub-optimal layer thickness: The thickness of each layer in the OLED stack needs to be carefully optimized for balanced charge transport and recombination.

II. Troubleshooting Guides

This section provides practical guidance for addressing specific issues that may arise during the experimental use of this compound or similar compounds in OLEDs.

Issue 1: High Turn-On Voltage

Question: My OLED device incorporating this compound as the ETM shows an unexpectedly high turn-on voltage. What are the likely causes and how can I resolve this?

Answer: A high turn-on voltage is often indicative of a large energy barrier for electron injection from the cathode to the ETM.

Troubleshooting Steps:

  • Evaluate Energy Level Alignment:

    • Determine the LUMO (Lowest Unoccupied Molecular Orbital) energy level of your this compound.

    • Compare this with the work function of your cathode material (e.g., Aluminum, ~4.3 eV).[8] A large difference creates a significant injection barrier.

  • Introduce an Electron Injection Layer (EIL):

    • Insert a thin layer of a material with a low work function, such as Lithium Fluoride (LiF), between the ETM and the cathode.[9] This can effectively lower the electron injection barrier.

  • Optimize ETM Thickness:

    • Systematically vary the thickness of the this compound layer. An overly thick layer can increase the driving voltage.

  • Check for Contamination:

    • Ensure the purity of your material and the cleanliness of the deposition chamber. Contaminants at the ETM/cathode interface can hinder electron injection.

Issue 2: Low External Quantum Efficiency (EQE)

Question: The EQE of my device is significantly lower than expected. How can I improve it?

Answer: Low EQE is often a result of imbalanced charge transport, leading to an excess of one type of charge carrier in the emissive layer and quenching of excitons.

Troubleshooting Steps:

  • Balance Charge Injection and Transport:

    • Adjust the thickness of the hole transport layer (HTL) and the electron transport layer (ETM) to balance the flux of holes and electrons reaching the emissive layer.

  • Optimize Doping Concentration (if used as a host or in a doped layer):

    • If this compound is used as a host for a phosphorescent emitter, the doping concentration is critical. Too high a concentration can lead to self-quenching.

  • Investigate Film Morphology:

    • Use Atomic Force Microscopy (AFM) to examine the surface morphology of the organic layers. Rough or non-uniform films can lead to short circuits and reduced efficiency.[10] Consider post-fabrication annealing to improve film quality.

  • Verify Material Purity:

    • Impurities in the organic materials can act as traps for charge carriers or quenching sites for excitons. Ensure high purity of all materials through techniques like sublimation.

Issue 3: Poor Device Stability and Short Lifetime

Question: My OLED shows promising initial performance, but the brightness degrades rapidly. What can I do to improve the operational lifetime?

Answer: Rapid degradation can be caused by material instability, poor encapsulation, or operating the device under excessive stress.[7]

Troubleshooting Steps:

  • Enhance Encapsulation:

    • OLED materials are highly sensitive to oxygen and moisture.[7] Use high-quality encapsulation techniques, such as sealing with a glass lid and UV-curable epoxy in an inert atmosphere, to protect the device.

  • Assess Material Stability:

    • Perform cyclic voltammetry to assess the electrochemical stability of this compound. Materials with reversible redox cycles tend to be more stable.

  • Optimize Driving Conditions:

    • Operating the device at a high current density can accelerate degradation.[10] Characterize the device lifetime at different brightness levels to determine a stable operating range.

  • Improve Thermal Management:

    • Excessive heat can accelerate material degradation.[2] Ensure good thermal contact of the device to a heat sink, especially for high-brightness applications.

III. Data Presentation

The following tables summarize typical performance data for OLEDs incorporating bipyridine-based materials as ETMs or as ligands in phosphorescent emitters. This data is provided for comparative purposes to aid in the evaluation of devices using this compound.

Table 1: Performance of OLEDs with Bipyridine-Based Electron Transport Materials

ETM (Bipyridine Derivative)Host MaterialDopantMax. EQE (%)Power Efficiency (lm/W) @ 1000 cd/m²Turn-on Voltage (V)
2,2'-bipyridine-based ETMCBPIr(ppy)₃ (Green)21742.8 (at 100 cd/m²)[1]
TPBi (control)CBPIr(ppy)₃ (Green)-32-

Data is illustrative and highly dependent on the specific device architecture and materials used.

Table 2: Performance of Phosphorescent OLEDs with Bipyridine-Based Ligands

Iridium Complex LigandEmission ColorMax. EQE (%)Current Efficiency (cd/A)CIE Coordinates (x, y)
Phenyl-substituted bipyridineSky-Blue14.939.8Not Specified[4]
2',6'-difluoro-2,3'-bipyridine (in Pt complex)Blue--(0.14, 0.17)[11]
Methoxy-substituted bipyridineSky-Blue--Not Specified[3]

Performance is highly dependent on the specific metal complex and device structure.

IV. Experimental Protocols

Protocol 1: OLED Fabrication by Vacuum Thermal Evaporation

This protocol outlines the general steps for fabricating a small-molecule OLED using vacuum thermal evaporation, a common technique for depositing the organic layers.

  • Substrate Preparation:

    • Begin with a pre-patterned Indium Tin Oxide (ITO) coated glass substrate.

    • Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of dry nitrogen and then treat it with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

    • Deposit the organic layers sequentially by heating the source materials in crucibles. A typical layer stack would be:

      • Hole Injection Layer (HIL): e.g., HAT-CN (3 nm)[9]

      • Hole Transport Layer (HTL): e.g., TAPC (35 nm)[9]

      • Emissive Layer (EML): Co-evaporate a host material (e.g., CBP) and a phosphorescent dopant.[9]

      • Electron Transport Layer (ETL): Deposit this compound (e.g., 40 nm).[9]

  • Cathode Deposition:

    • Without breaking vacuum, deposit the cathode through a shadow mask to define the active area of the device. A common cathode consists of a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm).[9]

  • Encapsulation:

    • Immediately transfer the fabricated device to an inert atmosphere (e.g., a glovebox) for encapsulation.

    • Apply a UV-curable epoxy around the perimeter of the active area and place a glass coverslip on top.

    • Cure the epoxy with a UV lamp to seal the device and protect it from atmospheric moisture and oxygen.

V. Visualizations

Diagram 1: General OLED Device Architecture

OLED_Architecture cluster_device OLED Device Stack Cathode Cathode (e.g., Al) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) (e.g., this compound) EIL->ETL EML Emissive Layer (EML) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL Photon hv EML->Photon Light Emission HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) HIL->Anode Power_Source V Anode->Power_Source - Hole h⁺ Power_Source->Cathode + Electron e⁻

Caption: A diagram illustrating the typical multi-layer structure of an OLED device.

Diagram 2: Troubleshooting Workflow for Low EQE

Low_EQE_Troubleshooting Start Low EQE Observed Check_Purity Verify Material Purity Start->Check_Purity Optimize_Thickness Optimize Layer Thicknesses (HTL/ETL) Start->Optimize_Thickness Check_Morphology Analyze Film Morphology (AFM) Start->Check_Morphology Evaluate_Energy_Levels Evaluate Energy Level Alignment Start->Evaluate_Energy_Levels Sub_Purity Re-purify Materials (e.g., Sublimation) Check_Purity->Sub_Purity Sub_Thickness Systematically Vary Thickness Optimize_Thickness->Sub_Thickness Sub_Morphology Anneal Device Check_Morphology->Sub_Morphology Sub_Energy Introduce/Change Injection Layers Evaluate_Energy_Levels->Sub_Energy End Improved EQE Sub_Purity->End Sub_Thickness->End Sub_Morphology->End Sub_Energy->End

Caption: A troubleshooting workflow for diagnosing and resolving low external quantum efficiency in OLEDs.

References

Validation & Comparative

A Comparative Guide to Bipyridine Ligands: Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

In the realm of coordination chemistry and catalysis, the selection of an appropriate ligand is paramount to achieving desired reactivity, selectivity, and efficiency. Among the vast library of ligands, 2,2'-bipyridine and its derivatives have established themselves as a cornerstone due to their robust chelating ability and tunable electronic and steric properties. This guide provides a comprehensive comparison of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate with other notable bipyridine derivatives, supported by experimental data to inform ligand selection for a variety of applications.

Introduction to Bipyridine Ligands

2,2'-Bipyridine (bpy) is a bidentate chelating ligand that forms stable complexes with a wide array of transition metals.[1] The introduction of substituents onto the bipyridine framework allows for the fine-tuning of the ligand's electronic and steric properties, which in turn influences the catalytic activity and photophysical characteristics of the resulting metal complexes. Electron-donating groups, such as methyl (-CH3), tend to increase the electron density at the metal center, while electron-withdrawing groups, like the methoxycarbonyl (-COOCH3) in this compound, decrease it. These modifications have profound effects on the performance of the metal complex in applications ranging from catalysis to materials science.[2]

Performance Comparison of Bipyridine Ligands

The performance of this compound as a ligand is best understood in the context of its metal complexes and compared to complexes of other bipyridine derivatives. The following tables summarize key experimental data for catalytic and photophysical properties.

Catalytic Performance

The electronic nature of the substituents on the bipyridine ring significantly impacts the catalytic activity of their metal complexes. The electron-withdrawing ester groups in this compound can enhance the catalytic activity in certain reactions by making the metal center more electrophilic.

Table 1: Comparison of Catalytic Performance in a Representative Reaction

LigandMetal CenterReactionTurnover Frequency (TOF, s⁻¹)Yield (%)Reference
4,4'-Dimethyl-2,2'-bipyridineRu(II)Water Oxidation0.015-[2]
This compound Ru(II)CO₂ Reduction-85[3]
2,2'-BipyridineNi(II)Cross-coupling-75[2]
4,4'-Di-tert-butyl-2,2'-bipyridinePt(II)HydrosilylationHigh95[4]

Note: Direct comparative studies under identical conditions are limited. The data presented is from various sources and serves as an illustrative comparison.

Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of bipyridine complexes are crucial for applications in areas such as dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and photoredox catalysis. The substituents on the bipyridine ligand can tune the absorption and emission wavelengths, as well as the redox potentials of the metal complexes.[4][5]

Table 2: Comparison of Photophysical and Electrochemical Data of Ruthenium(II) Complexes

LigandAbsorption Max (λ_max, nm)Emission Max (λ_em, nm)Oxidation Potential (E_ox, V vs. Fc/Fc⁺)Reduction Potential (E_red, V vs. Fc/Fc⁺)Reference
2,2'-Bipyridine4526151.26-1.33[3]
4,4'-Dimethyl-2,2'-bipyridine4586201.20-1.40[3]
This compound 4656851.45-1.05[3]
2,2'-Bipyridine-4,4'-dicarboxylic acid4606501.48-1.00[3]

The data indicates that the electron-withdrawing ester groups in this compound lead to a bathochromic (red) shift in the emission spectrum and make the complex easier to reduce and harder to oxidize compared to the unsubstituted and alkyl-substituted analogues.[3]

Experimental Protocols

Detailed methodologies are essential for the synthesis and evaluation of these ligands and their complexes.

Synthesis of 2,2'-Bipyridine-4,4'-dicarboxylic acid

A common precursor for this compound is 2,2'-bipyridine-4,4'-dicarboxylic acid. A reported method for its synthesis involves the oxidation of 4,4'-dimethyl-2,2'-bipyridine.[6][7]

Materials:

  • 4,4'-Dimethyl-2,2'-bipyridine

  • Potassium permanganate (KMnO₄)

  • Nitric acid (HNO₃)

  • Water

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • Dissolve 4,4'-dimethyl-2,2'-bipyridine in a mixture of water and nitric acid.[6]

  • Slowly add potassium permanganate to the solution. The reaction is exothermic and should be controlled.[6]

  • Heat the reaction mixture to reflux for several hours.[8]

  • After cooling to room temperature, filter the reaction mixture to remove insoluble manganese dioxide.[6]

  • Acidify the filtrate with concentrated hydrochloric acid to a pH of 1 to precipitate the product.[6]

  • Collect the white precipitate of 2,2'-bipyridine-4,4'-dicarboxylic acid by filtration, wash with deionized water, and dry under vacuum.[6] A yield of up to 94% has been reported.[6]

Synthesis of this compound

The dicarboxylic acid can be esterified to yield the target compound.

Materials:

  • 2,2'-Bipyridine-4,4'-dicarboxylic acid

  • Methanol

  • Thionyl chloride (SOCl₂)

Procedure:

  • Suspend 2,2'-bipyridine-4,4'-dicarboxylic acid in methanol.[9]

  • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.[9]

  • Stir the reaction mixture at room temperature for an extended period (e.g., 30 hours) until the solution becomes clear.[9]

  • Remove the solvent under reduced pressure to obtain the crude product.[9]

  • Purify the product, for example, by recrystallization, to obtain this compound.

Visualizing Chemical Processes

The following diagrams illustrate the synthesis pathway for this compound and a generalized catalytic cycle where such a ligand might be employed.

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_intermediate Intermediate cluster_esterification Esterification cluster_product Final Product 4,4'-Dimethyl-2,2'-bipyridine 4,4'-Dimethyl-2,2'-bipyridine 2,2'-Bipyridine-4,4'-dicarboxylic acid 2,2'-Bipyridine-4,4'-dicarboxylic acid 4,4'-Dimethyl-2,2'-bipyridine->2,2'-Bipyridine-4,4'-dicarboxylic acid Oxidation KMnO4 / HNO3 KMnO4 / HNO3 This compound This compound 2,2'-Bipyridine-4,4'-dicarboxylic acid->this compound Esterification Methanol / SOCl2 Methanol / SOCl2

Caption: Synthesis of this compound.

Catalytic_Cycle M(n)L M(n)L M(n)L(A) M(n)L(A) M(n)L->M(n)L(A) Substrate A Binding M(n+2)L(A)(B) M(n+2)L(A)(B) M(n)L(A)->M(n+2)L(A)(B) Oxidative Addition of B M(n)L(C) M(n)L(C) M(n+2)L(A)(B)->M(n)L(C) Reductive Elimination M(n)L(C)->M(n)L Product C Release

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Conclusion

This compound is a versatile ligand that offers distinct electronic properties due to its electron-withdrawing methoxycarbonyl groups. These characteristics make its metal complexes suitable for a range of applications, particularly in catalysis and photophysics, where precise control over the metal center's electron density is crucial. Compared to alkyl-substituted bipyridines, it generally leads to complexes that are more easily reduced and have red-shifted emission spectra. The choice between this compound and other bipyridine derivatives will ultimately depend on the specific requirements of the intended application, including desired catalytic activity, photophysical properties, and solubility. This guide provides a foundational dataset to aid researchers in making an informed decision.

References

A Comparative Guide to Metal Complexes with Substituted Bipyridines for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of materials science, catalysis, and medicinal chemistry, metal complexes featuring substituted 2,2'-bipyridine (bpy) ligands are a cornerstone of innovation. The ability to systematically modify the bipyridine framework allows for precise tuning of the photophysical, electrochemical, and biological properties of the resulting metal complexes. This guide offers an objective comparison of the performance of various metal complexes with substituted bipyridines, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.

Comparative Performance Data

The strategic functionalization of bipyridine ligands profoundly influences the characteristics of their metal complexes. The following tables summarize key performance indicators for a selection of iridium(III), ruthenium(II), iron(II), and copper(II) complexes, highlighting the impact of different substituents on their properties.

Photophysical Properties of Iridium(III) and Ruthenium(II) Complexes

Iridium(III) and Ruthenium(II) bipyridine complexes are renowned for their luminescent properties, which are highly sensitive to the electronic nature of the substituents on the bipyridine ligands.[1][2][3][4][5] Electron-withdrawing or -donating groups can modulate the energy of the metal-to-ligand charge transfer (MLCT) states, thereby tuning the emission color and efficiency.[1][4][5]

ComplexSubstituent on BipyridineAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Lifetime (τ, µs)Reference
[Ir(ppy)₂(bpy)]PF₆ (8a)5,5'-diaryl~380, ~470602--[1]
[Ir(ppy)₂(bpy)]PF₆ (8g)5,5'-diaryl with o,o-Me~380, ~470598--[1]
--INVALID-LINK--₂Unsubstituted4526150.0950.8[6]
--INVALID-LINK--₂ (1)4,4'-dicyano-5,5'-dimethyl4486350.131.6[5]
--INVALID-LINK--₂ (3)4,4'-dicyano-5,5'-dimethyl4406500.403.5[5]

ppy = 2-phenylpyridine; bpy = 2,2'-bipyridine; CN-Me-bpy = 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine

Catalytic Activity of Iron(II) Complexes in CO₂ Reduction

Iron, being an earth-abundant metal, offers a cost-effective and sustainable alternative to precious metal catalysts.[7] Iron bipyridine complexes have shown significant promise in the photocatalytic reduction of CO₂ to valuable chemical feedstocks like carbon monoxide (CO). The catalytic efficiency is typically evaluated by the Turnover Number (TON) and Turnover Frequency (TOF).

Catalyst/ComplexPhotosensitizerSacrificial Electron DonorSolventTON (CO)Selectivity (CO)Quantum Yield (Φ)Reference
Iron Quinquepyridine ComplexRu(phen)₃Cl₂BIHMeCN/H₂OUp to 14,09598%Not Reported[7]
Polypyridyl Iron(II) Molecular PhotocatalystNoneBIHNot Specified3558>99%0.59%[7]
Iron(II) with Bipyridine-Phosphine LigandIr(ppy)₃TEOAMeCN190>99%3.2%[7]

BIH = 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole; TEOA = Triethanolamine

Biological Activity of Copper(II) Complexes

Copper complexes with substituted bipyridines have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[8][9][10][11] The nature of the substituent on the bipyridine ligand can influence the lipophilicity and cellular uptake of the complex, thereby affecting its biological efficacy.

ComplexLigandBiological ActivityCell Line/OrganismIC₅₀ (µM) or Zone of Inhibition (mm)Reference
[Cu(L¹)Cl₂]Schiff base of bipyridine derivativeAntibacterialS. aureus12 mm[9]
[Cu(L²)(H₂O)₂]Bipyridine-based Schiff baseAnticancerMCF-78.5[8]
[Cu(di-t-butyl-bpy)(isatin-thiosemicarbazone)]4,4'-di-tert-butyl-2,2'-bipyridineAnticancerHeLa1.2[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are representative experimental protocols for the synthesis and characterization of metal bipyridine complexes.

General Synthesis of Substituted Bipyridine Ligands

Substituted bipyridine ligands are often synthesized via Suzuki or Stille cross-coupling reactions.

Example: Synthesis of 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine

  • A mixture of 4,4'-dibromo-2,2'-bipyridine (1.0 g, 3.2 mmol), Pd(PPh₃)₄ (0.18 g, 0.16 mmol), and potassium acetate (0.94 g, 9.6 mmol) in ethanol (50 mL) is placed in a high-pressure reactor.

  • The reactor is purged with carbon monoxide (CO) and then pressurized to 10 atm with CO.

  • The reaction mixture is heated at 100 °C for 24 hours.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford the desired product.

General Synthesis of Metal Complexes

Example: Synthesis of --INVALID-LINK--₂ [6]

  • Ru(bpy)₂Cl₂·2H₂O (0.10 g, 0.19 mmol) and 4,4'-bis(ethoxycarbonyl)-2,2'-bipyridine (0.06 g, 0.20 mmol) are dissolved in a 1:1 mixture of ethanol and water (20 mL).

  • The mixture is refluxed for 4 hours under a nitrogen atmosphere.

  • The solvent is removed in vacuo.

  • The residue is redissolved in a minimum amount of water and a saturated aqueous solution of NH₄PF₆ is added.

  • The resulting precipitate is collected by filtration, washed with water and diethyl ether, and then dried under vacuum.

Photophysical Measurements
  • UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a spectrophotometer in a quartz cuvette with a 1 cm path length at room temperature.

  • Emission Spectroscopy: Emission and excitation spectra are measured on a spectrofluorometer. The samples are typically deaerated by bubbling with nitrogen for 15 minutes prior to measurement.

  • Quantum Yield Determination: Luminescence quantum yields are determined using a standard solution with a known quantum yield, such as [Ru(bpy)₃]²⁺ in deaerated acetonitrile (Φ = 0.095).

  • Excited-State Lifetime Measurement: Time-resolved emission decay is measured using a time-correlated single-photon counting (TCSPC) system or a laser flash photolysis setup.

Electrochemical Measurements

Cyclic voltammetry (CV) is performed using a three-electrode system consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode. The measurements are typically carried out in a deaerated aprotic solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆).

Visualizing Workflows and Mechanisms

Graphical representations of experimental workflows and reaction mechanisms provide a clear and concise understanding of complex processes.

Experimental_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis cluster_characterization Characterization cluster_evaluation Performance Evaluation Ligand_Synthesis Substituted Bipyridine Synthesis (e.g., Suzuki Coupling) Ligand_Purification Purification (Chromatography/Recrystallization) Ligand_Synthesis->Ligand_Purification Complex_Synthesis Complexation with Metal Precursor Ligand_Purification->Complex_Synthesis Complex_Purification Purification (Chromatography/Recrystallization) Complex_Synthesis->Complex_Purification NMR NMR Spectroscopy (¹H, ¹³C) Complex_Purification->NMR MS Mass Spectrometry Complex_Purification->MS Xray X-ray Crystallography Complex_Purification->Xray EA Elemental Analysis Complex_Purification->EA Photophysical Photophysical Studies (UV-Vis, Emission) Complex_Purification->Photophysical Electrochemical Electrochemical Studies (Cyclic Voltammetry) Complex_Purification->Electrochemical Catalytic Catalytic Activity Assays Complex_Purification->Catalytic Biological Biological Activity Screening Complex_Purification->Biological

Generalized workflow for synthesis and evaluation of metal bipyridine complexes.

Photocatalytic_CO2_Reduction cluster_catalytic_cycle Catalytic Cycle cluster_external External Inputs Fe_cat [Fe(bpy)L₂]ⁿ⁺ Fe_reduced [Fe(bpy)L₂]ⁿ⁻¹ Fe_cat->Fe_reduced e⁻ Fe_CO2 [Fe(bpy)L(CO₂)]ⁿ⁻¹ Fe_reduced->Fe_CO2 + CO₂ Fe_COOH [Fe(bpy)L(COOH)]ⁿ Fe_CO2->Fe_COOH H⁺, e⁻ Fe_CO [Fe(bpy)L(CO)]ⁿ Fe_COOH->Fe_CO - H₂O Fe_CO->Fe_cat - CO Light Light (hν) Light->Fe_cat SED Sacrificial Electron Donor (SED) SED->Fe_reduced e⁻ SED_ox SED⁺

Simplified mechanism for photocatalytic CO₂ reduction by an iron bipyridine complex.

Signaling_Pathway Cu_complex Cu(II)-bipyridine Complex Cell_membrane Cell Membrane Cu_complex->Cell_membrane Cellular Uptake ROS Reactive Oxygen Species (ROS) Generation Cell_membrane->ROS DNA_damage DNA Damage ROS->DNA_damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis DNA_damage->Apoptosis Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Proposed signaling pathway for the anticancer activity of a copper bipyridine complex.

References

Performance Showdown: Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate as a Cornerstone Ligand in High-Efficiency DSSCs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance metrics of dye-sensitized solar cells (DSSCs) reveals the pivotal role of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate and its derivatives as a superior anchoring ligand in ruthenium-based sensitizers. This guide provides a comparative analysis of its performance against alternative ligands, supported by experimental data, to offer a clear perspective for researchers and scientists in the field of solar energy.

The efficiency and stability of dye-sensitized solar cells are intrinsically linked to the molecular architecture of the sensitizing dye. At the heart of many of the most successful ruthenium-based sensitizers lies the [2,2'-bipyridine]-4,4'-dicarboxylate ligand. Its dicarboxylic acid groups provide robust anchoring to the titanium dioxide (TiO₂) semiconductor surface, facilitating efficient electron injection, a critical step in the photovoltaic conversion process. This strong electronic coupling and the ligand's role in the vital metal-to-ligand charge transfer (MLCT) process have cemented its place in benchmark dyes like N3 and N719.

Comparative Performance Analysis

The performance of DSSCs is typically evaluated based on four key parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE). The following table summarizes the performance of seminal ruthenium sensitizers incorporating the [2,2'-bipyridine]-4,4'-dicarboxylate ligand (N3 and N719) and compares them with other ruthenium complexes featuring modified bipyridine ligands.

SensitizerAnchoring Ligand CoreJsc (mA cm-2)Voc (V)FF (%)PCE (%)Reference
N3 cis-di(thiocyanato)bis(2,2′-bipyridine-4,4′-dicarboxylate)Ru(II)7.770.74666.423.85[1][2]
N719 Di-tetrabutylammonium cis-bis(isothiocyanato)bis(2,2′-bipyridine-4,4′-dicarboxylato)ruthenium(II)9.770.72058.854.14[1][2]
Z907 cis-Bis(isothiocyanato)(2,2'-bipyridyl-4,4'-dicarboxylato)(4,4'-di-nonyl-2,2'-bipyridyl)ruthenium(II)13.7--4.8
SCZ-1 Phenothiazine-modified bipyridine ancillary ligand---10.4[3]
RC-76 4,4′-di(m-F-benzoic acid)-2,2′-bipyridine17.52--9.23[4]

Note: The performance of DSSCs can vary significantly based on fabrication conditions, electrolyte composition, and measurement standards. The data presented here is for comparative purposes.

The data indicates that while N3 and N719, both utilizing the [2,2'-bipyridine]-4,4'-dicarboxylate scaffold, exhibit solid performance, molecular engineering of the ancillary ligands can lead to significant improvements in power conversion efficiency. For instance, the introduction of phenothiazine moieties in SCZ-1 enhances light-harvesting capabilities, leading to a higher PCE compared to the reference N719 dye under similar conditions.[3] Similarly, modifying the anchoring ligand with phenyl-based units, as in RC-76, has been shown to result in excellent device performance.[4]

Experimental Protocols

The fabrication and characterization of DSSCs involve a series of well-defined steps. Below is a generalized methodology for creating and evaluating DSSCs using ruthenium-based sensitizers.

I. Photoanode Preparation
  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

  • TiO₂ Paste Deposition: A compact blocking layer of TiO₂ is often first applied to the FTO glass to prevent charge recombination. Subsequently, a mesoporous layer of TiO₂ nanoparticles (e.g., P25) is deposited using a technique like screen printing or doctor-blading to a thickness of approximately 10-15 µm.

  • Sintering: The TiO₂-coated substrate is gradually heated to around 500°C and maintained at this temperature for 30 minutes to ensure good particle necking and remove organic binders.

  • TiCl₄ Treatment (Optional): To improve the surface area and electronic properties, the sintered TiO₂ film can be immersed in a 40 mM aqueous TiCl₄ solution at 70°C for 30 minutes, followed by rinsing with water and ethanol and another sintering step at 500°C.

  • Dye Sensitization: The cooled TiO₂ photoanode is immersed in a dye solution (e.g., 0.3-0.5 mM of N719 in a mixture of acetonitrile and tert-butanol) for 12-24 hours at room temperature. The photoanode is then rinsed with ethanol to remove non-adsorbed dye molecules and dried.

II. Counter Electrode Preparation

A thin layer of a catalytic material, typically platinum, is deposited on another FTO glass substrate. This can be achieved by drop-casting a solution of hexachloroplatinic acid in isopropanol and then heating it at 400°C for 15-20 minutes.

III. DSSC Assembly and Characterization
  • Assembly: The dye-sensitized photoanode and the platinum-coated counter electrode are sealed together using a thermoplastic sealant (e.g., Surlyn), leaving two small holes for electrolyte filling.

  • Electrolyte Injection: A liquid electrolyte, commonly containing an iodide/triiodide (I⁻/I₃⁻) redox couple in a solvent like acetonitrile, is introduced into the cell through the pre-drilled holes via vacuum backfilling. The holes are then sealed.

  • Photovoltaic Characterization: The assembled DSSC is tested under simulated solar illumination (AM 1.5G, 100 mW cm⁻²) using a solar simulator. The current-voltage (I-V) characteristics are measured with a source meter to determine the Jsc, Voc, FF, and PCE.

Visualizing the Workflow

The following diagrams illustrate the key processes in DSSC operation and fabrication.

DSSC_Operation cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TiO2 TiO₂ Nanoparticles External_Circuit External Circuit TiO2->External_Circuit 3. Electron Transport Dye Sensitizer Dye (S) Dye->TiO2 2. Electron Injection (e⁻) Redox Redox Mediator (I⁻/I₃⁻) Redox->Dye 4. Dye Regeneration CE Pt Catalyst CE->Redox 6. Mediator Regeneration Photon Light (hν) Photon->Dye 1. Light Absorption (S -> S*) External_Circuit->CE 5. Electron Collection

Caption: Working principle of a Dye-Sensitized Solar Cell.

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Fabrication cluster_counter_electrode Counter Electrode Fabrication cluster_assembly Cell Assembly & Testing A FTO Substrate Cleaning B TiO₂ Paste Deposition A->B C Sintering B->C D Dye Sensitization C->D H Sealing of Electrodes D->H E FTO Substrate Cleaning F Platinum Deposition E->F G Annealing F->G G->H I Electrolyte Injection H->I J Photovoltaic Characterization I->J

Caption: Experimental workflow for DSSC fabrication and testing.

References

Validating the Structure of Bipyridine-Dicarboxylate Complexes: A Comparative Guide to X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive method for elucidating the solid-state structure of metal complexes, providing unequivocal evidence of connectivity, coordination geometry, and intermolecular interactions. This guide offers a comparative overview of the structural validation of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate and its closely related isomers in metal complexes, supported by experimental data from the crystallographic literature.

While a comprehensive set of structurally characterized complexes for this compound with various metals is not extensively available in the public domain, a detailed examination of a reported Iridium(III) complex provides a foundation for understanding its coordination behavior. To offer a comparative perspective, this guide will juxtapose the structural features of this Iridium complex with those of Zinc(II) complexes formed with the isomeric ligand, Dimethyl 2,2′-bipyridine-4,5-dicarboxylate. This comparison will highlight the subtle yet significant influence of ligand isomerism on the resulting crystal structures.

Comparative Crystallographic Data

The following tables summarize key crystallographic and structural parameters for an Iridium(III) complex of this compound and two Zinc(II) complexes of its 4,5-isomer.

Table 1: Crystal Data and Structure Refinement Parameters

Parameter[Ir(ppy)₂(dmbpy-4,4'-dicarboxylate)][PF₆][1][Zn(dmbpy-4,5-dicarboxylate)Cl₂][2][Zn(dmbpy-4,5-dicarboxylate)Br₂][2]
Chemical FormulaC₃₆H₂₄F₁₀IrN₄O₄PC₁₄H₁₂Cl₂N₂O₄ZnC₁₄H₁₂Br₂N₂O₄Zn
Formula Weight1001.78408.53497.44
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP 1 2₁/n 1I2/aI2/a
a (Å)9.5479(5)13.918(3)14.127(3)
b (Å)30.4524(13)8.163(2)8.249(2)
c (Å)12.3038(5)26.652(5)26.964(5)
β (°)95.045(4)92.59(3)92.20(3)
Volume (ų)3563.6(3)3024.4(11)3140.4(11)
Z488
Temperature (K)295(2)293(2)293(2)
Radiation (λ, Å)MoKα (0.71073)MoKα (0.71073)MoKα (0.71073)
R-factor (%)4.64.94.1

Table 2: Selected Bond Lengths and Angles

Parameter[Ir(ppy)₂(dmbpy-4,4'-dicarboxylate)][PF₆][1][Zn(dmbpy-4,5-dicarboxylate)Cl₂][2][Zn(dmbpy-4,5-dicarboxylate)Br₂][2]
Coordination Geometry Distorted OctahedralDistorted TetrahedralDistorted Tetrahedral
Metal-N1 (Å) 2.034(4)2.079(3)2.083(4)
Metal-N2 (Å) 2.041(4)2.085(3)2.088(4)
Metal-X1 (Å) -2.221(1) (Zn-Cl1)2.361(1) (Zn-Br1)
Metal-X2 (Å) -2.228(1) (Zn-Cl2)2.368(1) (Zn-Br2)
N1-Metal-N2 (°) 75.8(2)77.2(1)76.9(2)
X1-Metal-X2 (°) -118.0(1)118.5(1)

Experimental Protocols

The determination of the crystal structures presented above follows a general workflow, which is a cornerstone of chemical and pharmaceutical sciences.

Synthesis and Crystallization
  • Iridium(III) Complex : The synthesis of the Iridium(III) complex involves the reaction of a cyclometalated iridium precursor with the this compound ligand in a suitable solvent system, followed by anion exchange to yield the hexafluorophosphate salt. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent, vapor diffusion of a less-soluble solvent, or slow cooling of a saturated solution.[1]

  • Zinc(II) Complexes : The Zinc(II) complexes with Dimethyl 2,2′-bipyridine-4,5-dicarboxylate were synthesized by reacting the ligand with the corresponding zinc halide (ZnCl₂ or ZnBr₂) in a solvent mixture.[2] Colorless crystals were obtained by allowing the filtered reaction solution to stand at room temperature for several days.[2]

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., MoKα radiation) and a detector. The crystal is mounted and maintained at a specific temperature, often low temperature (e.g., 100 K or 293 K), to minimize thermal vibrations.

The collected diffraction data are then processed, and the crystal structure is solved using direct methods or Patterson synthesis. The structural model is subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model. The final structure is validated using tools like CHECKCIF.

Visualizing Structural Concepts

To better illustrate the processes and molecular structures involved, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Complex Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (e.g., CHECKCIF) refinement->validation analysis Analysis of Structural Parameters validation->analysis publication Publication/Reporting analysis->publication

Caption: Workflow for X-ray Crystallographic Structure Validation.

Caption: Chelation of the bipyridine ligand to a metal center.

References

comparative analysis of MOFs synthesized with different bipyridine linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Metal-Organic Frameworks Synthesized with Different Bipyridine Linkers for Researchers and Drug Development Professionals

The choice of organic linker is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural topology, porosity, and functional properties. This guide provides a detailed comparative analysis of MOFs synthesized using various bipyridine linkers, with a focus on how linker geometry and functionalization impact key performance metrics relevant to researchers, scientists, and professionals in drug development. The information is supported by experimental data to facilitate informed decisions in the design of MOFs for applications such as catalysis, sensing, and drug delivery.

Impact of Linker Isomerism: 4,4'-Bipyridine vs. 3,3'-Bipyridine

The geometric difference between the linear 4,4'-bipyridine and the angular 3,3'-bipyridine linker significantly affects the resulting MOF architecture.[1]

PropertyMOFs with 4,4'-BipyridineMOFs with 3,3'-Bipyridine (Predicted/Observed)Rationale
Geometry LinearAngular ("Kinked")The position of the nitrogen atoms dictates the linker's overall shape.
Symmetry HighLowThe linear structure of 4,4'-bipyridine imparts higher symmetry to the resulting framework.
Network Topology Often forms simple, predictable networks (e.g., pcu net)Can lead to more complex and asymmetric structuresThe angular nature of 3,3'-bipyridine introduces a "kink" that disrupts simple packing.[1]
Interpenetration Prone to interpenetration, which can reduce porosityLess prone to interpenetration, potentially leading to higher porosityThe angular geometry of 3,3'-bipyridine can inhibit the formation of multiple interwoven frameworks.[1]
Porosity Can be high, but often reduced by interpenetrationPotentially higher accessible surface area and pore volume due to reduced interpenetrationThe prevention of interpenetration is a common strategy to maximize porosity.[1]
Chirality Generally achiral frameworksCan facilitate the synthesis of chiral MOFsThe inherent twist in the 3,3'-bipyridine linker can be transferred to the overall framework, which is advantageous for enantioselective applications in the pharmaceutical industry.[1]

Influence of Functional Group Substitution on Bipyridine Linkers

The introduction of functional groups, such as methyl groups, onto the bipyridine backbone can sterically and electronically tune the properties of the resulting MOFs. A study on mixed-linker UiO-67 type MOFs with palladium(II)-bipyridine complexes demonstrated a significant impact on catalytic activity in Suzuki-Miyaura cross-coupling reactions.[2][3][4]

LinkerBET Surface Area (m²/g) of MOF-PdCl₂Catalytic Activity (Relative Enhancement)Key Observation
2,2'-bipyridine (bpy)23001xBaseline activity.
4,4'-dimethyl-2,2'-bipyridine (4,4'-Me₂bpy)1900~0.2xThe methyl groups in the 4,4'-positions decrease the catalytic activity compared to the non-functionalized linker.[2][3][4]
6,6'-dimethyl-2,2'-bipyridine (6,6'-Me₂bpy)2100110xThe steric hindrance from the methyl groups at the 6,6'-positions dramatically enhances the catalytic activity.[2][3][4]

The significant enhancement in catalytic activity with the 6,6'-Me₂bpy linker highlights the critical role of linker engineering in designing efficient MOF-based catalysts.[2][3]

Comparative Analysis of MOFs with Different Bipyridyl Derivatives

A series of manganese(II) MOFs were synthesized with different 2,2'-bipyridyl derivatives, revealing the influence of the bipyridyl ligand on the structure and properties of the resulting frameworks.[5]

CompoundBipyridine LinkerFormulaDimensionalityKey Properties
1 2,2'-bipyridyl (bpy)[Mn₃(btdc)₃(bpy)₂]·4DMF3DExhibits selective gas adsorption properties.[5]
2 5,5'-dimethyl-2,2'-bipyridyl (5,5'-dmbpy)[Mn₃(btdc)₃(5,5'-dmbpy)₂]·5DMF3DSimilar structure to compound 1, suggesting methyl groups in the 5,5'-positions have a limited impact on the overall framework topology in this system.[5]
3 4,4'-dimethyl-2,2'-bipyridyl (4,4'-dmbpy)[Mn(btdc)(4,4'-dmbpy)]--
4 2,2'-bipyridyl (bpy)[Mn₂(btdc)₂(bpy)(dmf)]·0.5DMF--
5 4,4'-dimethyl-2,2'-bipyridyl (4,4'-dmbpy)[Mn₂(btdc)₂(4,4'dmbpy)(dmf)]·DMF--

btdc = 2,2'-bithiophen-5,5'-dicarboxylate

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of MOFs.

Protocol 1: General Solvothermal Synthesis of Bipyridine-Based MOFs

This protocol is a general guideline and can be adapted for specific bipyridine linkers and metal salts.[1]

  • Reactant Preparation : In a Teflon-lined stainless-steel autoclave or a glass vial, dissolve or suspend the metal salt, the primary organic linker (if applicable), and the chosen bipyridine linker in a suitable solvent (e.g., DMF, DEF, ethanol).

  • Molar Ratios : The molar ratios of the reactants can be varied to optimize the synthesis of the desired product.

  • Sealing and Heating : Seal the vessel and heat it in an oven at a specific temperature (typically between 80-150 °C) for a set duration (e.g., 24-72 hours).

  • Cooling and Isolation : Allow the vessel to cool to room temperature. The crystalline product can be collected by filtration or centrifugation.

  • Washing : Wash the collected solid with fresh solvent to remove any unreacted starting materials.

  • Activation : Activate the MOF by solvent exchange and/or heating under vacuum to remove guest molecules from the pores.

Protocol 2: Synthesis of UiO-67(bipy)

This protocol is adapted from established solvothermal synthesis methods for the highly porous and thermally stable zirconium-based MOF, UiO-67(bipy).[6]

  • Solution Preparation : In a 100 mL round-bottom flask, dissolve Zirconium(IV) chloride (ZrCl₄) and benzoic acid (as a modulator) in N,N-Dimethylformamide (DMF). Sonicate the mixture for 10 minutes to ensure uniform dispersion.

  • Linker Addition : Add 5,5'-dicarboxy-2,2'-bipyridine (H₂dcbp) to the solution.

  • Transfer and Heating : Transfer the mixture to a 100 mL Teflon-lined autoclave and heat in an oven at 120 °C for 24 hours.

  • Cooling and Collection : After cooling to room temperature, collect the crystalline product by centrifugation or filtration.

  • Washing : Wash the product with fresh DMF and then with acetonitrile.

  • Activation : To activate the MOF, immerse the solid in methanol for 3 days, replacing the methanol daily. Dry the final product under vacuum.

Protocol 3: Post-Synthetic Metalation of UiO-67(bipy) with Palladium(II)

This protocol details the incorporation of palladium(II) into the bipyridine sites of a pre-synthesized UiO-67(bipy).[6]

  • Activation : Activate the synthesized UiO-67(bipy) as described in Protocol 2.

  • Metalation Solution : In a vial, dissolve PdCl₂(CH₃CN)₂ in acetonitrile.

  • Metalation Reaction : Add the activated UiO-67(bipy) to the palladium solution. Sonicate the mixture for 10 minutes and then heat at 65 °C for 24 hours.

  • Washing : After cooling, collect the solid by centrifugation and wash thoroughly with acetonitrile until the supernatant is colorless. Further wash the product with methanol.

  • Solvent Exchange : Immerse the solid in fresh methanol for 3 days, replacing the methanol daily.

  • Drying : Dry the final metalated MOF under vacuum.

Visualizations

G cluster_synthesis MOF Synthesis Workflow start Select Bipyridine Linker reactants Metal Salt + Linker(s) + Solvent start->reactants solvothermal Solvothermal/Hydrothermal Reaction (Heat) reactants->solvothermal isolation Isolation and Washing solvothermal->isolation activation Activation (Solvent Exchange/Vacuum) isolation->activation mof Porous MOF activation->mof

Caption: General workflow for the synthesis of bipyridine-based MOFs.

G cluster_comparison Comparative Analysis Logic linker Bipyridine Linker Choice isomerism Isomerism (e.g., 4,4' vs 3,3') linker->isomerism functionalization Functionalization (e.g., -CH3, -NH2) linker->functionalization structure Resulting MOF Structure (Topology, Porosity, Chirality) isomerism->structure functionalization->structure properties Functional Properties (Catalysis, Sensing, Adsorption) structure->properties application Target Application properties->application

Caption: Logical flow for the comparative analysis of bipyridine-based MOFs.

G cluster_psm Post-Synthetic Metalation Workflow start_mof Synthesized Bipyridine-MOF activation Activation start_mof->activation metalation Metalation Reaction activation->metalation metal_solution Metal Precursor Solution metal_solution->metalation washing Washing and Purification metalation->washing metalated_mof Functional Metalated MOF washing->metalated_mof

Caption: Workflow for the post-synthetic metalation of bipyridine-containing MOFs.

References

electrochemical comparison of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

An Electrochemical Comparison of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate and its Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective . The information presented is based on available experimental data and established principles of electrochemistry to facilitate the selection of appropriate molecules for applications in catalysis, energy storage, and materials science.

Introduction

The 2,2'-bipyridine (bpy) scaffold is a cornerstone in coordination chemistry and materials science due to its excellent chelating properties and tunable electronic characteristics. The introduction of substituents onto the bipyridine rings allows for the fine-tuning of its redox potentials, which is crucial for applications such as electrocatalysis, redox flow batteries, and dye-sensitized solar cells. This compound and its analogues, featuring electron-withdrawing ester groups at the 4 and 4' positions, are of particular interest. These substituents are expected to lower the energy of the lowest unoccupied molecular orbital (LUMO) of the bipyridine system, thereby making its reduction more favorable (occur at less negative potentials) compared to the parent 2,2'-bipyridine.

This guide summarizes the available quantitative electrochemical data for this compound and related compounds. It also provides a detailed experimental protocol for conducting comparative electrochemical studies.

Data Presentation: A Comparative Overview

The following table summarizes the key electrochemical data for this compound and its analogues. The redox potentials of bipyridine derivatives are influenced by the nature and position of substituents. Electron-donating groups, such as alkyls, generally make reduction harder (more negative potential), while electron-withdrawing groups, like esters and carboxylic acids, facilitate reduction (less negative potential).

CompoundAnalogue TypeFirst Reduction Potential (E½, V vs. Fc/Fc⁺)Solvent/ElectrolyteNotes
2,2'-BipyridineParent Compound-2.67Acetonitrile / 0.1 M TBAPF₆This value for the unsubstituted bipyridine serves as a baseline for comparison. The reduction is a one-electron process corresponding to the formation of the radical anion.
4,4'-Dimethyl-2,2'-bipyridineAlkyl SubstitutedMore negative than -2.67 V (inferred)Acetonitrile / 0.1 M TBAPF₆The methyl groups are electron-donating, which destabilizes the radical anion, thus making the reduction occur at a more negative potential compared to unsubstituted 2,2'-bipyridine.
2,2'-Bipyridine-4,4'-dicarboxylic acidCarboxylic AcidLess negative than -2.67 V (inferred)Acetonitrile or DMSOThe carboxylic acid groups are strongly electron-withdrawing, which stabilizes the LUMO and facilitates reduction. In electrochemical studies of its ruthenium complexes, the first ligand-based reductions are observed between -1.37 to -1.57 V (vs. Ag⁺/Ag), though this is for the complex and not the free ligand.[1]
This compound Target Compound ~ -1.8 to -2.0 V (estimated) Acetonitrile / 0.1 M TBAPF₆ The methyl ester groups are electron-withdrawing, making the reduction significantly easier than for unsubstituted bipyridine. The exact value for the free ligand is not readily available in the literature, but can be estimated to be in this range based on the effect of similar substituents.
Diethyl [2,2'-bipyridine]-4,4'-dicarboxylateEster AnalogueSimilar to Dimethyl ester (inferred)Acetonitrile / 0.1 M TBAPF₆The electrochemical properties are expected to be very similar to the dimethyl ester, as the electronic effect of the ethyl group versus the methyl group on the ester functionality is minimal. Studies on its ruthenium complexes show ligand-based reductions.[2]
4,4'-Di-tert-butyl-2,2'-bipyridineBulky AlkylMore negative than -2.67 V (inferred)Acetonitrile / 0.1 M TBAPF₆Similar to the dimethyl analogue, the tert-butyl groups are electron-donating, making the reduction more difficult.

Note: The redox potentials are highly dependent on the experimental conditions, including the solvent, supporting electrolyte, and reference electrode. The values presented here are for comparative purposes.

Experimental Protocols

A detailed methodology for the key electrochemical experiment, cyclic voltammetry, is provided below. This protocol is designed for the comparative analysis of this compound and its analogues.

Cyclic Voltammetry (CV)

Objective: To determine and compare the reduction potentials of this compound and its analogues.

Materials:

  • Analytes: this compound and its analogues (e.g., diethyl ester, dibutyl ester).

  • Solvent: Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF), electrochemical grade.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar inert electrolyte.

  • Reference Electrode: Silver/silver nitrate (Ag/AgNO₃) or a saturated calomel electrode (SCE).

  • Working Electrode: Glassy carbon electrode (GCE), freshly polished.

  • Counter Electrode: Platinum wire or foil.

  • Internal Standard: Ferrocene (for referencing the potential to the Fc/Fc⁺ couple).

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.

    • Prepare stock solutions of the analytes and ferrocene (typically 1-2 mM) in the electrolyte solution.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell with the working, counter, and reference electrodes.

    • Ensure the reference electrode is properly filled and free of air bubbles.

  • Deoxygenation:

    • Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Record a background scan of the electrolyte solution to determine the potential window.

    • Add the analyte solution to the cell.

    • Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) towards negative potentials to observe the reduction events, and then reversing the scan direction. A typical scan rate is 100 mV/s.

    • Record the cyclic voltammogram.

    • After recording the data for the analyte, add a small amount of ferrocene to the solution and record another cyclic voltammogram to determine the position of the Fc/Fc⁺ redox couple.

  • Data Analysis:

    • Determine the half-wave potential (E½) for each reversible redox couple, calculated as the average of the anodic and cathodic peak potentials (E½ = (Epa + Epc)/2).

    • Reference all measured potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by setting its E½ to 0 V.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the electrochemical comparison and the structural relationships influencing the electrochemical properties.

experimental_workflow cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (1-2 mM in electrolyte) prep_electrolyte Prepare Electrolyte Solution (0.1 M TBAPF6 in CH3CN) cell_setup Assemble 3-Electrode Cell prep_analyte->cell_setup Add Analyte prep_electrolyte->cell_setup Fill Cell deoxygenate Deoxygenate with Ar/N2 cell_setup->deoxygenate run_cv Run Cyclic Voltammetry deoxygenate->run_cv determine_potentials Determine Peak Potentials (Epa, Epc) run_cv->determine_potentials calculate_e12 Calculate Half-Wave Potential (E½) determine_potentials->calculate_e12 reference_fc Reference to Fc/Fc+ calculate_e12->reference_fc compare Compare E½ of Analogues reference_fc->compare

Caption: Experimental workflow for comparative cyclic voltammetry.

structure_property_relationship cluster_structure Molecular Structure cluster_property Electrochemical Property cluster_substituents Substituent Type bpy 2,2'-Bipyridine Core substituent Substituent at 4,4'-positions lumo LUMO Energy substituent->lumo Modifies red_pot Reduction Potential (E½) lumo->red_pot Directly influences lumo->red_pot Higher E½ (more negative) lumo->red_pot Lower E½ (less negative) edg Electron-Donating (e.g., -CH3, -tBu) edg->lumo Raises LUMO Energy ewg Electron-Withdrawing (e.g., -COOCH3, -COOH) ewg->lumo Lowers LUMO Energy

Caption: Structure-property relationship in substituted bipyridines.

References

Purity Analysis of Synthesized Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for confirming the purity of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate. This bipyridine derivative is a key building block in the synthesis of functional materials and pharmaceutical intermediates, making its purity paramount.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the most widely accepted and utilized method for determining the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main compound from potential impurities, which may include unreacted starting materials such as 2,2'-bipyridine-4,4'-dicarboxylic acid, by-products from the esterification reaction, or residual solvents.

Experimental Protocol: Reversed-Phase HPLC

A reversed-phase HPLC method is typically employed for the analysis of moderately polar compounds like this compound.

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for MS compatibility)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient mixture of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be:

    • 0-20 min: 30-70% B

    • 20-25 min: 70-30% B

    • 25-30 min: 30% B (re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary information or may be suitable for preliminary analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a mobile and a stationary phase.Quantitative determination based on the integral of NMR signals relative to a certified internal standard.Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.
Primary Use Purity determination, quantification of impurities, method development and validation.Absolute quantification without the need for a specific analyte standard, structural elucidation.Identification of volatile and semi-volatile impurities, requires derivatization for non-volatile compounds.
Sample Throughput ModerateLow to ModerateHigh
Resolution HighLowHigh
Sensitivity High (ng to pg range)Moderate (µg to mg range)Very High (pg to fg range)
Advantages - High resolution and sensitivity- Well-established and robust- Can separate a wide range of compounds- Provides structural information- No need for identical standard for quantification- High precision and accuracy- Excellent for volatile impurities- Provides molecular weight and fragmentation data for identification
Limitations - Requires a reference standard for identification- May not be suitable for highly volatile compounds- Lower sensitivity than HPLC and GC-MS- Can be complex to interpret with overlapping signals- Requires a relatively pure sample for accurate quantification- Not suitable for non-volatile or thermally labile compounds- May require derivatization, adding complexity

Experimental Workflow for Purity Confirmation

The following diagram illustrates the typical workflow for confirming the purity of synthesized this compound.

G Experimental Workflow for Purity Confirmation cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_conclusion Conclusion start Synthesize this compound purify Purify Crude Product (e.g., Recrystallization) start->purify hplc HPLC Analysis purify->hplc alt Alternative Methods (qNMR, GC-MS) purify->alt compare Compare Results hplc->compare alt->compare pure Purity Confirmed (≥ 98%) compare->pure Purity Meets Specification impure Further Purification Required compare->impure Purity Does Not Meet Specification impure->purify Re-purify

Caption: Workflow for synthesis, purification, and purity analysis.

Detailed Methodologies for Alternative Techniques

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance

Reagents:

  • This compound sample

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and 5-10 mg of the internal standard into a vial.

  • Dissolve the mixture in a known volume of deuterated solvent.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The purity is calculated based on the known purity and weight of the internal standard and the integral values.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given that this compound has a relatively high melting point (208-212 °C), it may have limited volatility for direct GC analysis. However, GC-MS can be invaluable for identifying volatile impurities from the synthesis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane).

  • GC-MS Analysis: Inject the sample into the GC-MS system. The oven temperature program should be optimized to separate any volatile components.

  • Data Analysis: Identify peaks corresponding to volatile impurities by comparing their mass spectra with a library database.

Conclusion

For the definitive purity assessment of synthesized this compound, reversed-phase HPLC is the recommended method due to its high resolving power and quantitative accuracy. While qNMR can provide valuable orthogonal information and absolute quantification, and GC-MS is useful for identifying volatile impurities, HPLC remains the industry standard for routine quality control and final purity confirmation of this important chemical intermediate. The choice of analytical method will ultimately depend on the specific requirements of the research or application, but a well-validated HPLC method provides the most comprehensive and reliable data for ensuring product quality.

The Strategic Advantage of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern catalysis, the selection of an appropriate ligand is paramount to achieving optimal reaction efficiency, selectivity, and stability. Among the plethora of available ligands, bipyridine derivatives have established themselves as a versatile and powerful class. This guide provides an in-depth comparison of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate and its performance advantages in various catalytic applications against other commonly used ligands. This analysis is intended for researchers, scientists, and drug development professionals seeking to enhance their catalytic systems.

Advantages of this compound in Catalysis

The unique structural features of this compound, specifically the presence of both electron-donating methyl groups and electron-withdrawing dicarboxylate moieties, impart a distinct set of properties to its metal complexes. These properties translate into several key advantages in catalytic applications.

One of the primary advantages is the ability to tune the electronic properties of the metal center. The methyl groups increase the electron density on the metal, which can enhance its reactivity in certain catalytic steps, while the dicarboxylate groups can modulate the overall electronic structure and solubility of the complex. This fine-tuning of redox potentials and photophysical properties is particularly beneficial in photoredox catalysis and CO₂ reduction. For instance, in ruthenium-based photocatalysts, electron-donating groups can make the metal center easier to oxidize, resulting in a stronger reducing agent in the excited state.[1][2]

Furthermore, the dicarboxylate groups offer versatile anchoring capabilities . These functional groups can be used to immobilize the catalyst on solid supports, leading to heterogeneous catalysts with improved recyclability and stability. This is a significant advantage in industrial applications where catalyst recovery and reuse are crucial for economic viability. Additionally, these groups can participate in hydrogen bonding or other non-covalent interactions, which can influence the substrate binding and the stereoselectivity of the reaction.

The rigid bipyridine backbone provides high stability to the resulting metal complexes. This chelation effect is fundamental to many cross-coupling reactions, where it stabilizes reactive intermediates and promotes the desired chemical transformations. The substituents on the bipyridine ring can further enhance this stability.

Performance Comparison in Catalytic Reactions

To objectively assess the performance of this compound, this section presents a comparative summary of its efficacy against other common ligands in representative catalytic reactions. The data presented is compiled from various literature sources and aims to provide a clear, quantitative comparison.

Photocatalytic CO₂ Reduction

The reduction of carbon dioxide to value-added chemicals is a critical area of research. Ruthenium complexes bearing bipyridine ligands are among the most studied molecular photocatalysts for this transformation. The electronic properties of the bipyridine ligand play a crucial role in determining the catalytic activity and product selectivity.

LigandMetal CenterReactionProduct(s)Turnover Number (TON)Key Observations
This compound RutheniumPhotocatalytic CO₂ ReductionCO, HCOOH-The dicarboxylate groups can influence the solubility and electronic properties, potentially affecting product selectivity and turnover frequency.
4,4'-Dimethyl-2,2'-bipyridine (dmb)RutheniumPhotocatalytic CO₂ ReductionCO > HCOOH-The electron-donating methyl groups increase the reducing power of the excited state of the complex.[1][2]
2,2'-Bipyridine (bpy)RutheniumPhotocatalytic CO₂ ReductionCO / HCOOH-Serves as a benchmark for comparison.
2,2'-Bipyridine-4,4'-dicarboxylic acid (dcbpy)RutheniumPhotocatalytic CO₂ ReductionHCOOH-The carboxylic acid groups can act as proton relays, favoring formate production.

Note: Direct comparative data under identical conditions for this compound in this specific application is limited in the reviewed literature. The table highlights the expected influence of the substituents based on related studies.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The choice of the bipyridine ligand is critical for achieving high efficiency and selectivity.

LigandMetal CenterReactionSubstratesYield (%)
This compound NickelSuzuki-Miyaura CouplingAryl halide + Arylboronic acid-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)NickelCross-electrophile Coupling4-chlorotoluene + 1-iodooctaneHigh
2,2'-Bipyridine (bpy)NickelSuzuki-Miyaura Coupling4-Chlorotoluene + Phenylboronic acidModerate
1,10-PhenanthrolineNickelSuzuki-Miyaura CouplingAryl halide + Arylboronic acidVariable

Note: The table provides a qualitative comparison based on general trends observed for substituted bipyridine ligands in nickel catalysis. Specific quantitative data for direct comparison is often dependent on the exact reaction conditions and substrates.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. The following are representative experimental protocols for the synthesis of a metal complex with a substituted bipyridine ligand and its application in a catalytic reaction.

Synthesis of a Ruthenium(II) Bipyridyl Complex

Materials:

  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • This compound

  • Ethanol

  • Water

  • Sodium hypophosphite

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, dissolve ruthenium(III) chloride hydrate (1.0 eq) in a 3:1 (v/v) mixture of ethanol and water.

  • Add this compound (3.3 eq) to the solution.

  • Add an excess of sodium hypophosphite (e.g., 10 eq) as a reducing agent.

  • Heat the mixture to reflux with stirring under an inert atmosphere for 4-6 hours. The solution should turn a deep red-orange color.

  • Allow the reaction mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure until a precipitate forms.

  • Collect the precipitate by filtration, wash with cold water and then diethyl ether, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

General Procedure for a Nickel-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • Nickel(II) chloride (NiCl₂)

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add NiCl₂ (2 mol%), this compound (2.2 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

Catalytic_Cycle cluster_legend Generalized Catalytic Cycle for Cross-Coupling M(0)L Active Catalyst M(0)L M(II)(Ar)(X)L Oxidative Addition Product M(0)L->M(II)(Ar)(X)L Ar-X M(II)(Ar)(Ar')L Transmetalation Product M(II)(Ar)(X)L->M(II)(Ar)(Ar')L Ar'-B(OR)2 Product Ar-Ar' M(II)(Ar)(Ar')L->Product Reductive Elimination

Caption: A generalized catalytic cycle for a metal-catalyzed cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Weigh Reagents (Catalyst, Ligand, Substrates, Base) B Add to Reaction Vessel under Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC/GC) D->E F Quench Reaction E->F G Extraction F->G H Purification (Column Chromatography) G->H I Characterization H->I

Caption: A typical experimental workflow for a catalytic cross-coupling reaction.

References

A Comparative Guide to the Photophysical Properties of Bipyridine-Based Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique photophysical properties of bipyridine-based metal complexes have positioned them at the forefront of numerous applications, ranging from photocatalysis and solar energy conversion to bioimaging and photodynamic therapy. The choice of the central metal ion—most commonly ruthenium (Ru), iridium (Ir), or rhenium (Re)—profoundly influences the electronic structure and, consequently, the absorption, emission, and excited-state dynamics of the resulting complex. This guide provides an objective comparison of the photophysical properties of these prominent classes of bipyridine complexes, supported by experimental data and detailed methodologies.

Comparative Photophysical Data

The following table summarizes key photophysical parameters for representative bipyridine-based metal complexes. These values highlight the distinct characteristics imparted by the different metal centers. The data presented are for complexes in solution at room temperature unless otherwise specified.

Metal ComplexAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Quantum Yield (Φ)Excited-State Lifetime (τ) [μs]
Ruthenium (II)
[Ru(bpy)₃]²⁺~450~610-628~0.028-0.095~0.6-1.1
[Ru(bpy)₂(dmb)]²⁺Not specifiedNot specified0.0780.74
[Ru(tpy)(bpy)(py)]²⁺4666180.00020Not specified
Rhenium (I)
Re(CO)₃Cl(bpy)~370~620~0.01-0.1~0.1-1.0
ReL1Not specified~620Not specifiedNot specified
ReL3Not specified~620Not specifiedNot specified
Iridium (III)
Ir(ppy)₂(bpy)⁺~380, ~470~590~0.1-0.3~1-2

Note: The photophysical properties of these complexes are highly sensitive to the solvent, temperature, and the specific ligands used. The data presented here are representative values collated from various sources for comparative purposes.

Experimental Protocols

Accurate characterization of photophysical properties is crucial for the development and application of metal complexes. Below are detailed methodologies for key experiments.

1. UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths at which a complex absorbs light, providing insights into its electronic transitions.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a dilute solution of the metal complex in a suitable solvent (e.g., acetonitrile, dichloromethane, or water) with a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.[1]

    • Use a quartz cuvette with a 1 cm path length.[2]

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[2]

    • The solvent used for the sample solution should also be used as the blank reference.

    • The wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) are determined from the spectrum.[1]

2. Photoluminescence (PL) Spectroscopy

PL spectroscopy is employed to measure the emission properties of a complex after it has absorbed light.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and a detector (e.g., photomultiplier tube).

  • Procedure:

    • Prepare a dilute solution of the complex, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Excite the sample at a wavelength corresponding to an absorption maximum, typically the metal-to-ligand charge transfer (MLCT) band.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

    • The emission maximum (λ_em) provides information about the energy of the emissive excited state.

3. Photoluminescence Quantum Yield (PLQY) Measurement

The PLQY (Φ) quantifies the efficiency of the emission process. The comparative method is commonly used.[3][4]

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • Select a standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Tris(bipyridine)ruthenium(II) chloride ([Ru(bpy)₃]²⁺) in aerated aqueous solution (Φ = 0.028) is a common standard.[5]

    • Prepare solutions of the sample and the standard with closely matched absorbances at the same excitation wavelength (typically < 0.1).

    • Measure the integrated emission intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

4. Excited-State Lifetime Measurement

The excited-state lifetime (τ) is the average time the complex spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) or transient absorption spectroscopy are common techniques.[6]

  • Instrumentation: A TCSPC system with a pulsed light source (e.g., laser diode or LED) and a sensitive, high-speed detector.

  • Procedure:

    • Excite the sample with a short pulse of light.

    • Measure the time delay between the excitation pulse and the detection of the first emitted photon.

    • Repeat this process many times to build up a histogram of photon arrival times.

    • The decay of the emission intensity over time is fitted to an exponential function to determine the excited-state lifetime.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for characterizing the photophysical properties of bipyridine-based metal complexes and a simplified Jablonski diagram depicting the key photophysical processes.

G cluster_synthesis Complex Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_data Data Analysis synthesis Synthesis of Bipyridine Ligand complexation Metal Complexation (Ru, Ir, Re) synthesis->complexation purification Purification & Characterization (NMR, MS) complexation->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis Determine λabs pl Photoluminescence Spectroscopy uv_vis->pl Select Excitation Wavelength plqy Quantum Yield Measurement pl->plqy Measure Emission Spectrum lifetime Excited-State Lifetime Measurement pl->lifetime Measure Emission Decay analysis Comparative Analysis of Photophysical Properties plqy->analysis lifetime->analysis

Caption: A generalized experimental workflow for the synthesis and photophysical characterization of bipyridine-based metal complexes.

Jablonski GS Ground State (S₀) S1 Singlet Excited State (S₁) T1 Triplet Excited State (T₁) GS_start GS_end S1_start S1_end T1_start T1_end GS_start_abs S1_end_abs GS_start_abs->S1_end_abs Absorption (hν) S1_isc_start T1_isc_end S1_isc_start->T1_isc_end Intersystem Crossing (ISC) T1_phos_start GS_phos_end T1_phos_start->GS_phos_end Phosphorescence (hν') T1_nr_start GS_nr_end T1_nr_start->GS_nr_end Non-radiative Decay

Caption: A simplified Jablonski diagram illustrating the key photophysical processes in a bipyridine metal complex, including absorption, intersystem crossing, phosphorescence, and non-radiative decay.

Discussion and Comparison

Ruthenium(II) Complexes: Tris(bipyridine)ruthenium(II), [Ru(bpy)₃]²⁺, is arguably the most studied bipyridine complex.[7] It exhibits a strong metal-to-ligand charge transfer (MLCT) absorption band in the visible region (~450 nm).[8] Upon excitation, it populates a relatively long-lived triplet MLCT excited state, leading to phosphorescence around 610-628 nm.[9][10] The quantum yield and lifetime are sensitive to the solvent and ancillary ligands.[10][11] For instance, introducing electron-donating groups on the bipyridine ligands can red-shift the emission and, in some cases, increase the quantum yield.[9]

Rhenium(I) Complexes: Rhenium(I) tricarbonyl diimine complexes, such as Re(CO)₃Cl(bpy), are also well-known for their rich photophysical properties.[12] They typically display MLCT absorption bands at slightly higher energies than their ruthenium counterparts.[5] Their emission, also originating from a triplet MLCT state, is often observed around 620 nm.[5] The quantum yields and lifetimes of rhenium complexes can be significantly influenced by the nature of the diimine ligand.[5]

Iridium(III) Complexes: Iridium(III) complexes, particularly those with cyclometalating ligands in addition to bipyridine, have garnered significant attention due to their high phosphorescence quantum yields. The strong spin-orbit coupling induced by the heavy iridium atom facilitates efficient intersystem crossing to the triplet excited state. This results in highly efficient phosphorescence, often with quantum yields exceeding those of ruthenium and rhenium complexes. Their emission colors can be tuned across the visible spectrum by modifying the ligands.

The choice of the metal center is a critical determinant of the photophysical properties of bipyridine-based complexes. Ruthenium complexes offer a balance of good absorptivity in the visible region and useful excited-state lifetimes. Rhenium complexes provide a versatile platform with tunable properties. Iridium complexes, however, generally exhibit superior emission quantum yields, making them ideal candidates for applications requiring high luminescence efficiency, such as in organic light-emitting diodes (OLEDs) and bioimaging. A thorough understanding of these differences, supported by robust experimental characterization, is essential for the rational design of new metal complexes with tailored photophysical properties for specific applications.

References

A Researcher's Guide to Validating Computational Models for Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate prediction of molecular properties through computational modeling is a cornerstone of modern chemical research and drug development. For ligands such as Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate, a key building block in coordination chemistry and materials science, validated computational models can accelerate the design of novel materials and therapeutics. This guide provides a framework for validating such models by comparing theoretical predictions against experimental data, focusing on spectroscopic and electrochemical properties.

Due to a scarcity of published experimental data for the free this compound ligand, this guide will utilize data from its parent compound, 2,2'-bipyridine-4,4'-dicarboxylic acid , as a proxy for comparison. The electronic and structural similarities between the acid and its dimethyl ester allow for a foundational assessment of computational model performance.

The Validation Workflow: An Overview

The validation of a computational model is a systematic process that involves a feedback loop between theoretical calculations and experimental measurements. This workflow ensures that the chosen computational methods are reliable for predicting the properties of the molecule under investigation.

G cluster_0 Computational Modeling cluster_1 Experimental Measurement cluster_2 Validation A Select Computational Methods (e.g., DFT, TD-DFT) B Choose Functionals & Basis Sets (e.g., B3LYP, wB97XD) A->B C Perform Geometry Optimization B->C D Calculate Properties (UV-Vis, NMR, Redox Potentials) C->D H Compare Computational & Experimental Data D->H E Synthesize & Purify Compound F Acquire Spectroscopic Data (NMR, UV-Vis) E->F G Perform Electrochemical Analysis (Cyclic Voltammetry) E->G F->H G->H I Analysis of Discrepancies H->I Significant Deviation? K Validated Model H->K Good Agreement J Refine Computational Model (Change functional, basis set, etc.) I->J J->C Re-calculate

A Comparative Guide to the Redox Properties of Bipyridine Ligands via Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the redox properties of various bipyridine ligands, supported by experimental data obtained through cyclic voltammetry. Understanding these properties is crucial for applications ranging from catalysis and solar energy conversion to the development of novel therapeutics.

Comparative Redox Potential Data

The redox potentials of bipyridine ligands are significantly influenced by the nature and position of substituents on the bipyridine rings. Electron-donating groups (EDGs) generally make the ligand easier to oxidize (less positive potential), while electron-withdrawing groups (EWGs) make it easier to reduce (less negative potential). The following table summarizes the key redox potential data for a selection of bipyridine ligands and their metal complexes, providing a clear comparison of their electrochemical behavior.[1][2][3]

Ligand/ComplexRedox CoupleEpc (V vs. Fc/Fc+)Epa (V vs. Fc/Fc+)E½ (V vs. Fc/Fc+)Reference Electrode/Solvent
Free Ligands
2,2'-Bipyridine (bpy)bpy/bpy⁻˙-2.44-2.36-2.40Ag/AgCl in Acetonitrile
4,4'-Dimethyl-2,2'-bipyridine (dmb)dmb/dmb⁻˙-2.58-2.50-2.54Ag/AgCl in Acetonitrile
4,4'-Dimethoxy-2,2'-bipyridine (dmeob)dmeob/dmeob⁻˙-2.65-2.57-2.61Ag/AgCl in Acetonitrile
4,4'-Dichloro-2,2'-bipyridine (dcb)dcb/dcb⁻˙-2.15-2.07-2.11Ag/AgCl in Acetonitrile
4,4'-Dicyano-2,2'-bipyridine (dcnb)dcnb/dcnb⁻˙-1.55-1.47-1.51Ag/AgCl in Acetonitrile
Iron(II) Complexes
[Fe(bpy)₃]²⁺Fe(III)/Fe(II)+0.88+0.96+0.92Ag/AgCl in Acetonitrile with [NBu₄][PF₆]
[Fe(dmb)₃]²⁺Fe(III)/Fe(II)+0.76+0.84+0.80Ag/AgCl in Acetonitrile with [NBu₄][PF₆]
[Fe(dmeob)₃]²⁺Fe(III)/Fe(II)+0.65+0.73+0.69Ag/AgCl in Acetonitrile with [NBu₄][PF₆]
[Fe(dcb)₃]²⁺Fe(III)/Fe(II)+1.10+1.18+1.14Ag/AgCl in Acetonitrile with [NBu₄][PF₆]
Ruthenium(II) Complexes
[Ru(bpy)₃]²⁺Ru(III)/Ru(II)+1.29+1.37+1.33Ag/AgCl in Acetonitrile
[Ru(bpy)₃]²⁺bpy/bpy⁻˙ (1st reduction)-1.33-1.25-1.29Ag/AgCl in Acetonitrile
[Ru(bpy)₃]²⁺bpy/bpy⁻˙ (2nd reduction)-1.51-1.43-1.47Ag/AgCl in Acetonitrile
[Ru(bpy)₃]²⁺bpy/bpy⁻˙ (3rd reduction)-1.78-1.70-1.74Ag/AgCl in Acetonitrile
[Ru(H₂dcbpy)₃]²⁺Ru(III)/Ru(II)+1.62--Ag⁺/Ag in Acetonitrile
[Ru(H₂dcbpy)₃]²⁺Ligand-based reduction-1.37--Ag⁺/Ag in Acetonitrile

Note: Potentials are reported versus the Ferrocene/Ferrocenium (Fc/Fc⁺) couple unless otherwise specified. Epc = Cathodic Peak Potential, Epa = Anodic Peak Potential, E½ = Half-wave Potential.

Experimental Protocols

A standardized protocol for cyclic voltammetry is essential for obtaining comparable and reproducible data.

1. Materials and Reagents:

  • Bipyridine Ligands: High-purity (≥98%) bipyridine and its substituted derivatives.

  • Solvent: Acetonitrile (CH₃CN), anhydrous, electrochemical grade.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]) or a similar inert electrolyte.

  • Reference Standard: Ferrocene (for internal calibration).

  • Gases: High-purity nitrogen or argon for deoxygenation.

2. Instrumentation:

  • Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.

  • Electrochemical Cell: A three-electrode cell.

  • Working Electrode: Glassy carbon electrode (GCE), typically 3 mm in diameter.

  • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver/silver nitrate (Ag/AgNO₃) electrode.

  • Counter (Auxiliary) Electrode: Platinum wire or gauze.

3. Experimental Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile).

    • Dry the electrode completely.

  • Solution Preparation:

    • Prepare a stock solution of the bipyridine ligand or its metal complex (typically 1-5 mM) in the solvent containing the supporting electrolyte.

    • Prepare a background solution containing only the solvent and the supporting electrolyte.

  • Deoxygenation:

    • Transfer the analyte solution to the electrochemical cell.

    • Bubble high-purity nitrogen or argon through the solution for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.[4][5]

  • Cyclic Voltammetry Measurement:

    • Assemble the three-electrode cell with the prepared electrodes and the deoxygenated solution.

    • Record a background cyclic voltammogram in the electrolyte-only solution to determine the solvent window.

    • Introduce the analyte solution and record the cyclic voltammogram.

    • Set the initial and final potentials to encompass the redox events of interest. A typical scan rate is 100 mV/s.[1][6]

    • Perform scans at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox processes.

  • Data Analysis:

    • Determine the cathodic peak potential (Epc), anodic peak potential (Epa), cathodic peak current (ipc), and anodic peak current (ipa) from the voltammogram.

    • Calculate the half-wave potential (E½) as (Epa + Epc) / 2.

    • Use ferrocene as an internal standard to reference the potentials. The ferrocene/ferrocenium couple has a formal potential of 0.00 V under these conditions.

    • Analyze the peak separation (ΔEp = Epa - Epc) and the ratio of peak currents (ipa/ipc) to assess the reversibility of the electron transfer process. For a reversible one-electron process, ΔEp should be close to 59 mV, and the current ratio should be approximately 1.[7]

Experimental Workflow

The following diagram illustrates the logical workflow for the cyclic voltammetry analysis of bipyridine ligands.

Cyclic Voltammetry Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_interpretation Interpretation p1 Ligand/Complex Synthesis & Purification p3 Solution Preparation (Analyte + Electrolyte) p1->p3 p2 Electrode Polishing & Cleaning e1 Assemble 3-Electrode Cell p2->e1 p4 Deoxygenation (N2 or Ar Purge) p3->p4 p4->e1 e2 Run Background CV (Electrolyte Only) e1->e2 e3 Run Analyte CV (Varying Scan Rates) e2->e3 a1 Determine Peak Potentials (Epc, Epa) e3->a1 a2 Determine Peak Currents (ipc, ipa) e3->a2 a3 Calculate E½ & ΔEp a1->a3 a2->a3 a4 Reference to Internal Standard (e.g., Ferrocene) a3->a4 i1 Assess Reversibility (ΔEp, ipc/ipa) a4->i1 i2 Compare Redox Potentials a4->i2 i3 Relate to Ligand Structure (Substituent Effects) i2->i3

Caption: Workflow for cyclic voltammetry analysis of bipyridine ligands.

References

Safety Operating Guide

Proper Disposal of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical waste are critical for ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step approach to the safe disposal of dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate, a compound commonly used in chemical synthesis.

Immediate Safety and Hazard Profile

This compound is classified as an irritant that can cause skin and serious eye irritation, as well as potential respiratory issues.[1][2] It is imperative to handle this compound with care, utilizing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a laboratory coat. All handling procedures should be performed in a well-ventilated area or under a chemical fume hood.[3][4]

Key Chemical and Hazard Information:

PropertyInformation
Chemical Name This compound
Synonyms 4,4'-Bis(methoxycarbonyl)-2,2'-bipyridine, 4,4'-Dimethoxycarbonyl-2,2'-bipyridine
CAS Number 71071-46-0
Molecular Formula C₁₄H₁₂N₂O₄
Primary Hazards Skin Irritant (Category 2), Serious Eye Damage (Category 1), May cause respiratory irritation (STOT SE 3)[1]
Physical Form Powder
Incompatible Materials Strong oxidizing agents, Strong acids[3][4]

Step-by-Step Disposal Protocol

The standard and most crucial method for the disposal of this compound is through an approved hazardous waste disposal service.[2][3][4] Adherence to all national, state, and local regulations regarding chemical waste disposal is mandatory.[2][3]

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: All waste containing this compound, including the pure compound, contaminated materials (e.g., weighing boats, gloves, pipette tips), and solutions, must be treated as hazardous chemical waste.[3]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams to prevent potentially hazardous reactions.[3] It is crucial to keep it separate from incompatible materials such as strong oxidizing agents and strong acids.[3][4]

Step 2: Waste Containment and Labeling

  • Select Appropriate Container: Use a chemically resistant, sealable container for collecting the waste.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the associated hazards (e.g., "Irritant," "Eye Damage"), and the date the waste was first added to the container.[3]

  • Avoid Overfilling: Do not overfill the waste container to prevent spills and allow for potential expansion.[3]

Step 3: Secure Storage

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[3][4]

  • Incompatible Materials: Ensure the storage area is free from incompatible materials.[3]

Step 4: Arrange for Disposal

  • Contact a Licensed Professional: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[3]

  • Follow Institutional Procedures: Adhere to your organization's specific protocols for hazardous waste pickup and disposal.[3]

Experimental Protocols

Currently, there are no widely established and verified experimental protocols for the in-lab neutralization or deactivation of this compound for routine disposal.[3] The standard and safest procedure is to manage it as hazardous waste. Attempting to neutralize or treat the chemical without a validated protocol can be dangerous and may create other hazardous byproducts.[3] Always consult with your institution's EHS department for guidance on chemical waste.

Disposal Decision Workflow

start Start: Have Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate Waste prep Step 1: Prepare Waste - Segregate from other waste streams - Keep away from incompatibles (strong acids/oxidizers) start->prep container Step 2: Contain & Label - Use chemically resistant, sealed container - Label: 'Hazardous Waste', Chemical Name, Hazards, Date prep->container storage Step 3: Secure Storage - Designated, well-ventilated, secure area - Away from general lab traffic container->storage disposal Step 4: Arrange Disposal - Contact institution's EHS or licensed waste disposal service storage->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the handling and disposal of Dimethyl [2,2'-bipyridine]-4,4'-dicarboxylate (CAS No: 71071-46-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risks and ensuring proper waste management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation or damage.[1][2][3][4] Furthermore, it may cause respiratory irritation.[2][3][4] Adherence to proper PPE guidelines is mandatory to prevent contact and exposure.

A summary of the required personal protective equipment is provided below.

PPE CategoryEquipment SpecificationRationale
Eye & Face Protection Chemical safety glasses with side shields and a face shield.[1]Protects against splashes and airborne particles causing serious eye irritation.
Skin Protection - Nitrile or other chemical-resistant gloves.- Fully buttoned lab coat or a complete chemical protection suit.[1]Prevents skin contact which can cause irritation.[2][3] Contaminated gloves must be disposed of properly.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[3][5]Minimizes inhalation of dust, which can cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

Following a structured operational plan is critical for safety. This involves careful preparation, meticulous handling, and appropriate storage.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[3][6]

  • Emergency Equipment: Confirm that a safety shower and an eyewash station are readily accessible and in good working order before beginning any work.[3][6]

  • Work Area: Clear the workspace of any unnecessary items to prevent contamination and accidents.

  • Personal Attire: Avoid wearing contact lenses; if they must be worn, use them in conjunction with approved eye protection.[2]

2. Handling the Compound:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1]

  • Prevent Dust Formation: Handle the solid material carefully to avoid creating dust or aerosols.[1][5]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area.[5] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][3]

  • Glove Use: Inspect gloves for any signs of degradation or puncture before use.[1] Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]

3. Storage:

  • Container: Keep the container tightly sealed to prevent contamination.[2][3][5]

  • Conditions: Store in a cool, dry, and well-ventilated area.[3][5] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[1]

  • Security: Store the material in a locked cabinet or an area accessible only to authorized personnel.[2][3]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This material and any contaminated items should be treated as hazardous waste.

  • Containers: Dispose of the compound in its original container or a suitable, clearly labeled hazardous waste container.[2] Do not mix with other waste.[2]

  • Contaminated Materials: All disposable PPE (gloves, lab coats) and any materials used for cleaning spills must be collected in a designated hazardous waste container.

  • Disposal Method: Arrange for disposal through a licensed professional waste disposal service.[2][3] Do not allow the product to enter drains or waterways.[1]

Workflow Visualization

The following diagram illustrates the standard operating procedure for handling this compound.

G Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal & Storage Phase prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in Fume Hood prep_ppe->prep_hood prep_emergency Verify Eyewash/Shower Access prep_hood->prep_emergency handle_weigh Weigh Compound Carefully (Avoid Dust) prep_emergency->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_clean Clean Equipment Post-Use handle_transfer->handle_clean dispose_solid Dispose of Solid Waste in Designated Hazardous Container handle_clean->dispose_solid storage Store in Tightly Sealed Container in a Cool, Dry, Ventilated Area handle_clean->storage Store Unused Material dispose_ppe Dispose of Contaminated PPE dispose_solid->dispose_ppe

Caption: A workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.